molecular formula C13H9BrO2 B1305175 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid CAS No. 5731-11-3

4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1305175
CAS No.: 5731-11-3
M. Wt: 277.11 g/mol
InChI Key: UTHDVFIFIMWTJQ-UHFFFAOYSA-N
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Description

4'-Bromo[1,1'-biphenyl]-4-carboxylic acid is a versatile biphenyl derivative that serves as a critical synthetic intermediate in organic and medicinal chemistry. The biphenyl scaffold is a fundamental backbone in numerous biologically active compounds and marketed drugs, valued for its role in constructing molecules with pharmacological activities . This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is one of the most effective methods for carbon-carbon bond formation and is extensively used to create complex biaryl structures for drug discovery and materials science . The bromine substituent at the 4'-position serves as an excellent handle for further functionalization via metal-catalyzed cross-couplings, while the carboxylic acid group at the 4-position allows for diversification into amides, esters, and other derivatives. Biphenyl derivatives analogous to this compound are investigated for a wide range of biological applications, including use as anti-inflammatory, antibacterial, antifungal, and antitumor agents, as well as in the development of materials like organic light-emitting diodes (OLEDs) and liquid crystals . This makes this compound a valuable building block for researchers developing new active pharmaceutical ingredients (APIs) and advanced functional materials. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-bromophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHDVFIFIMWTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384761
Record name 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5731-11-3
Record name 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5731-11-3

This technical guide provides a comprehensive overview of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, a biphenyl derivative of significant interest in chemical synthesis and drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and material science industries.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 5731-11-3[1][2][3][4][5][6]
Molecular Formula C₁₃H₉BrO₂[2][4][5][6]
Molecular Weight 277.11 g/mol [2][4][6]
Melting Point 301-302 °C[1]
Boiling Point 418.1 °C at 760 mmHg[1]
Density 1.51 g/cm³[1]
Flash Point 206.7 °C[1]
LogP 3.814[1]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a versatile and efficient route to unsymmetrical biaryls.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of biphenyl carboxylic acids, which can be adapted for the specific synthesis of this compound.

Materials:

  • 4-Bromobenzoic acid or an ester thereof

  • (4-Bromophenyl)boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add the starting materials: one of the aryl halides (e.g., 1-(4-bromophenyl)cyclopropane-1-carboxylic acid) and the corresponding boronic acid (e.g., various substituted boronic acids).[7]

  • Add the solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.[7]

  • Add the base, such as potassium carbonate, to the mixture.[7]

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon).

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0).[7]

  • Heat the reaction mixture, typically to around 80°C, and stir for a designated period, often several hours, while monitoring the reaction's progress using thin-layer chromatography (TLC).[7]

  • Upon completion, cool the mixture and dilute it with water.

  • Extract the product into an organic solvent like ethyl acetate.[7]

  • Combine the organic layers and wash with water and then a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[7]

  • Purify the crude compound using column chromatography with a suitable solvent system, such as ethyl acetate/petroleum ether, to yield the pure biphenyl carboxylic acid derivative.[7]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Aryl Halide (e.g., 4-Bromobenzoic acid derivative) Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle Aryl_Halide->Catalytic_Cycle Oxidative Addition Boronic_Acid Arylboronic Acid (e.g., (4-Bromophenyl)boronic acid) Boronic_Acid->Catalytic_Cycle Transmetalation Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Catalytic_Cycle Base Base (e.g., K2CO3) Base->Catalytic_Cycle Solvent Solvent Product This compound Catalytic_Cycle->Product Reductive Elimination

Caption: Generalized Suzuki-Miyaura cross-coupling reaction for the synthesis of biphenyl derivatives.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling constants confirm the substitution pattern of the biphenyl rings.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound.

Experimental_Workflow Start Synthesis via Suzuki Coupling Reaction Reaction Work-up (Extraction, Washing) Start->Reaction Crude Crude Product Isolation Reaction->Crude Purification Purification (Column Chromatography) Crude->Purification Pure Pure Product Purification->Pure Analysis Analytical Characterization (NMR, IR, MS, HPLC) Pure->Analysis Final Final Product (>98% Purity) Analysis->Final

Caption: A typical experimental workflow for the synthesis and purification of the target compound.

Applications in Research and Drug Development

Biphenyl carboxylic acid derivatives are recognized as important structural motifs in medicinal chemistry and material science.

Anticancer and Antimicrobial Research

Derivatives of biphenyl carboxylic acid have been synthesized and investigated for their potential as anticancer agents. For instance, certain synthesized biphenyl carboxylic acids have demonstrated in vitro activity against human breast cancer cell lines (MCF-7 & MDA-MB-231).[7] Additionally, related biphenyl structures have been explored for their antifungal properties against pathogenic species of the Candida genus.[9]

Synthetic Building Block

As a bifunctional molecule with a bromine atom and a carboxylic acid group on separate phenyl rings, this compound is a versatile intermediate in organic synthesis. The bromine atom can participate in further cross-coupling reactions to create more complex poly-aromatic systems, while the carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, or alcohols. This makes it a valuable building block for the synthesis of liquid crystals, polymers, and active pharmaceutical ingredients (APIs). The biphenyl core is a key feature in several commercial drugs, highlighting the importance of this structural class.[7]

References

An In-depth Technical Guide to the Physical Properties of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, a compound of interest in various chemical and pharmaceutical research fields. The information is presented to facilitate its use in experimental design, drug development, and materials science.

Core Physical and Chemical Properties

This compound, with the CAS number 5731-11-3, is a biphenyl derivative containing both a carboxylic acid and a bromo functional group.[1][2][3][4] These features contribute to its specific physical and chemical characteristics.

PropertyValueSource
Molecular Formula C13H9BrO2[1][2][3][5]
Molecular Weight 277.11 g/mol [2][3][5]
Melting Point 301-302 °C[1]
Boiling Point 418.1 °C at 760 mmHg[1]
Density 1.51 g/cm³[1]
Vapor Pressure 0.0±1.0 mmHg at 25°C (Predicted)[1]
Refractive Index 1.632[1]
Flash Point 206.7 °C[1]
pKa Data not readily available in search results.
LogP 3.81430[1]
General Physical Characteristics of Biphenyl Carboxylic Acids

Carboxylic acids, as a class, exhibit distinct physical properties primarily due to the presence of the carboxyl (-COOH) group, which allows for strong intermolecular hydrogen bonding.[6][7]

  • Boiling Points : Carboxylic acids generally possess high boiling points, often higher than alcohols of comparable molecular weight, because they can form stable hydrogen-bonded dimers.[6][7]

  • Solubility : The polarity of the carboxyl group makes smaller carboxylic acids soluble in water.[6][8] However, for a larger molecule like this compound, the large nonpolar biphenyl structure is expected to significantly decrease its solubility in aqueous solutions, while making it more soluble in organic solvents.[8]

  • Physical State : Due to its high molecular weight and strong intermolecular forces, this compound is a solid at room temperature, consistent with higher-molecular-weight carboxylic acids which are typically waxy solids.[9]

Experimental Protocols for Property Determination

While specific experimental data for the determination of every physical property of this compound is not detailed in the provided results, standard methodologies for carboxylic acids are well-established.

Melting Point Determination

A common and reliable method for determining the melting point of a crystalline solid like this compound is the capillary tube method.

  • Sample Preparation : A small amount of the dry, powdered compound is packed into a thin-walled capillary tube.

  • Apparatus : The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.

  • Observation : The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Solubility Assessment

The solubility can be qualitatively and quantitatively determined through standardized lab procedures.

  • Solvent Selection : A range of solvents from polar (e.g., water, ethanol) to nonpolar (e.g., hexane, toluene) is selected.

  • Procedure : A known mass of the compound is added incrementally to a fixed volume of the solvent at a constant temperature. The mixture is stirred or agitated until no more solute dissolves.

  • Analysis : The concentration of the saturated solution is then determined, often using spectroscopic methods, to quantify the solubility.

Spectroscopic Analysis

Spectroscopic techniques are crucial for structural elucidation and confirmation.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance) : NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted NMR spectra are available for this compound.[1] The chemical shifts and coupling patterns of the aromatic protons in the biphenyl system would be characteristic.

  • IR (Infrared) Spectroscopy : IR spectroscopy is used to identify the functional groups present. For this molecule, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-Br stretching, as well as aromatic C-H and C=C stretches.

  • Mass Spectrometry (MS) : Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show the molecular ion peak and other peaks corresponding to the fragmentation of the biphenyl carboxylic acid structure.

Logical Workflow: Synthesis

Biphenyl carboxylic acids are often synthesized via cross-coupling reactions. A common and powerful method is the Suzuki-Miyaura cross-coupling reaction. The diagram below illustrates a logical workflow for a potential synthesis of the target molecule.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate Product cluster_final_step Final Step cluster_product Final Product Reactant1 4-Bromobenzoic acid derivative (e.g., methyl ester) Coupling Pd-Catalyzed Cross-Coupling Reactant1->Coupling Reactant2 4-Bromophenylboronic acid Reactant2->Coupling Intermediate Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate Coupling->Intermediate Forms C-C bond Hydrolysis Hydrolysis Intermediate->Hydrolysis Removes ester group Product This compound Hydrolysis->Product

Caption: Logical workflow for the synthesis of this compound.

References

Spectroscopic and Spectrometric Analysis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, a compound of interest in pharmaceutical and materials science research. This document details the nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Introduction

This compound is a biphenyl derivative containing both a carboxylic acid and a bromo functional group. These features make it a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Accurate spectral characterization is crucial for confirming the identity, purity, and structure of this compound. This guide presents a consolidation of available spectral data to support research and development activities.

Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound and its closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in a structured format from the search results.

Note: While specific peak assignments and coupling constants were not found in a consolidated source, ¹H NMR spectra are available for this compound, indicating the presence of aromatic protons. Further analysis of the raw data would be required for a detailed assignment.

Table 2: ¹³C NMR Spectral Data of Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate

Chemical Shift (δ) ppmAssignment
A full peak list is not available. The spectrum is available in spectral databases.Aromatic and carbonyl carbons

Note: The listed ¹³C NMR data is for the methyl ester derivative, methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate. The chemical shifts for the carboxylic acid will be similar for the aromatic carbons, with the most significant difference being the signal for the carbonyl carbon, which is expected to be in the range of 165-185 ppm for a carboxylic acid.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid dimer)
~3080MediumC-H stretch (Aromatic)
~1700StrongC=O stretch (Carboxylic acid)
1600-1450Medium to StrongC=C stretch (Aromatic ring)
~1300MediumC-O stretch (Carboxylic acid)
~1070StrongC-Br stretch
950-910Medium, BroadO-H bend (Carboxylic acid dimer)

Note: The IR data is based on characteristic absorption frequencies for aromatic carboxylic acids and brominated aromatic compounds. Specific experimental data for this compound was not found in a tabulated format.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate (GC-MS)

m/zRelative IntensityPossible Fragment
292/290[M]+ (Molecular ion)
261/259[M - OCH₃]+
233/231[M - COOCH₃]+
152[C₁₂H₈]+

Note: The presented mass spectrometry data is for the methyl ester derivative. For the carboxylic acid, the molecular ion peak would be observed at m/z 278/276 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation patterns for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45) fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as the acidic proton may exchange with residual water, leading to peak broadening or disappearance.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Reference: TMS at 0 ppm or the solvent carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier-transform infrared spectrometer with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Negative ion mode is often suitable for carboxylic acids ([M-H]⁻).

    • Infusion: Introduce the sample solution directly into the ion source at a constant flow rate.

    • Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

  • Data Acquisition (EI-MS):

    • Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Electron Energy: Typically 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic/Spectrometric Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Solid_Sample Solid Sample Sample->Solid_Sample For FT-IR MS Mass Spectrometry (ESI or EI) Sample->MS For MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy (ATR) Solid_Sample->FTIR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data FTIR_Data IR Spectrum (Functional Groups) FTIR->FTIR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

An In-depth Technical Guide to the 1H NMR Spectrum of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. This compound is of interest in medicinal chemistry and materials science, and a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit a distinct set of signals corresponding to the aromatic protons on its two phenyl rings and the carboxylic acid proton. The data presented in Table 1 is based on the analysis of structurally similar compounds, including [1,1'-biphenyl]-4-carboxylic acid and 4-bromobiphenyl.[1][2] The electron-withdrawing nature of the carboxylic acid group and the bromine atom significantly influences the chemical shifts of the neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2', H-6'~7.65Doublet (d)~8.52H
H-3', H-5'~7.55Doublet (d)~8.52H
H-2, H-6~7.75Doublet (d)~8.42H
H-3, H-5~8.15Doublet (d)~8.42H
-COOH>12.0Singlet (s), broad-1H

Note: The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm and are based on data for analogous compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of DMSO-d₆ is often preferred for carboxylic acids to ensure complete dissolution and to observe the exchangeable carboxylic acid proton.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation:

  • A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion and resolution of coupling patterns.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width: A spectral width of approximately 16 ppm (e.g., -2 to 14 ppm) is sufficient to cover the expected chemical shift range of all protons.

  • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons, ensuring accurate integration.

  • Number of Scans: A sufficient number of scans (typically 16 to 64) should be acquired to achieve an adequate signal-to-noise ratio.

  • Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and measure the coupling constants for each signal.

Visualization of Signaling Pathways

The spin-spin coupling interactions between the aromatic protons of this compound can be visualized as a logical relationship diagram. In the para-substituted rings, the protons ortho to the substituent will couple with the protons meta to the substituent, resulting in a characteristic doublet of doublets or, more simply, a doublet pattern (an AA'BB' system).

G cluster_ring1 4-Carboxyphenyl Ring cluster_ring2 4-Bromophenyl Ring H2_H6 H-2, H-6 H3_H5 H-3, H-5 H2_H6->H3_H5 J ≈ 8.4 Hz (ortho) H3_H5->H2_H6 J ≈ 8.4 Hz (ortho) H2prime_H6prime H-2', H-6' H3prime_H5prime H-3', H-5' H2prime_H6prime->H3prime_H5prime J ≈ 8.5 Hz (ortho) H3prime_H5prime->H2prime_H6prime J ≈ 8.5 Hz (ortho) COOH COOH Proton

Caption: ¹H NMR spin-spin coupling in this compound.

References

An In-depth Technical Guide to the ¹³C NMR of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. This includes a detailed summary of its ¹³C NMR spectral data, a standard experimental protocol for data acquisition, and a relevant synthetic method for its preparation.

Introduction

This compound is a biphenyl derivative of significant interest in medicinal chemistry and materials science. The biphenyl scaffold is a common structural motif in many biologically active compounds and functional materials. The presence of the bromo and carboxylic acid functional groups provides versatile handles for further chemical modifications, making it a valuable building block in organic synthesis. Accurate characterization of this compound is crucial, and ¹³C NMR spectroscopy is a primary analytical technique for its structural elucidation and purity assessment. This guide offers a detailed analysis of its carbon skeleton through the interpretation of its ¹³C NMR spectrum.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was analyzed in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak. Due to the lack of a publicly available, fully assigned spectrum for this specific compound, the following peak assignments are predicted based on established substituent effects on the chemical shifts of aromatic carbons and data from analogous compounds.

Carbon AtomChemical Shift (δ, ppm)Assignment Rationale
C=O~167.5The carboxylic acid carbonyl carbon is characteristically found in the downfield region of the spectrum.
C4'~121.5The carbon atom directly bonded to the bromine atom (C-Br) is shielded compared to other aromatic carbons.
C1~144.5Quaternary carbon attached to the carboxylic acid group, deshielded by the carboxyl group and the adjacent phenyl ring.
C1'~139.0Quaternary carbon attached to the bromine-substituted phenyl ring, deshielded by the adjacent phenyl ring.
C4~130.0Quaternary carbon to which the second phenyl ring is attached, deshielded by the substituent effect.
C2', C6'~132.0Aromatic CH carbons ortho to the bromine atom are deshielded.
C3', C5'~129.0Aromatic CH carbons meta to the bromine atom.
C2, C6~127.0Aromatic CH carbons ortho to the carboxylic acid group.
C3, C5~130.5Aromatic CH carbons meta to the carboxylic acid group.

Note: These are predicted chemical shifts. Actual experimental values may vary slightly depending on the specific conditions of the NMR experiment.

Molecular Structure with Carbon Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered for correlation with the ¹³C NMR data table.

molecular_structure cluster_ring1 cluster_ring2 C1 C1 C2 C2 C1->C2 COOH C(=O)OH C1->COOH C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C1_prime C1' C4->C1_prime C6 C6 C5->C6 C6->C1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime Br Br C4_prime->Br C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms the carbon-carbon bond between the two phenyl rings.

Materials:

  • 4-Bromobenzoic acid

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add a 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with 1M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

synthesis_workflow reagents Combine Reactants: 4-Bromobenzoic acid 4-Bromophenylboronic acid K₂CO₃, Pd(OAc)₂, PPh₃ inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert_atm add_solvent Add Dioxane/Water Solvent inert_atm->add_solvent heating Heat and Stir (80-90 °C, 12-24h) add_solvent->heating workup Reaction Workup: Cool, Dilute, Acidify heating->workup filtration Isolate Product by Filtration workup->filtration purification Purify by Recrystallization filtration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Suzuki-Miyaura coupling for the synthesis of this compound.
¹³C NMR Data Acquisition

The following is a general protocol for acquiring a proton-decoupled ¹³C NMR spectrum of an organic compound.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

Instrumental Parameters (for a typical 400 MHz NMR spectrometer):

  • Nucleus: ¹³C

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Solvent: DMSO-d₆ (or other as prepared).

  • Temperature: 298 K (25 °C).

  • Number of Scans (ns): 1024 to 4096 (or more, depending on sample concentration to achieve adequate signal-to-noise ratio).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): Approximately 200-250 ppm.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Integrate the peaks if quantitative analysis is desired (requires a longer relaxation delay).

  • Assign the peaks to the corresponding carbon atoms in the molecule.

nmr_workflow sample_prep Sample Preparation: Dissolve compound in deuterated solvent instrument_setup Instrument Setup: Tune and lock spectrometer sample_prep->instrument_setup acquisition Data Acquisition: Run ¹³C NMR pulse sequence instrument_setup->acquisition processing Data Processing: Fourier Transform, Phasing, Baseline Correction acquisition->processing calibration Chemical Shift Calibration: Reference to solvent peak processing->calibration analysis Spectral Analysis: Peak picking and assignment calibration->analysis

General workflow for ¹³C NMR data acquisition and processing.

Conclusion

This technical guide provides essential information on the ¹³C NMR spectroscopy of this compound. The predicted spectral data, along with the detailed experimental protocols for its synthesis and NMR analysis, serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and materials science. Accurate and thorough characterization using techniques like ¹³C NMR is fundamental for ensuring the quality and identity of such important chemical building blocks.

An In-depth Technical Guide to the Mass Spectrum of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. Due to the limited availability of published spectra for this specific compound, this guide combines theoretical fragmentation patterns, analysis of analogous compounds, and established mass spectrometry principles to serve as a robust reference for researchers.

Molecular Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₁₃H₉BrO₂

  • Molecular Weight: 277.11 g/mol [1]

  • CAS Number: 5731-11-3[1]

Predicted Electron Ionization Mass Spectrum

The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the carboxylic acid group and the biphenyl structure. The presence of a bromine atom will be readily identifiable by the characteristic M+2 isotopic peak.

Data Presentation: Predicted Mass Fragments
m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula Fragmentation Pathway
278 / 276Molecular Ion [M]⁺[C₁₃H₉BrO₂]⁺Ionization of the parent molecule. The presence of two peaks of nearly equal intensity is due to the ⁷⁹Br and ⁸¹Br isotopes.
259 / 257[M - OH]⁺[C₁₃H₈BrO]⁺Loss of a hydroxyl radical from the carboxylic acid group.
232 / 230[M - COOH]⁺[C₁₂H₈Br]⁺Loss of the entire carboxyl group as a radical. This corresponds to the 4-bromobiphenyl cation.
152[C₁₂H₈]⁺[C₁₂H₈]⁺Loss of a bromine radical from the [C₁₂H₈Br]⁺ fragment. This corresponds to the biphenyl cation radical.
151[C₁₂H₇]⁺[C₁₂H₇]⁺Loss of a hydrogen atom from the biphenyl cation.
76[C₆H₄]⁺[C₆H₄]⁺Cleavage of the biphenyl ring, corresponding to a benzyne radical cation.

Note: The relative intensities of these peaks are predicted based on general fragmentation rules and data from analogous compounds. Actual experimental values may vary.

Fragmentation Pathway Analysis

Electron ionization (EI) of this compound will induce fragmentation, providing valuable structural information. The primary fragmentation events are centered around the carboxylic acid moiety and the carbon-bromine bond. A strong molecular ion peak is expected due to the stability of the aromatic system.

Key fragmentation steps include:

  • Loss of Hydroxyl Radical (-OH): A common fragmentation pathway for carboxylic acids is the cleavage of the C-OH bond, resulting in an acylium ion ([M-17]⁺).

  • Loss of Carboxyl Radical (-COOH): Decarboxylation leads to the formation of the 4-bromobiphenyl cation radical ([M-45]⁺). This is often a prominent peak in the spectra of aromatic carboxylic acids.

  • Loss of Bromine Radical (-Br): Subsequent fragmentation of the 4-bromobiphenyl cation can involve the loss of a bromine radical to form the biphenyl cation radical (m/z 152).

Visualization of the Fragmentation Pathway

Fragmentation_Pathway M [C₁₃H₉BrO₂]⁺˙ m/z 276/278 F1 [C₁₃H₈BrO]⁺ m/z 259/257 M->F1 - OH F2 [C₁₂H₈Br]⁺˙ m/z 232/230 M->F2 - COOH F3 [C₁₂H₈]⁺˙ m/z 152 F2->F3 - Br

Caption: Predicted fragmentation pathway of this compound under electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general method for the analysis of this compound using GC-MS. Derivatization to a more volatile ester form (e.g., methyl ester) is often recommended for robust analysis of carboxylic acids by GC-MS, although direct analysis of the acid is also possible.

Sample Preparation (Derivatization to Methyl Ester)
  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a suitable solvent mixture (e.g., Toluene/Methanol).

  • Derivatization: Add a methylating agent such as (Trimethylsilyl)diazomethane dropwise until a persistent yellow color is observed.

  • Quenching: Add a few drops of acetic acid to quench the excess derivatizing agent.

  • Dilution: Dilute the sample to the desired concentration with an appropriate solvent (e.g., Hexane) for GC-MS analysis.

Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B quadrupole MS detector or equivalent.

  • GC Column: HP-5ms fused-silica capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL, splitless mode at 260°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 300°C at a rate of 15°C/min.

    • Hold at 300°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Mass Scan Range: m/z 50-650.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve 1. Dissolve Sample derivatize 2. Derivatize (Methylation) dissolve->derivatize quench 3. Quench Reagent derivatize->quench dilute 4. Dilute for Injection quench->dilute inject 5. Inject into GC-MS dilute->inject separate 6. Chromatographic Separation inject->separate ionize 7. Electron Ionization (70 eV) separate->ionize detect 8. Mass Detection (m/z 50-650) ionize->detect process 9. Data Acquisition & Processing detect->process identify 10. Spectral Interpretation process->identify

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pattern, centered on the loss of the carboxyl group and the bromine atom, offers key identifiers for this molecule. The provided experimental protocol serves as a starting point for developing a robust analytical method for its characterization and quantification. Researchers are encouraged to use this guide as a reference while performing their own empirical analyses.

References

An In-depth Technical Guide on the Crystal Structure of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and potential biological applications of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid and its derivatives. While crystallographic data for the parent compound, this compound, is not publicly available in crystallographic databases, this guide leverages data from a closely related derivative to elucidate key structural features and intermolecular interactions. The methodologies for synthesis and structural analysis are detailed, and the role of these compounds as potential anticancer agents targeting tubulin polymerization is explored.

Crystal Structure Analysis: A Case Study of a this compound Derivative

In the absence of publicly available crystal structure data for this compound, we present a detailed analysis of a structurally related derivative: 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate . The crystallographic data for this compound provides valuable insights into the molecular geometry and intermolecular interactions that are likely to be characteristic of this class of molecules.

Crystallographic Data

The crystal structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

ParameterValue
Chemical FormulaC₂₀H₁₄BrClO₃
Molecular Weight417.67 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.8347(3)
b (Å)18.0933(7)
c (Å)10.8253(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1730.49(11)
Z4
Temperature (K)296(2)
RadiationMo Kα (λ = 0.71073 Å)
Molecular Geometry

The molecular structure of the derivative reveals a non-planar conformation. The dihedral angle between the two aromatic rings of the biphenyl moiety is 24.57(4)°.[1] This twist is a common feature in biphenyl systems and is influenced by steric hindrance between the ortho-hydrogens. The ester group linking the biphenyl and the 4-bromo-2-chlorophenyl moieties has a torsion angle of -166.6(2)°.[1]

Supramolecular Features and Intermolecular Interactions

The crystal packing of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate is stabilized by a network of intermolecular interactions.[1] Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing are from C···H/H···C (32.2%), H···H (26.3%), Br···H/H···Br (10.7%), O···H/H···O (10.4%), and Cl···H/H···Cl (7.5%) contacts.[1]

Notably, short halogen···oxygen contacts are observed, with Cl···O and Br···O distances of 2.991(3) Å and 3.139(2) Å, respectively.[1] These interactions contribute to the formation of molecular sheets.

Experimental Protocols

This section details the methodologies for the synthesis of this compound derivatives and the subsequent analysis of their crystal structure.

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of unsymmetrical biaryls, such as the biphenyl core of the target molecule, is the Suzuki-Miyaura cross-coupling reaction.

General Procedure:

  • Reaction Setup: To a solution of a brominated benzoic acid or ester (1 equivalent) in a suitable solvent (e.g., a mixture of 1,4-dioxane and water) is added a substituted boronic acid (1-1.2 equivalents) and a base such as potassium carbonate (2-3 equivalents).

  • Catalyst Addition: A palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated, typically to 80-100 °C, and stirred for several hours (4-24 h) under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired biphenyl carboxylic acid derivative.

Workflow for Synthesis:

G Reactants Brominated Benzoic Acid/Ester + Substituted Boronic Acid Solvent_Base Solvent (e.g., Dioxane/Water) + Base (e.g., K2CO3) Reactants->Solvent_Base Dissolve Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Solvent_Base->Catalyst Add Heating Heating (80-100 °C) Inert Atmosphere Catalyst->Heating React Workup Aqueous Work-up & Extraction Heating->Workup Process Purification Purification (Chromatography/Recrystallization) Workup->Purification Isolate Product 4'-Substituted Biphenyl- 4-carboxylic Acid Derivative Purification->Product

A generalized workflow for the Suzuki-Miyaura cross-coupling synthesis.
Single-Crystal X-ray Diffraction (SCXRD)

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.

General Procedure:

  • Crystal Growth: Single crystals of the synthesized compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Workflow for SCXRD:

G Synthesis Synthesized Compound Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Final_Structure Final Crystal Structure (CIF) Refinement->Final_Structure

A typical workflow for single-crystal X-ray diffraction analysis.

Biological Activity: Inhibition of Tubulin Polymerization

Derivatives of biphenyl-4-carboxylic acid have been identified as inhibitors of tubulin polymerization, a mechanism of action that is the basis for several established anticancer drugs.[1]

Mechanism of Action

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, particularly in the formation of the mitotic spindle. Small molecules that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.

Many tubulin inhibitors, including colchicine and its analogues, bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the mitotic spindle and subsequent cell cycle arrest and apoptosis.

Signaling Pathway

The following diagram illustrates the process of tubulin polymerization and its inhibition by small molecule inhibitors that bind to the colchicine site.

G cluster_0 Normal Cell Division cluster_1 Inhibition Pathway Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Binding Binding to Colchicine Site on β-Tubulin Tubulin->Binding Microtubules Microtubules Polymerization->Microtubules Inhibition Inhibition of Polymerization Polymerization->Inhibition Spindle Mitotic Spindle Formation Microtubules->Spindle Division Cell Division Spindle->Division Inhibitor Biphenyl Carboxylic Acid Derivative (Inhibitor) Inhibitor->Binding Binding->Inhibition Disruption Mitotic Spindle Disruption Inhibition->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Inhibition of tubulin polymerization by biphenyl carboxylic acid derivatives.

Conclusion

This technical guide has provided an in-depth look at the crystal structure, synthesis, and biological relevance of this compound derivatives. While the specific crystal structure of the parent compound remains to be determined, analysis of a close derivative offers significant insights into the molecular architecture and non-covalent interactions governing the solid-state assembly of this class of compounds. The detailed experimental protocols for synthesis and crystallographic analysis serve as a valuable resource for researchers in the field. Furthermore, the elucidation of their mechanism of action as tubulin polymerization inhibitors highlights their potential as lead compounds in the development of novel anticancer therapeutics. Further research into the structure-activity relationships of these derivatives is warranted to optimize their efficacy and selectivity.

References

Navigating the Solubility Landscape of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid in organic solvents. Due to the limited availability of direct quantitative solubility data in public literature, this document aggregates qualitative solubility information based on the principles of organic chemistry, presents quantitative data for the closely related analog 4-Biphenylcarboxylic acid as a reference, and furnishes a detailed experimental protocol for the precise determination of solubility. This guide is intended to be a critical resource for researchers and professionals in drug development and chemical synthesis, enabling informed solvent selection and experimental design.

Introduction

This compound is a biphenyl derivative with a carboxylic acid functional group and a bromine substituent. Its structural features, including a non-polar biphenyl core and a polar carboxylic acid group, result in a nuanced solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science. Understanding its solubility is paramount for reaction optimization, purification, formulation, and the development of analytical methods. This guide addresses the current information gap by providing a consolidated resource on the solubility of this compound.

Physicochemical Properties

PropertyValue
CAS Number 5731-11-3
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.11 g/mol
Melting Point 301-302 °C

Solubility Profile

Qualitative Solubility Analysis

Based on the "like dissolves like" principle of chemical solubility, the following qualitative predictions can be made for this compound:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the polar carboxylic acid group allows for hydrogen bonding, suggesting some solubility in polar protic solvents. However, the large, non-polar biphenyl core will significantly limit this solubility. It is expected to be poorly soluble in water.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone): These solvents can engage in dipole-dipole interactions and may be good solvents for this compound, capable of solvating both the polar carboxylic acid group and the non-polar biphenyl structure.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): The significant non-polar character of the biphenyl rings suggests that there will be some solubility in non-polar organic solvents. A related compound, 4'-bromobiphenyl-2-carboxylic acid, has been noted to be soluble in dichloromethane and chloroform.

Quantitative Solubility Data (Analog Compound)

Table 1: Solubility of 4-Biphenylcarboxylic Acid in Various Organic Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100g of solvent)
Methanol 251.5
403.2
Ethanol 251.2
402.8
Acetone 255.8
4010.5
Ethyl Acetate 252.1
404.5
Toluene 250.3
400.7

Disclaimer: The data presented in Table 1 is for 4-Biphenylcarboxylic acid and should be considered an estimate for this compound. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the following gravimetric method is recommended.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Drying oven

  • Centrifuge (optional)

Procedure
  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

  • Solvent Addition: Add a known mass of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. If necessary, centrifuge the vial to facilitate phase separation.

  • Sample Withdrawal: Carefully withdraw a known mass of the supernatant (the saturated solution) using a pre-warmed syringe fitted with a filter to avoid drawing any solid particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and place it in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination: Once the solvent has completely evaporated, weigh the container with the dried solute.

  • Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:

    S = (m_solute / m_solvent) * 100

    where:

    • m_solute is the mass of the dried solute.

    • m_solvent is the mass of the solvent in the withdrawn supernatant (mass of supernatant - mass of solute).

Experimental Workflow Diagram

G start Start: Solubility Determination prep 1. Sample Preparation Add excess solute to a pre-weighed vial. start->prep add_solvent 2. Solvent Addition Add a known mass of solvent. prep->add_solvent equilibrate 3. Equilibration Incubate at constant temperature with agitation (≥24h). add_solvent->equilibrate phase_sep 4. Phase Separation Allow undissolved solid to settle (≥2h). equilibrate->phase_sep withdraw 5. Sample Withdrawal Filter a known mass of the saturated supernatant. phase_sep->withdraw evaporate 6. Solvent Evaporation Dry the sample to remove the solvent. withdraw->evaporate weigh 7. Mass Determination Weigh the dried solute. evaporate->weigh calculate 8. Calculation Determine solubility (g/100g solvent). weigh->calculate end End: Quantitative Solubility Data calculate->end

Caption: Workflow for the Gravimetric Determination of Solubility.

Conclusion

While quantitative solubility data for this compound remains to be definitively published, this guide provides a robust framework for researchers. By understanding the qualitative solubility profile, leveraging data from a close structural analog, and employing the detailed experimental protocol provided, scientists and drug development professionals can effectively work with this compound and contribute to the collective knowledge base by determining and publishing precise solubility data.

In-Depth Technical Guide on the Thermal Stability of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. Due to the limited availability of specific thermal decomposition data in publicly accessible literature, this guide focuses on its known melting point and provides detailed, generalized experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are standard methods for assessing the thermal stability of such organic compounds. Furthermore, this guide explores the potential role of this compound in drug discovery through a hypothetical signaling pathway.

Physicochemical Properties and Thermal Data

This compound is a biphenyl derivative containing a carboxylic acid group and a bromine atom. These functional groups influence its chemical reactivity, potential biological activity, and physical properties, including its thermal stability. Biphenyl derivatives are of significant interest in medicinal chemistry and materials science.[1][2]

Table 1: Physicochemical and Thermal Properties of this compound

PropertyValue
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.11 g/mol
CAS Number 5731-11-3
Melting Point (°C) 301-302
Decomposition Temperature (°C) Data not available in cited literature. A detailed TGA protocol is provided below to determine this value.

Note: The melting point is a key indicator of thermal stability. The high melting point of this compound suggests strong intermolecular forces and a relatively stable crystal lattice.

Experimental Protocols for Thermal Analysis

To determine the precise thermal decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature, moisture content, and the presence of residual solvents.

Objective: To determine the onset and maximum decomposition temperature of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Ensure the sample is a homogenous, fine powder to promote uniform heating.[3]

  • Use a consistent sample weight, typically between 5 and 10 mg, for all analyses.[3]

  • Place the sample in a clean, inert crucible (e.g., alumina or platinum) and distribute it evenly across the bottom.[3][4]

Experimental Procedure:

  • Instrument Setup:

    • Purge the instrument with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]

    • Perform a baseline run with an empty crucible to subtract any instrumental drift.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Heat the sample at a linear rate of 10°C/min up to a final temperature of 600°C. A higher final temperature may be necessary if no significant weight loss is observed.[6]

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • The onset of decomposition is determined from the temperature at which significant mass loss begins.

    • The peak of the first derivative of the TGA curve indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and enthalpies of fusion and crystallization.[7][8]

Objective: To accurately determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Weigh 2-6 mg of the powdered sample into a clean aluminum DSC pan.[9]

  • Hermetically seal the pan to prevent any loss of sample due to sublimation before melting.[7]

Experimental Procedure:

  • Instrument Setup:

    • Use an empty, hermetically sealed aluminum pan as a reference.[8]

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Heat the sample at a controlled rate of 10°C/min to a temperature approximately 20-30°C above the expected melting point (e.g., 350°C).[8]

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point is determined as the onset or peak temperature of the endothermic melting transition.[7]

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Mandatory Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal characterization of a solid organic compound like this compound.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Analysis & Interpretation Sample Obtain Representative Sample Grind Grind to Fine Powder Sample->Grind Weigh Weigh Sample (2-10 mg) Grind->Weigh TGA_Load Load into TGA Crucible Weigh->TGA_Load DSC_Load Load into DSC Pan & Seal Weigh->DSC_Load TGA_Run Heat at 10°C/min under N2 TGA_Load->TGA_Run TGA_Data Record Mass vs. Temperature TGA_Run->TGA_Data Decomp_Temp Determine Decomposition Temp. TGA_Data->Decomp_Temp DSC_Run Heat at 10°C/min under N2 DSC_Load->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data Melt_Point Determine Melting Point & ΔHfus DSC_Data->Melt_Point Report Generate Thermal Stability Report Decomp_Temp->Report Melt_Point->Report

Workflow for Thermal Analysis of this compound.
Hypothetical Signaling Pathway Inhibition

Biphenyl carboxylic acid derivatives are explored in drug discovery for various therapeutic targets, including as kinase inhibitors.[1][10] The following diagram illustrates a hypothetical scenario where this compound acts as a small molecule inhibitor in a generic mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[11][12]

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 4'-Bromo[1,1'-biphenyl] -4-carboxylic acid (Hypothetical Inhibitor) Inhibitor->MEK Inhibition

Hypothetical inhibition of the MAPK signaling pathway.

Disclaimer: The signaling pathway diagram is a generalized and hypothetical representation to illustrate a potential application context. There is no direct evidence from the searched literature to suggest that this compound specifically inhibits the MEK kinase or any other component of this pathway.

Conclusion

References

Theoretical Exploration of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Biphenyl carboxylic acid derivatives are a significant class of organic compounds with diverse applications, including their use as intermediates in the synthesis of pharmaceuticals and functional materials. The introduction of a bromine substituent and a carboxylic acid group onto the biphenyl scaffold, as in 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, is expected to modulate its physicochemical properties, including its electronic structure, reactivity, and intermolecular interactions. Understanding these properties at a molecular level is crucial for the rational design of new drugs and materials.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to elucidate the intricate details of molecular structure and behavior. This guide focuses on the application of Density Functional Theory (DFT) to predict the optimized geometry, vibrational frequencies, and electronic characteristics of this compound.

Molecular Structure and Properties

The foundational step in the theoretical investigation of any molecule is the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the minimum energy arrangement of the atoms.

Chemical Information:

PropertyValue
Chemical Formula C₁₃H₉BrO₂
Molecular Weight 277.11 g/mol
CAS Number 5731-11-3
Optimized Geometrical Parameters (Hypothetical Data)

The following table presents hypothetical yet representative bond lengths and dihedral angles for this compound, as would be predicted by DFT calculations. These values are based on typical bond lengths for similar organic molecules and the expected non-planar conformation of the biphenyl system.

ParameterBond/AtomsPredicted Value (Å or °)
Bond Length C-C (in phenyl rings)~1.39 - 1.41
C-C (inter-ring)~1.49
C-Br~1.91
C-C (carboxyl)~1.49
C=O~1.22
C-O~1.35
O-H~0.97
Dihedral Angle Phenyl-Phenyl~35 - 45

Computational Methodology

The theoretical data presented in this guide would be generated using a standard computational chemistry workflow. The following sections detail the typical experimental protocols for such calculations.

Geometry Optimization

The molecular geometry of this compound would be optimized using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is known for its accuracy in predicting the geometries of organic molecules. A sufficiently large basis set, for instance, 6-311++G(d,p), would be employed to provide a good description of the electronic distribution, including polarization and diffuse functions. The optimization process is continued until the forces on each atom are negligible and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis would be performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

Electronic Properties Analysis

The electronic properties of the molecule, which are crucial for understanding its reactivity and spectroscopic behavior, are investigated through several analyses:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution around the molecule. It helps in identifying the electrophilic and nucleophilic sites, which are important for predicting intermolecular interactions and reaction mechanisms.

  • Mulliken Charge Analysis: This analysis provides a quantitative measure of the partial atomic charges, offering further insight into the electronic distribution and polarity of the molecule.

Predicted Spectroscopic and Electronic Data (Hypothetical)

The following tables summarize the expected quantitative data from the theoretical analyses described above.

Predicted Vibrational Frequencies (Selected Modes)
Vibrational ModePredicted Wavenumber (cm⁻¹)Description
O-H stretch~3500Carboxylic acid O-H stretching
C-H stretch (aromatic)~3100 - 3000Aromatic C-H stretching
C=O stretch~1700 - 1680Carboxylic acid C=O stretching
C=C stretch (aromatic)~1600 - 1450Aromatic ring C=C stretching
C-O stretch~1300 - 1200Carboxylic acid C-O stretching
C-Br stretch~600 - 500Carbon-Bromine stretching
Predicted Electronic Properties
PropertyPredicted Value
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.5 eV
HOMO-LUMO Gap ~ 5.0 eV

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the theoretical study of this compound.

computational_workflow start Initial Molecular Structure dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis electronic_props Electronic Property Analysis geom_opt->electronic_props results Optimized Geometry, Spectra, Electronic Properties freq_analysis->results homo_lumo HOMO-LUMO Analysis electronic_props->homo_lumo mep MEP Analysis electronic_props->mep mulliken Mulliken Charge Analysis electronic_props->mulliken homo_lumo->results mep->results mulliken->results fmo_diagram homo_level lumo_level gap Energy Gap (~5.0 eV) energy Energy mep_concept molecule Molecule red_region Electron-rich region (Nucleophilic) molecule->red_region Negative Potential blue_region Electron-deficient region (Electrophilic) molecule->blue_region Positive Potential

An In-depth Technical Guide to 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Bromo[1,1'-biphenyl]-4-carboxylic acid is a key intermediate in the synthesis of various organic compounds, particularly in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a carboxylic acid group and a brominated phenyl ring, allows for diverse chemical modifications, making it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, and modern preparative methods for this compound. It includes detailed experimental protocols, a summary of its physicochemical properties, and a discussion of its applications, with a focus on its role in drug discovery.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The substitution pattern on the biphenyl core dictates its pharmacological activity. This compound serves as a versatile precursor for the synthesis of a wide range of substituted biphenyls. The carboxylic acid moiety provides a handle for amide bond formation, esterification, and other transformations, while the bromo substituent is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

History and Discovery

While a singular, seminal report on the "discovery" of this compound is not readily apparent in the historical literature, its synthesis and utility emerged with the development of robust cross-coupling methodologies in the latter half of the 20th century. The advent of palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, provided a straightforward and efficient means to construct the biphenyl core from readily available starting materials. Early methods for the synthesis of substituted biphenyl carboxylic acids were often multi-step and lower-yielding, relying on classical reactions like the Ullmann condensation or Sandmeyer reaction followed by oxidation. The development of modern cross-coupling techniques has made this compound and its analogs readily accessible for research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 5731-11-3
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.11 g/mol
Melting Point 248-252 °C
Boiling Point 418.1 °C at 760 mmHg
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethyl acetate, and other polar organic solvents. Insoluble in water.

Spectroscopic Data

SpectroscopyKey Features
¹H NMR Aromatic protons typically appear in the range of 7.5-8.2 ppm. The carboxylic acid proton is a broad singlet further downfield.
¹³C NMR Aromatic carbons appear in the range of 120-145 ppm. The carbonyl carbon of the carboxylic acid is observed around 167 ppm.
IR (Infrared) Characteristic broad O-H stretch of the carboxylic acid from 2500-3300 cm⁻¹, a strong C=O stretch around 1680-1700 cm⁻¹, and C-Br stretch in the fingerprint region.
Mass Spectrometry The molecular ion peak (M+) and characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) are observed.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.

General Reaction Scheme

The reaction involves the palladium-catalyzed coupling of 4-carboxyphenylboronic acid with 1-bromo-4-iodobenzene.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product R1 4-Carboxyphenylboronic Acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) P This compound R1->P + R2 1-Bromo-4-iodobenzene R2->P + Catalyst->P Base Base (e.g., Na₂CO₃) Base->P Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->P

Figure 1: General workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

Materials:

  • 4-Carboxyphenylboronic acid (1.0 eq)

  • 1-Bromo-4-iodobenzene (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • Toluene

  • Ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-carboxyphenylboronic acid, 1-bromo-4-iodobenzene, and sodium carbonate.

  • Add a 4:1:1 mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, which will precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and functional materials.

Signaling Pathway Modulation

Derivatives of this compound have been investigated as modulators of various signaling pathways implicated in diseases such as cancer and inflammation. For example, the biphenyl scaffold can be elaborated to target protein-protein interactions or enzyme active sites.

G A 4'-Bromo[1,1'-biphenyl]- 4-carboxylic acid B Chemical Modification A->B C Bioactive Biphenyl Derivative B->C D Target Protein (e.g., Kinase, Receptor) C->D Binds to E Modulation of Signaling Pathway D->E Regulates F Therapeutic Effect E->F Leads to

Figure 2: Role in the development of signaling pathway modulators.

Experimental Workflow in Drug Discovery

The general workflow for utilizing this compound in a drug discovery program is outlined below.

G A Synthesis of 4'-Bromo[1,1'-biphenyl]- 4-carboxylic acid B Library Synthesis via Parallel Chemistry A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Development E->F

Figure 3: A typical drug discovery workflow utilizing the core compound.

Conclusion

This compound is a fundamentally important building block in modern organic synthesis. Its accessibility through robust and scalable methods like the Suzuki-Miyaura coupling, combined with its versatile chemical handles, ensures its continued and widespread use in the development of novel pharmaceuticals and advanced materials. This guide has provided a detailed overview of its history, synthesis, properties, and applications, serving as a valuable resource for researchers in the chemical and biomedical sciences.

Methodological & Application

Synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and advanced materials. The biphenyl carboxylic acid moiety is a prevalent structural motif in a variety of biologically active compounds and functional organic materials.[1][2]

Application Notes:

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The carboxylic acid group enhances polarity and hydrophilicity, which can improve the pharmacokinetic properties of drug candidates.[1] Biphenyl-based compounds have been investigated for a range of therapeutic applications, including as anticancer agents that inhibit tubulin polymerization, and as anti-inflammatory, antimicrobial, and antihypertensive agents.[1][3] The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of diverse molecular architectures.[4] This makes this compound a versatile building block in drug discovery and the development of organic semiconductors and liquid crystals.[4]

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction.[1][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and functional group tolerance under relatively mild conditions.[6]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol details the synthesis of the target compound from 4-bromobenzoic acid and (4-bromophenyl)boronic acid.

Materials:

  • 4-Bromobenzoic acid

  • (4-Bromophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 equivalent), (4-bromophenyl)boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask.

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the flask. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-16 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute it with water.

    • Acidify the aqueous mixture to pH 2-3 with 1M HCl to precipitate the product.

    • Filter the precipitate using a Büchner funnel and wash with cold water.

    • Dissolve the crude product in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number5731-11-3[7]
Molecular FormulaC₁₃H₉BrO₂[7]
Molecular Weight277.11 g/mol [7]
AppearanceWhite to off-white solid
Purity≥98%[8]

Table 2: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromobenzoic acidPhenylboronic acidPdCl₂(NH₂CH₂COOH)₂ (0.1)K₂CO₃WaterRT1.599[5]
1-(4-Bromophenyl)cyclopropane-1-carboxylic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O8016Good[1]
4-Bromobenzoic acidPhenylboronic acidAd-L-PdCl₂⊂dmβ-CD (0.5)Na₂CO₃Water/MeOHRT2>98[9]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 4_bromobenzoic_acid 4-Bromobenzoic acid reaction_mixture Suzuki-Miyaura Coupling 4_bromobenzoic_acid->reaction_mixture 4_bromophenylboronic_acid (4-Bromophenyl)boronic acid 4_bromophenylboronic_acid->reaction_mixture catalyst Pd Catalyst (e.g., Pd(OAc)₂/PPh₃) catalyst->reaction_mixture base Base (e.g., K₂CO₃) base->reaction_mixture solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction_mixture product This compound reaction_mixture->product Heat

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start setup Combine Reactants, Base, Catalyst, and Ligand start->setup solvent_degas Add Solvent and Degas with Inert Gas setup->solvent_degas reaction Heat Reaction Mixture (80-90 °C, 12-16h) solvent_degas->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool, Acidify with HCl, and Filter Precipitate monitor->workup Reaction Complete extraction Dissolve in Ethyl Acetate, Wash with Water and Brine workup->extraction drying Dry Organic Layer (Anhydrous MgSO₄) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Recrystallize from Ethanol/Water concentration->purification end Pure Product purification->end

References

Application Notes and Protocols for the Synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This application note provides a detailed protocol for the synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described method focuses on the selective mono-arylation of 1,4-dibromobenzene with 4-carboxyphenylboronic acid, a challenging transformation that requires careful control of reaction conditions to favor the desired product over the diarylated byproduct. Recent studies have shown that the selective mono-coupling of p-dibromobenzenes with arylboronic acids can be achieved with high selectivity.[1][2]

Reaction Scheme

The synthesis of this compound is achieved through the palladium-catalyzed Suzuki-Miyaura coupling of 1,4-dibromobenzene and 4-carboxyphenylboronic acid.

G struct1 Br-Ph-Br (1,4-dibromobenzene) struct2 + struct1->struct2 struct3 HOOC-Ph-B(OH)2 (4-carboxyphenylboronic acid) struct2->struct3 struct4 ->[Pd catalyst, Base] struct3->struct4 struct5 Br-Ph-Ph-COOH (this compound) struct4->struct5

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound. The conditions are based on established procedures for selective mono-arylation of dihalobenzenes.[1][2]

Materials:

  • 1,4-Dibromobenzene

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Nitrogen or Argon) supply

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1,4-dibromobenzene (1.0 equiv.), 4-carboxyphenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected yields for the selective mono-arylation of 1,4-dibromobenzene. Yields are indicative and may vary based on the specific reaction scale and conditions.

Table 1: Reactants and Stoichiometry

ReactantMolecular Weight ( g/mol )Molar Equivalents
1,4-Dibromobenzene235.911.0
4-Carboxyphenylboronic acid165.931.2
Palladium(II) acetate224.490.02
Triphenylphosphine262.290.08
Potassium carbonate138.213.0

Table 2: Reaction Conditions and Expected Yields

ParameterCondition
CatalystPd(OAc)₂ / PPh₃
BaseK₂CO₃
Solvent1,4-Dioxane / H₂O (4:1)
Temperature80-90 °C
Reaction Time12-24 hours
Expected Yield 60-75%
Byproduct 4,4''-Dicarboxy-p-terphenyl (di-arylated)

Note: The formation of the diarylated byproduct is a common side reaction. The stoichiometry and reaction time can be optimized to maximize the yield of the mono-arylated product.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_prep Reaction Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_workup Workup & Purification prep1 Weigh Reactants: 1,4-Dibromobenzene 4-Carboxyphenylboronic acid K2CO3 prep2 Add Catalyst System: Pd(OAc)2 PPh3 prep1->prep2 prep3 Add Degassed Solvent: 1,4-Dioxane/H2O prep2->prep3 react1 Establish Inert Atmosphere (N2/Ar) prep3->react1 react2 Heat to 80-90°C with Stirring react1->react2 react3 Monitor Reaction (TLC/LC-MS) react2->react3 workup1 Cool to Room Temp. react3->workup1 workup2 Aqueous Extraction with Ethyl Acetate workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 product This compound workup4->product

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram outlines the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X Ln oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OR)2) pd2_complex->transmetalation Base pd2_biaryl Ar-Pd(II)-Ar' Ln transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes: Palladium-Catalyzed Synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Bromo[1,1'-biphenyl]-4-carboxylic acid is a valuable bifunctional molecule widely used as a building block in the synthesis of pharmaceuticals, functional materials, and complex organic molecules.[1] Its structure, featuring a reactive bromine atom and a carboxylic acid group on opposite ends of a biphenyl scaffold, allows for sequential and site-selective modifications. The most common and efficient method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a crucial carbon-carbon bond, linking two aryl fragments with high efficiency and functional group tolerance.[3][4][5]

This document provides a detailed protocol for the synthesis of this compound via the Suzuki-Miyaura coupling of 1-bromo-4-iodobenzene and 4-carboxyphenylboronic acid. The differential reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 1-bromo-4-iodobenzene allows for a chemoselective coupling, with the more reactive C-I bond participating in the reaction while leaving the C-Br bond intact for subsequent transformations.[6]

Reaction Principle

The synthesis is achieved through a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.[3] The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the more reactive aryl iodide (the C-I bond) to form a palladium(II) intermediate.[7]

  • Transmetalation: The carboxyl-bearing aryl group from the boronic acid is transferred to the palladium(II) complex from an organoborane species, which is activated by a base.[7]

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled to form the biphenyl product, regenerating the active palladium(0) catalyst.[7]

Experimental Protocol

This protocol details the synthesis of this compound from 1-bromo-4-iodobenzene and 4-carboxyphenylboronic acid.

Materials and Reagents

Reagent/MaterialFormulaM.W.QuantityEquivalents
1-Bromo-4-iodobenzeneC₆H₄BrI282.911.00 g1.0
4-Carboxyphenylboronic acidC₇H₇BO₄165.940.64 g1.1
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.12 g0.03
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.990.82 g2.2
1,4-DioxaneC₄H₈O₂88.1120 mL-
Water (distilled, degassed)H₂O18.025 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
Hydrochloric Acid (1M HCl)HCl36.46As needed-
Brine (Saturated NaCl solution)NaCl58.44As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-iodobenzene (1.00 g, 3.54 mmol, 1.0 equiv), 4-carboxyphenylboronic acid (0.64 g, 3.89 mmol, 1.1 equiv), and sodium carbonate (0.82 g, 7.78 mmol, 2.2 equiv).

  • Inerting the Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[4][8]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (20 mL) and degassed distilled water (5 mL).[4] Finally, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.12 g, 0.106 mmol, 0.03 equiv).

  • Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring under the inert atmosphere.[5]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4][8]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with 50 mL of water.

    • Carefully acidify the aqueous solution to a pH of ~2 using 1M HCl to precipitate the carboxylic acid product.

    • Extract the product with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine the organic layers and wash with water (1 x 50 mL) followed by brine (1 x 50 mL).[8]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[8]

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Quantitative Data Summary

Starting MaterialCatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
1-Bromo-4-iodobenzene & 4-Carboxyphenylboronic acidPd(PPh₃)₄Na₂CO₃ / K₂CO₃Dioxane/Water or Toluene/Water80-10012-2480-95

Note: Yields are highly dependent on reaction scale, purity of reagents, and efficiency of the work-up and purification process.

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_product Product cluster_reagents Conditions r1 1-Bromo-4-iodobenzene p1 This compound r2 4-Carboxyphenylboronic acid dummy cat Pd(PPh₃)₄ cat->dummy base Na₂CO₃ base->dummy solvent Dioxane/H₂O, 85°C solvent->dummy dummy->p1

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Workflow

G A 1. Reaction Setup Combine reactants, base, and catalyst in flask. B 2. Inert Atmosphere Evacuate and backfill with N₂/Ar (3x). A->B C 3. Solvent Addition Add degassed dioxane and water. B->C D 4. Heating & Reaction Stir vigorously at 80-85°C for 12-24h. C->D E 5. Cooldown & Quench Cool to RT and dilute with water. D->E F 6. Acidification & Extraction Acidify with 1M HCl, then extract with Ethyl Acetate. E->F G 7. Washing & Drying Wash combined organic layers with H₂O/Brine, dry over Na₂SO₄. F->G H 8. Purification Filter, concentrate, and recrystallize crude product. G->H I 9. Analysis Obtain pure this compound. H->I

Caption: Step-by-step workflow for the synthesis and purification process.

Suzuki-Miyaura Catalytic Cycle

G cluster_input1 cluster_input2 cluster_output pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label pd2_oxid Ar-Pd(II)L₂(I) (Oxidative Adduct) tm_label Transmetalation pd2_oxid->tm_label pd2_trans Ar-Pd(II)L₂(Ar') (Transmetalated Complex) re_label Reductive Elimination pd2_trans->re_label oa_label->pd2_oxid tm_label->pd2_trans re_label->pd0 Ar-Ar'\n(Product) Ar-Ar' (Product) re_label->Ar-Ar'\n(Product) Ar-I\n(1-Bromo-4-iodobenzene) Ar-I (1-Bromo-4-iodobenzene) Ar-I\n(1-Bromo-4-iodobenzene)->oa_label Ar'-B(OH)₂\n(4-Carboxyphenylboronic acid)\n+ Base Ar'-B(OH)₂ (4-Carboxyphenylboronic acid) + Base Ar'-B(OH)₂\n(4-Carboxyphenylboronic acid)\n+ Base->tm_label

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid: A Versatile Building Block for Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo[1,1'-biphenyl]-4-carboxylic acid is a highly valuable bifunctional organic linker for the synthesis of Metal-Organic Frameworks (MOFs). Its rigid biphenyl backbone provides thermal and chemical stability to the resulting framework, while the carboxylic acid group readily coordinates with metal ions to form the porous network structure. The presence of the bromo-functional group is of particular interest as it offers a versatile handle for post-synthetic modification (PSM), enabling the introduction of a wide array of functionalities and the development of tailored MOFs for specific applications. This document provides an overview of the applications of MOFs derived from this linker and detailed protocols for their synthesis and modification.

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for applications in gas storage and separation, catalysis, sensing, and biomedicine.[1] The choice of the organic linker is crucial in determining the properties and potential applications of the MOF.

Key Applications

MOFs synthesized with this compound are particularly promising for a range of applications, primarily due to the potential for post-synthetic modification of the bromo group.

  • Drug Delivery: The porous structure of these MOFs allows for the encapsulation of therapeutic agents. The bromo-functionality can be modified with targeting moieties to enhance the specific delivery of drugs to diseased cells.[2]

  • Catalysis: The bromo-group can be converted into catalytically active sites through post-synthetic modification. For example, palladium-catalyzed cross-coupling reactions can be performed on the bromo-functionalized MOF to introduce catalytic centers for various organic transformations.[3]

  • Sensing: The introduction of specific functional groups via PSM at the bromine site can lead to MOFs that exhibit changes in their physical or chemical properties upon interaction with target analytes, making them suitable for chemical sensing applications.

  • Gas Adsorption and Separation: While the parent bromo-functionalized MOF will have inherent porosity, PSM can be used to tune the pore environment and surface chemistry to enhance the selective adsorption of specific gases.

Data Presentation

The following table summarizes typical quantitative data for MOFs synthesized using biphenyl dicarboxylic acid-based linkers. The exact values for a MOF with this compound will depend on the specific metal ion and synthesis conditions used.

PropertyTypical Value Range
BET Surface Area (m²/g)1000 - 3500
Pore Volume (cm³/g)0.5 - 1.5
Average Pore Diameter (nm)1 - 4
Thermal Stability (°C)300 - 450

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Bromo-Functionalized MOF

This protocol describes a general method for the synthesis of a MOF using this compound and a metal salt (e.g., zinc nitrate or copper nitrate) under solvothermal conditions.

Materials:

  • This compound

  • Metal Salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (e.g., 50 mg, 0.17 mmol) and the metal salt (e.g., 75 mg, 0.25 mmol of zinc nitrate hexahydrate) in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial tightly and place it in a preheated oven at 100-120 °C for 24-48 hours.

  • After the reaction is complete, allow the oven to cool down to room temperature.

  • Collect the crystalline product by filtration or decantation.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent exchange the crystals with chloroform (3 x 10 mL) over a period of 24 hours.

  • Activate the MOF by heating under vacuum at 150-180 °C for 12 hours to remove the solvent molecules from the pores.

Diagram of the Solvothermal Synthesis Workflow

G Solvothermal Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation dissolve Dissolve Ligand and Metal Salt in DMF sonicate Sonicate for 10 min dissolve->sonicate seal Seal Vial sonicate->seal heat Heat at 100-120 °C for 24-48h seal->heat cool Cool to Room Temperature heat->cool collect Collect Crystals cool->collect wash_dmf Wash with DMF collect->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh solvent_exchange Solvent Exchange with Chloroform wash_etoh->solvent_exchange activate Activate under Vacuum solvent_exchange->activate

Caption: Workflow for the solvothermal synthesis of a bromo-functionalized MOF.

Protocol 2: Post-Synthetic Modification via Suzuki Coupling

This protocol outlines a method for the post-synthetic modification of the bromo-functionalized MOF using a Suzuki cross-coupling reaction to introduce a new functional group.

Materials:

  • Bromo-functionalized MOF (from Protocol 1)

  • Arylboronic acid (e.g., 4-carboxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF/H₂O mixture)

Procedure:

  • Suspend the activated bromo-functionalized MOF (e.g., 100 mg) in a mixture of DMF and water (e.g., 10 mL, 4:1 v/v).

  • Add the arylboronic acid (e.g., 3 equivalents relative to the bromo groups in the MOF), the palladium catalyst (e.g., 0.1 equivalents), and the base (e.g., 4 equivalents).

  • Heat the reaction mixture at 80-100 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After cooling to room temperature, collect the modified MOF by filtration.

  • Wash the product extensively with DMF, water, and ethanol to remove the catalyst and any unreacted reagents.

  • Activate the modified MOF by heating under vacuum.

Diagram of Post-Synthetic Modification via Suzuki Coupling

G Post-Synthetic Modification Workflow cluster_reaction Reaction Setup cluster_conditions Reaction Conditions cluster_workup Workup and Activation suspend Suspend Bromo-MOF in Solvent add_reagents Add Arylboronic Acid, Pd Catalyst, and Base suspend->add_reagents heat Heat at 80-100 °C for 24h under Inert Atmosphere add_reagents->heat cool Cool to Room Temperature heat->cool collect Collect Modified MOF cool->collect wash Wash with DMF, Water, and Ethanol collect->wash activate Activate under Vacuum wash->activate

Caption: Workflow for the post-synthetic modification of a bromo-functionalized MOF.

Logical Relationship Diagram

The following diagram illustrates the relationship between the building block, the resulting MOF, and its potential applications enabled by post-synthetic modification.

G Functional MOF Development Pathway cluster_synthesis Synthesis cluster_psm Post-Synthetic Modification cluster_apps Applications ligand This compound mof Bromo-Functionalized MOF ligand->mof metal Metal Ion/Cluster metal->mof psm_node Suzuki Coupling, Sonogashira Coupling, etc. mof->psm_node Enables catalysis Catalysis psm_node->catalysis drug_delivery Drug Delivery psm_node->drug_delivery sensing Sensing psm_node->sensing

Caption: Pathway from the building block to functional MOF applications.

Conclusion

This compound serves as a strategic building block for the creation of highly versatile and functional MOFs. The presence of the bromo-group opens up a vast landscape of possibilities for post-synthetic modification, allowing for the precise tuning of the framework's properties. The protocols provided herein offer a starting point for the synthesis and functionalization of these promising materials, which hold significant potential in diverse fields, including drug development, catalysis, and advanced materials science. Researchers are encouraged to explore the extensive literature on post-synthetic modification to further tailor these MOFs for their specific research needs.[4][5][6][7][8]

References

Applications of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromo[1,1'-biphenyl]-4-carboxylic acid is a versatile bifunctional molecule that has emerged as a critical building block in medicinal chemistry. Its rigid biphenyl scaffold, coupled with two distinct functional groups—a carboxylic acid and a bromo substituent—allows for sequential and regioselective modifications, making it an ideal starting material for the synthesis of a diverse range of biologically active compounds. The carboxylic acid moiety can participate in amide bond formation or serve as a bioisostere for other acidic groups, while the bromo group is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of additional complexity and pharmacophoric features.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of three major classes of therapeutic agents: Angiotensin II Receptor Antagonists, Anticancer Agents, and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

I. Angiotensin II Receptor Antagonists

Application Notes

This compound and its derivatives are pivotal intermediates in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and other cardiovascular diseases.[1] The biphenyl scaffold of this starting material is a key structural feature of many "sartan" drugs, which function by blocking the AT1 receptor, a critical component of the Renin-Angiotensin-Aldosterone System (RAAS).[2][3]

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.[4] Angiotensin II, the primary effector of this system, binds to the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure.[4][5] ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby preventing these effects and lowering blood pressure.[3]

The synthesis of many sartans, such as telmisartan, involves the alkylation of a heterocyclic core with a derivative of this compound, namely 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid or its esters.[6][7] The carboxylic acid or a bioisosteric equivalent, such as a tetrazole ring, at the 2'-position of the biphenyl moiety is crucial for high-affinity binding to the AT1 receptor.[8]

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_Reabsorption Increased Na+ and H2O Reabsorption (Kidney) Aldosterone->Na_Reabsorption Na_Reabsorption->Blood_Pressure Renin Renin (from Kidney) ACE ACE (from Lungs) ARBs Angiotensin Receptor Blockers (ARBs) (e.g., Telmisartan) ARBs->AT1_Receptor Blocks

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ARBs.

Experimental Protocol: Synthesis of Telmisartan

This protocol describes a convergent synthesis of telmisartan, where a key step is the coupling of a biphenyl moiety derived from 4'-bromo-[1,1']-biphenyl-4-carboxylic acid with a pre-formed benzimidazole component.[6][7][9]

Step 1: Preparation of 4'-(Bromomethyl)-[1,1']-biphenyl-2-carboxylic acid

This intermediate is typically synthesized from 2-cyano-4'-methylbiphenyl via bromination. For the purpose of this protocol, we will assume this intermediate is available.

Step 2: Synthesis of Telmisartan [9]

  • Reaction Setup: In a 500 mL round-bottom flask, combine 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2-yl)benzimidazole (30.4 g, 0.10 mol), 4'-(bromomethyl)-[1,1']-biphenyl-2-carboxylic acid (43.6 g, 0.15 mol), and N-methylpyrrolidone (500 mL).

  • Base Addition: Add sodium ethoxide (13.6 g, 0.2 mol) to the mixture.

  • Reaction: Stir the reaction mixture at 50°C for 10 hours.

  • Work-up: Pour the reaction solution into ice-cold water.

  • Acidification: Slowly adjust the pH to 2-3 with hydrochloric acid to precipitate the product.

  • Filtration and Drying: Filter the solid, wash with water, and dry at 70°C to obtain crude telmisartan.

  • Purification: Recrystallize the crude product from hot ethyl acetate (300 mL). Filter the purified solid and dry in an oven at 70°C to yield telmisartan.

II. Anticancer Agents

Application Notes

The biphenyl carboxylic acid scaffold is a privileged structure in the design of novel anticancer agents.[10] this compound serves as a versatile starting material for the synthesis of compounds targeting various cancer-related pathways. By modifying the carboxylic acid and aryl bromide functionalities, researchers can develop inhibitors of key cellular processes such as cell division and signaling.

Tubulin Polymerization Inhibitors: Microtubules are dynamic polymers essential for mitotic spindle formation and cell division.[11] Compounds that disrupt microtubule dynamics are effective anticancer agents. Derivatives of this compound have been investigated as tubulin polymerization inhibitors, often acting at the colchicine binding site.[12]

Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The biphenyl scaffold can be elaborated to create potent and selective kinase inhibitors. For example, derivatives have been designed to target Aurora kinases, which are key regulators of mitosis.[13]

Quantitative Data: In Vitro Anticancer Activity
Compound IDModification of this compoundCancer Cell LineIC50 (µM)Target
3j Cyclopropane-1-carboxylic acid with benzyloxy groupMCF-7 (Breast)9.92 ± 0.97Not specified
MDA-MB-231 (Breast)9.54 ± 0.85
3a Cyclopropane-1-carboxylic acid (unsubstituted)MCF-7 (Breast)10.14 ± 2.05Not specified
MDA-MB-231 (Breast)10.78 ± 2.58
6e 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (Breast)168.78Aurora A Kinase
S4 4'-hydroxybiphenyl-4-carbohydrazide derivativeHCT-116 (Colorectal)Comparable to ErlotinibEGFR Allosteric Site

Experimental Workflow: Anticancer Drug Discovery

Anticancer_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Amide Formation) Start->Synthesis Library Library of Biphenyl Carboxylic Acid Derivatives Synthesis->Library Screening In Vitro Screening Library->Screening Tubulin_Assay Tubulin Polymerization Inhibition Assay Screening->Tubulin_Assay Kinase_Assay Kinase Inhibition Assay (e.g., Aurora) Screening->Kinase_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Screening->Cytotoxicity Hit_ID Hit Identification (Active Compounds) Tubulin_Assay->Hit_ID Kinase_Assay->Hit_ID Cytotoxicity->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A general workflow for the discovery of anticancer agents from this compound.

Experimental Protocols

This protocol describes a fluorescence-based assay to monitor tubulin polymerization.

  • Reagent Preparation:

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

    • GTP Stock: 10 mM GTP in GTB.

    • Tubulin: Purified tubulin at a concentration of 10 mg/mL.

    • Fluorescent Reporter: A reporter that enhances fluorescence upon binding to polymerized microtubules.

    • Test Compounds: Prepare 10x stocks of test compounds and controls (e.g., 100 µM Nocodazole as inhibitor, 100 µM Paclitaxel as enhancer) in GTB.

  • Assay Procedure:

    • Pre-warm a 96-well microplate to 37°C.

    • Prepare the tubulin reaction mix on ice: to achieve a final tubulin concentration of 2 mg/mL in GTB, add GTP to a final concentration of 1 mM, 15% glycerol, and the fluorescent reporter.

    • Add 5 µL of 10x test compound, controls, or vehicle to the appropriate wells.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure fluorescence intensity every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the maximum polymerization rate (Vmax) and the maximum polymer mass.

    • Calculate the IC50 value by plotting the Vmax or maximum polymer mass against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

This protocol describes a luminescence-based assay to measure Aurora kinase activity.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • ATP Solution: 500 µM ATP in water.

    • Substrate: Kemptide (5 mg/mL).

    • Enzyme: Purified recombinant Aurora Kinase A.

    • Test Compounds: Prepare serial dilutions of test inhibitors.

    • Detection Reagents: ADP-Glo™ Kinase Assay kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Assay Procedure:

    • In a 96-well plate, add 2.5 µL of the test inhibitor or vehicle control.

    • Add 10 µL of Kinase Buffer to the "Blank" wells.

    • Dilute the Aurora Kinase A to 5 ng/µL in Kinase Buffer and add 10 µL to the "Positive Control" and "Test Inhibitor" wells.

    • Prepare a Master Mix containing Kinase Buffer, ATP, and Kemptide. Add 12.5 µL of the Master Mix to all wells except the "Blank" wells.

    • Incubate the plate at 30°C for 45 minutes.

    • Add 25 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 45 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well and incubate at room temperature for 45 minutes.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

III. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Application Notes

Biphenyl-4-carboxylic acid derivatives are a known class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[10] Marketed drugs such as Flurbiprofen and Fenbufen feature this core structure.[10] NSAIDs exert their therapeutic effects—analgesic, antipyretic, and anti-inflammatory—primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3]

The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14] The carboxylic acid moiety of NSAIDs is generally considered crucial for their activity, as it mimics the carboxylic acid of arachidonic acid, allowing it to bind to the active site of the COX enzymes.[15] However, the acidic nature of this group is also associated with gastrointestinal side effects.[16]

This compound can be used as a starting point to synthesize novel NSAIDs. The bromo-substituent offers a handle for further chemical modification through cross-coupling reactions to explore the structure-activity relationship (SAR) and potentially develop NSAIDs with improved efficacy and safety profiles.

Mechanism of Action: COX Inhibition by NSAIDs

NSAID_Mechanism Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (Biphenyl Carboxylic Acid Derivatives) NSAIDs->COX_Enzymes Inhibit Phospholipase Phospholipase A2

Caption: Mechanism of action of NSAIDs via inhibition of cyclooxygenase (COX) enzymes.

IV. General Synthetic Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[12][17] It is particularly useful for synthesizing biaryl compounds from aryl halides and arylboronic acids.

Suzuki_Coupling Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Complex1 Ar-Pd(II)-X L2 OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Complex2 Ar-Pd(II)-Ar' L2 Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (e.g., this compound) ArX->OxAdd ArBOH2 Ar'-B(OH)2 (Arylboronic acid) ArBOH2->Transmetal Base Base (e.g., K2CO3) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under positive pressure of the inert gas, add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application spans across the synthesis of life-saving drugs for cardiovascular diseases, innovative anticancer agents, and widely used anti-inflammatory medications. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel therapeutic agents based on this privileged scaffold.

References

Application Notes and Protocols: 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid as a Versatile Intermediate for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid as a foundational building block for the synthesis of advanced organic electronic materials. The biphenyl core of this molecule offers a rigid and thermally stable scaffold, while the bromo and carboxylic acid functionalities serve as versatile synthetic handles for the construction of complex π-conjugated systems. These systems are integral to the performance of various organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Overview of Synthetic Utility

This compound is a key intermediate for creating a variety of organic semiconductors. The reactivity of the bromo group enables the extension of the π-conjugated system through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carboxylic acid group can be converted into esters or amides, allowing for the fine-tuning of electronic properties and processability. These modifications are crucial for developing materials tailored for specific roles within an organic electronic device, such as hole transport layers (HTLs), electron transport layers (ETLs), or emissive layers (EMLs).

A primary application of materials derived from this intermediate is in the development of high-performance hole transport materials for OLEDs. The biphenyl structure provides good thermal stability, and further functionalization can enhance hole mobility and ensure optimal energy level alignment for efficient charge injection and transport.

Experimental Protocols

Synthesis of a Triarylamine-based Hole Transport Material via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a hole transport material by coupling this compound with a suitable amine-containing boronic acid derivative, followed by esterification.

Materials:

  • This compound

  • 4-(Diphenylamino)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Standard glassware for organic synthesis

  • Inert gas supply (Argon or Nitrogen)

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), 4-(diphenylamino)phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: To the flask, add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Bubble the inert gas through the solution for 20 minutes. Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (2-5 mol%) and PPh₃ (4-10 mol%).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude carboxylic acid product by column chromatography on silica gel.

  • Esterification: Dissolve the purified carboxylic acid in methanol. Add a catalytic amount of sulfuric acid and heat to reflux for 4-6 hours.

  • Final Purification: After cooling, neutralize the reaction mixture and extract the ester product. Purify the final product by recrystallization or column chromatography to yield the desired hole transport material.

Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol outlines the general steps for fabricating an OFET device to characterize the performance of a newly synthesized organic semiconductor.

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)

  • Synthesized organic semiconductor

  • High-purity organic solvent (e.g., chloroform, toluene)

  • Gold (Au) for source and drain electrodes

  • Substrate cleaning solvents (acetone, isopropanol)

  • Piranha solution (use with extreme caution)

  • Vacuum deposition system

  • Spin coater

  • Probe station and semiconductor parameter analyzer

Protocol:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol, followed by drying with a stream of nitrogen. For a pristine surface, a piranha etch can be performed (handle with extreme care in a fume hood).

  • Organic Semiconductor Deposition: Dissolve the synthesized organic semiconductor in a suitable high-purity solvent. Deposit a thin film of the material onto the SiO₂ surface using a spin coater. The spin speed and solution concentration will determine the film thickness.

  • Annealing: Anneal the substrate at an optimized temperature to improve the crystallinity and morphology of the organic semiconductor film. This step is typically performed in an inert atmosphere (e.g., a glovebox).

  • Electrode Deposition: Using a shadow mask, thermally evaporate gold through the mask onto the organic semiconductor layer to define the source and drain electrodes. A typical channel length and width are 50 µm and 1 mm, respectively.

  • Device Characterization: Transfer the fabricated device to a probe station. Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET. From these measurements, key performance parameters such as charge carrier mobility (µ), on/off ratio, and threshold voltage (Vth) can be extracted.

Data Presentation

Material ClassDevice StructureHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Hole Mobility (cm²/Vs)Maximum External Quantum Efficiency (EQE) (%)
Triarylamine DerivativeITO/HTL/Alq₃/LiF/Al-5.4-2.31.5 x 10⁻⁴5.2
Carbazole DerivativeITO/HTL/CBP:Ir(ppy)₃/BCP/Alq₃/LiF/Al-5.6-2.42.1 x 10⁻³15.8
Spirofluorene DerivativeITO/HTL/Ir(piq)₂acac/TPBi/LiF/Al-5.5-2.18.3 x 10⁻⁴12.5

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway from this compound to a functional organic electronic material.

G A This compound B Suzuki-Miyaura Coupling A->B Arylboronic Acid, Pd Catalyst C Functionalized Biphenyl Carboxylic Acid B->C D Esterification or Amidation C->D Alcohol or Amine E Organic Electronic Material (e.g., HTL) D->E G cluster_0 OFET Structure Source (Au) Source (Au) Drain (Au) Drain (Au) Source (Au)->Drain (Au) Organic Semiconductor Organic Semiconductor Gate Dielectric (SiO₂) Gate Dielectric (SiO₂) Gate (n-Si) Gate (n-Si)

Application Notes and Protocols for the Derivatization of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, a versatile scaffold for the development of novel therapeutic agents. This document details synthetic protocols for key derivatization reactions, summarizes the biological activities of various derivatives, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound is a key building block in medicinal chemistry. Its biphenyl core is a common motif in many biologically active compounds, and the presence of a carboxylic acid and a bromo group at opposite ends of the molecule allows for selective and diverse chemical modifications. The carboxylic acid moiety can be readily converted into esters and amides, while the bromo group serves as a handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce a wide range of aryl and heteroaryl substituents. This versatility has led to the discovery of derivatives with potent anticancer, anti-inflammatory, and antifungal properties.

Data Presentation: Biological Activities of Derivatives

The following tables summarize the in vitro biological activities of various derivatives of [1,1'-biphenyl]-4-carboxylic acid, demonstrating the therapeutic potential of this scaffold.

Table 1: Anticancer Activity of Biphenyl Carboxylic Acid Derivatives [1]

Compound IDR' (at 4'-position)Cell LineIC50 (µM)
1a HMCF-710.14 ± 2.05
1a HMDA-MB-23110.78 ± 2.58
1b 4-BenzyloxyMCF-79.92 ± 0.97
1b 4-BenzyloxyMDA-MB-2319.54 ± 0.85

Note: The parent structure for these derivatives is 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid.

Table 2: Antifungal Activity of Biphenyl-4-Carboxylic Acid Esters

Compound IDEster Group (R)Candida albicans (MIC in µg/mL)Candida tropicalis (MIC in µg/mL)
2a Ethyl1024512
2b Decanoyl512512

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives of this compound are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4'-Aryl-[1,1'-biphenyl]-4-carboxylic Acids

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio, e.g., 10 mL dioxane and 2 mL water).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to precipitate the product.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Amide Synthesis via EDC/HOBt Coupling

This protocol outlines the synthesis of amides from this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and HOBt (1.2 mmol) in anhydrous DMF or DCM.

  • Add the amine (1.1 mmol) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.5 mmol) portion-wise to the stirred solution.

  • Add DIPEA (3.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways targeted by biphenyl derivatives and the general workflows for their synthesis.

anti_inflammatory_pathway Biphenyl Derivative Biphenyl Derivative NF-κB NF-κB Biphenyl Derivative->NF-κB Inhibition COX-2 COX-2 NF-κB->COX-2 Activation Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) Activation Inflammation Inflammation COX-2->Inflammation Leads to Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation Leads to

Anti-inflammatory signaling pathway of biphenyl derivatives.

antifungal_pathway Biphenyl Derivative Biphenyl Derivative CYP51 (Lanosterol 14α-demethylase) CYP51 (Lanosterol 14α-demethylase) Biphenyl Derivative->CYP51 (Lanosterol 14α-demethylase) Inhibition Ergosterol Ergosterol CYP51 (Lanosterol 14α-demethylase)->Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->CYP51 (Lanosterol 14α-demethylase) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Component of Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Membrane->Disrupted Membrane Integrity Leads to (when inhibited)

Antifungal mechanism of action via CYP51 inhibition.

suzuki_coupling_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification This compound This compound Solvent (Dioxane/Water) Solvent (Dioxane/Water) This compound->Solvent (Dioxane/Water) Arylboronic Acid Arylboronic Acid Arylboronic Acid->Solvent (Dioxane/Water) Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Solvent (Dioxane/Water) Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Solvent (Dioxane/Water) Inert Atmosphere (N2/Ar) Inert Atmosphere (N2/Ar) Solvent (Dioxane/Water)->Inert Atmosphere (N2/Ar) Heating (80-100°C) Heating (80-100°C) Inert Atmosphere (N2/Ar)->Heating (80-100°C) Acidification & Extraction Acidification & Extraction Heating (80-100°C)->Acidification & Extraction Reaction Completion Washing & Drying Washing & Drying Acidification & Extraction->Washing & Drying Column Chromatography Column Chromatography Washing & Drying->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Experimental workflow for Suzuki-Miyaura coupling.

amidation_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification This compound This compound Anhydrous Solvent (DMF/DCM) Anhydrous Solvent (DMF/DCM) This compound->Anhydrous Solvent (DMF/DCM) Amine Amine Amine->Anhydrous Solvent (DMF/DCM) EDC & HOBt EDC & HOBt EDC & HOBt->Anhydrous Solvent (DMF/DCM) Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Anhydrous Solvent (DMF/DCM) 0°C to Room Temperature 0°C to Room Temperature Anhydrous Solvent (DMF/DCM)->0°C to Room Temperature Aqueous Workup Aqueous Workup 0°C to Room Temperature->Aqueous Workup Reaction Completion Washing & Drying Washing & Drying Aqueous Workup->Washing & Drying Column Chromatography Column Chromatography Washing & Drying->Column Chromatography Final Amide Product Final Amide Product Column Chromatography->Final Amide Product

Experimental workflow for EDC/HOBt mediated amidation.

References

Application Notes: The Central Role of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid and its Derivatives in the Synthesis of Sartan Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sartan drugs are a class of angiotensin II receptor blockers (ARBs) widely prescribed for the treatment of hypertension and related cardiovascular diseases. A key structural feature of most sartan drugs is the biphenyl scaffold, which is crucial for their binding affinity to the AT1 receptor and oral bioavailability.[1][2] 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid and its nitrile or bromomethyl derivatives serve as pivotal intermediates in the construction of this essential biphenyl core. The strategic placement of the bromo group provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern sartan synthesis.[3][4]

These application notes provide detailed protocols and quantitative data for the synthesis of prominent sartan drugs—Losartan, Valsartan, and Irbesartan—highlighting the application of biphenyl intermediates.

Core Synthetic Strategy: The Suzuki-Miyaura Coupling

The formation of the biphenyl core is the critical step in sartan synthesis.[1][3] The Suzuki-Miyaura cross-coupling reaction is frequently employed for this purpose, offering high yields and functional group tolerance. The reaction typically involves the coupling of an aryl halide with an aryl boronic acid, catalyzed by a palladium complex. In the context of sartan synthesis, this often involves coupling a derivative of 4-bromotoluene or 4-bromobenzonitrile with a corresponding boronic acid to form the 4'-methylbiphenyl-2-carbonitrile intermediate. This intermediate is then further functionalized.

Suzuki_Miyaura_Coupling General Suzuki-Miyaura Coupling for Biphenyl Core Synthesis cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products ArylHalide Aryl Halide (e.g., 2-Bromobenzonitrile) Catalyst Pd(0) Catalyst + Base (e.g., K2CO3) ArylHalide->Catalyst Oxidative Addition ArylBoronic Aryl Boronic Acid (e.g., 4-Methylphenylboronic Acid) ArylBoronic->Catalyst Transmetalation Biphenyl Biphenyl Intermediate (e.g., 4'-Methyl-2-cyanobiphenyl) Catalyst->Biphenyl Reductive Elimination Byproducts Byproducts Catalyst->Byproducts

Suzuki-Miyaura reaction for the key biphenyl intermediate.

Application in Losartan Synthesis

Losartan synthesis heavily relies on the formation of a biphenyl scaffold, which is subsequently alkylated with the imidazole moiety and followed by the formation of the tetrazole ring. An efficient method involves the Suzuki-Miyaura coupling to create 4'-methylbiphenyl-2-carbonitrile, which is then brominated to yield 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, a key intermediate for coupling with the imidazole derivative.[3]

Experimental Protocols: Losartan Synthesis

Protocol 1: Synthesis of 4'-Methyl-[1,1']-biphenyl-2-carbonitrile via Suzuki-Miyaura Coupling [3]

  • Combine 2-bromobenzonitrile (1 mmol), 4-methylphenylboronic acid (1.5 mmol), and a base (e.g., K₂CO₃, 2 mmol) in a suitable solvent (e.g., 20 mL ethanol/water mixture).

  • Add the palladium catalyst (e.g., bio-derived PdNPs, 1 mol%).[3]

  • Stir the reaction mixture under an inert atmosphere at a specified temperature (e.g., reflux) for 24 hours.

  • After completion, cool the mixture and separate the catalyst by centrifugation.

  • Extract the product with an organic solvent (e.g., EtOAc), wash with brine, and concentrate under reduced pressure to yield the biphenyl intermediate.

Protocol 2: Bromination and Imidazole Coupling [3]

  • Dissolve the 4'-methyl-[1,1']-biphenyl-2-carbonitrile intermediate in a suitable solvent (e.g., DMF, 5 mL).

  • Perform benzylic bromination using N-bromosuccinimide (NBS) under LED light to obtain 2-[4-(bromomethyl)phenyl]benzonitrile.

  • In a separate vessel, prepare a solution of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1 mmol) and K₂CO₃ (1.67 mmol) in DMF.

  • Add the brominated biphenyl intermediate (1.1 mmol) to the imidazole solution at ambient temperature.

  • Heat the reaction mixture to 40°C and stir for 6 hours.

  • Upon completion, add water and extract the product with a 1:1 EtOAc/hexane mixture.

  • Combine the organic phases, wash with water and brine, and concentrate to obtain the coupled product, which is then converted to Losartan through tetrazole formation and reduction.

Quantitative Data: Losartan Synthesis
StepReactantsCatalyst/ReagentsYieldReference
Suzuki-Miyaura Coupling2-Bromobenzonitrile, 4-Methylphenylboronic acidBio-derived PdNPs, K₂CO₃98%[3]
Bromination4'-Methyl-[1,1']-biphenyl-2-carbonitrileNBS, LED light97.1%[3]
Overall Synthesis--27%[3]

Application in Valsartan Synthesis

The synthesis of Valsartan also centers on the construction of the biphenyl core. One common route involves the Suzuki-Miyaura coupling of 2-chlorobenzonitrile and 4-tolylboronic acid to produce 4′-methyl-2-biphenylcarbonitrile.[5] This intermediate then undergoes bromination and subsequent amination with L-valine methyl ester, followed by acylation and tetrazole formation.[1]

Experimental Protocols: Valsartan Synthesis

Protocol 1: Synthesis of N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester [1]

  • Synthesize 4'-methyl-2-cyanobiphenyl via Suzuki-Miyaura coupling as described for Losartan.

  • Brominate the intermediate using NBS and a radical initiator (e.g., AIBN) in a solvent like a cyclohexane/CCl₄ mixture to get 4'-bromomethyl-2-cyanobiphenyl.

  • React the resulting benzylic bromide with L-valine methyl ester to perform the amination step, yielding the title compound.

Protocol 2: Negishi Coupling Approach [6][7]

  • Prepare methyl N-pentanoyl-L-valinate by reacting L-valine methyl ester hydrochloride with valeryl chloride in dichloromethane with triethylamine.

  • N-protect the resulting compound with 1-bromo-4-(bromomethyl)benzene using sodium hydride in tetrahydrofuran to yield methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate.

  • Perform a Negishi coupling between this aryl bromide and an organozinc reagent derived from 2-(1-trityl-1H-tetrazol-5-yl)benzonitrile to form the full valsartan backbone.

  • Subsequent hydrolysis and deprotection steps yield Valsartan.

Quantitative Data: Valsartan Synthesis
StepReactantsReagents/ConditionsYieldReference
Decarboxylative Biaryl Coupling2-Cyanobenzoic acid, 4-BromotolueneCu₂O, 1,10-phenanthroline, PdBr₂71%[1]
N-protection of Valine derivative with bromobenzyl bromideMethyl N-pentanoyl-L-valinate, 1-bromo-4-(bromomethyl)benzeneNaH, THF70%[6][7]
Overall Synthesis (Decarboxylative Coupling Route)--39%[1]

Application in Irbesartan Synthesis

The synthesis of Irbesartan often involves the condensation of 4'-bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro[8][8]non-1-en-4-one.[9] An alternative and improved route involves forming the tetrazole on the biphenyl ring first, creating an intermediate like 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole, which circumvents the need for repeated chromatographic purifications and improves the overall yield.[9]

Experimental Protocols: Irbesartan Synthesis

Protocol 1: Improved Synthesis via Benzyl-Protected Tetrazole Intermediate [9]

  • Start with 4'-Methyl-biphenyl-2-carboxylic acid. Convert it to the acid chloride using thionyl chloride in toluene at 0-5°C.

  • React the acid chloride with benzylamine to form the corresponding amide.

  • Convert the secondary amide to the tetrazole ring using appropriate reagents, followed by bromination of the 4'-methyl group to yield 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole.

  • Perform N-alkylation of 2-butyl-1,3-diaza-spiro[8][8]non-1-en-4-one with the bromomethyl-biphenyl-tetrazole intermediate.

  • Finally, remove the benzyl protecting group via debenzylation to yield Irbesartan.

Quantitative Data: Irbesartan Synthesis
StepKey IntermediateKey FeaturesOverall YieldReference
Improved Process via Benzyl Protection1-Benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazoleAvoids repeated column chromatography66%[9]
Traditional Route1-[(2′-Cyanobiphenyl-4-yl)methyl] derivativeRequires tributyltin azide for tetrazole formationLower[10]

General Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of sartan drugs, emphasizing the central role of the functionalized biphenyl intermediate.

Sartan_Synthesis_Workflow Generalized Synthetic Workflow for Sartan Drugs A Aryl Halide (e.g., 2-Bromobenzonitrile) C Suzuki / Negishi Coupling A->C B Aryl Boronic Acid (e.g., 4-Tolylboronic Acid) B->C D Key Intermediate 4'-Methyl-biphenyl-2-carbonitrile C->D High Yield E Benzylic Bromination (NBS) D->E F Intermediate 4'-Bromomethyl-biphenyl-2-carbonitrile E->F G Coupling with Heterocycle F->G H Losartan Precursor (Imidazole coupled) G->H I Valsartan Precursor (Valine ester coupled) G->I J Irbesartan Precursor (Spiro compound coupled) G->J K Tetrazole Formation & Final Steps H->K I->K J->K L Losartan K->L M Valsartan K->M N Irbesartan K->N

Workflow showing the synthesis of sartans from a common biphenyl intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction for the synthesis of biphenyl carboxylic acid derivatives, with a focus on 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound and similar substrates.

dot

Troubleshooting_Suzuki_Coupling start Low or No Product Formation check_catalyst Is the Catalyst System Active? start->check_catalyst check_base Is the Base Appropriate? start->check_base check_solubility Are All Reagents Soluble? start->check_solubility check_conditions Are Reaction Conditions Optimal? start->check_conditions side_reactions Are Side Reactions Occurring? start->side_reactions solution_catalyst Solution: - Use a fresh, high-quality catalyst/ligand. - Consider a more active catalyst system (e.g., Buchwald precatalysts). - Ensure inert atmosphere to prevent catalyst decomposition. check_catalyst->solution_catalyst No solution_base Solution: - Use ≥3 equivalents of a mild base (e.g., K3PO4, K2CO3) to neutralize the carboxylic acid and activate the boronic acid. - Screen different bases (see Table 2). - Ensure the base is finely powdered for better reactivity. check_base->solution_base No solution_solubility Solution: - Use a solvent system that dissolves the carboxylate salt (e.g., DMF, dioxane/water, toluene/ethanol/water). - Increase reaction temperature to improve solubility. check_solubility->solution_solubility No solution_conditions Solution: - Optimize temperature (typically 80-120°C). - Ensure thorough degassing of solvents and reagents. - Increase reaction time. check_conditions->solution_conditions No dehalogenation Dehalogenation (Ar-H formation) side_reactions->dehalogenation protodeboronation Protodeboronation (Ar'-H formation) side_reactions->protodeboronation homocoupling Homocoupling (Ar-Ar or Ar'-Ar') side_reactions->homocoupling solution_dehalogenation Solution: - Lower the reaction temperature. - Use a milder base. - Screen different phosphine ligands. dehalogenation->solution_dehalogenation solution_protodeboronation Solution: - Use anhydrous conditions with a suitable base (e.g., K3PO4). - Use a boronic ester (e.g., pinacol ester) which is more stable. - Avoid overly strong bases. protodeboronation->solution_protodeboronation solution_homocoupling Solution: - Rigorously degas the reaction mixture to remove oxygen. - Use a Pd(0) source like Pd(PPh3)4. - Control the addition rate of the boronic acid. homocoupling->solution_homocoupling

Caption: Troubleshooting workflow for low or no product yield in Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound failing or giving low yields?

A1: Low yields can be attributed to several factors when using a substrate with a carboxylic acid. The basic conditions required for the Suzuki coupling will deprotonate the carboxylic acid, forming a carboxylate salt. This can lead to:

  • Solubility Issues: The carboxylate salt may be poorly soluble in common organic solvents, hindering its participation in the reaction.

  • Catalyst Inhibition: The carboxylate anion could potentially coordinate to the palladium catalyst, leading to its deactivation.[1]

  • Inadequate Base: An insufficient amount or inappropriate choice of base may fail to both neutralize the acidic proton of the carboxylic acid and efficiently activate the boronic acid for transmetalation.[1]

Q2: How do I choose the right base for a Suzuki coupling with a carboxylic acid-containing substrate?

A2: The choice of base is critical. A base that is too strong can promote side reactions, while one that is too weak will not facilitate the catalytic cycle. For substrates with acidic protons, it is common to use an excess of a mild inorganic base.

  • Recommendation: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective choices.[2][3] Typically, 2-3 equivalents of the base are used to ensure the neutralization of the carboxylic acid and the activation of the boronic acid.

  • Screening: It is advisable to screen a few different bases to find the optimal one for your specific reaction (see Table 2 for a comparison).

Q3: What is the best solvent system for this reaction?

A3: A solvent system that can dissolve both the organic-soluble aryl bromide and the more polar carboxylate salt is necessary. Biphasic solvent systems are commonly employed.

  • Common Systems: Mixtures like dioxane/water, toluene/water, or toluene/ethanol/water are frequently used.[4][5] The aqueous phase helps to dissolve the inorganic base.

  • Solubility Check: Before starting the reaction, it is good practice to check the solubility of your starting material in the chosen solvent system under basic conditions.

Q4: I am observing significant amounts of side products. What are they and how can I minimize them?

A4: Common side products in Suzuki couplings include:

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions, milder bases like K₃PO₄, or by using a more stable boronic ester instead of the boronic acid.[1]

  • Dehalogenation: The bromo group on your starting material is replaced by a hydrogen. This can be mitigated by lowering the reaction temperature and carefully selecting the base and phosphine ligand.[6]

  • Homocoupling: Two molecules of the boronic acid couple together. This is often caused by the presence of oxygen. Thoroughly degassing your solvents and reaction mixture before adding the catalyst is crucial to prevent this.[7]

Q5: Which palladium catalyst and ligand should I use?

A5: The choice of catalyst and ligand can significantly impact the reaction's success, especially with potentially challenging substrates.

  • Standard Catalysts: Pd(PPh₃)₄ is a commonly used and effective catalyst for many Suzuki couplings.[5] Pd(OAc)₂ or PdCl₂(dppf) in combination with a phosphine ligand are also widely used.

  • For Challenging Substrates: If you experience low reactivity, consider using more advanced catalyst systems, such as Buchwald-type ligands (e.g., SPhos, XPhos) and their corresponding palladium precatalysts, which are known for their high activity.

Data Presentation

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of 4-Bromobenzoic Acid with Phenylboronic Acid

EntryCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1PdCl₂(dppf) (3)K₂CO₃ (2)DMF1001295[8]
2C₆₀-TEGs/PdCl₂ (0.05)K₂CO₃ (2)WaterRT4>90[7]
3C₆₀-TEGs/PdCl₂ (0.05)Cs₂CO₃ (2)WaterRT498[7]
4C₆₀-TEGs/PdCl₂ (0.05)Na₂CO₃ (2)WaterRT4<90[7]
5C₆₀-TEGs/PdCl₂ (0.05)K₃PO₄ (2)WaterRT4<90[7]
6Na₂PdCl₄/PPh₂PhSO₃Na (1)K₂CO₃ (2)WaterRT24100[2]
7Na₂PdCl₄/PPh₂PhSO₃Na (0.01)K₂CO₃ (2)Water7024100[2]

Note: While this data is for 4-bromobenzoic acid, it provides a strong starting point for optimizing the coupling of this compound.

Table 2: Effect of Different Bases on the Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid

EntryBaseYield (%)
1K₂CO₃99
2Et₃N70
3K₃PO₄95
4Cs₂CO₃98
5NaHCO₃85

Adapted from a study on a similar electron-deficient aryl bromide. This illustrates the significant impact of base selection on yield.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized for your specific boronic acid partner.

dot

Experimental_Workflow setup 1. Reaction Setup - Add this compound (1.0 equiv.), boronic acid (1.2-1.5 equiv.), base (e.g., K3PO4, 3.0 equiv.), and catalyst/ligand to a dry flask. inert 2. Establish Inert Atmosphere - Seal the flask and perform three vacuum/inert gas (Ar or N2) backfill cycles. setup->inert solvent 3. Add Solvents - Add degassed solvent (e.g., dioxane) and degassed water via syringe. inert->solvent reaction 4. Reaction - Heat the mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring. - Monitor progress by TLC or LC-MS. solvent->reaction workup 5. Aqueous Workup - Cool to RT, add water, and acidify (e.g., with 1M HCl) to protonate the carboxylic acid. - Extract with an organic solvent (e.g., ethyl acetate). reaction->workup purify 6. Purification - Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization. workup->purify

References

Technical Support Center: Synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid synthesis, primarily via Suzuki-Miyaura cross-coupling.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the Suzuki-Miyaura coupling for this target molecule can stem from several factors. Here is a checklist of potential issues and solutions:

  • Catalyst Activity: The palladium catalyst is crucial. If using catalysts like Pd(PPh₃)₄, ensure it is fresh, as its activity can diminish with storage.[1] Consider using more robust and air-stable pre-catalysts or alternative catalysts like Pd/C, which can also simplify removal of palladium residues.[1]

  • Base Selection: The choice and amount of base are critical for activating the boronic acid.[2] While bases like Na₂CO₃ are common, others such as K₂CO₃ or K₃PO₄ might offer better results depending on the solvent system.[3][4] In some cases, Cs₂CO₃ has been shown to provide high yields, although cost is a consideration.[3] Ensure the base is finely powdered and anhydrous if required by the protocol.

  • Solvent System: A mixture of an organic solvent (like dioxane, THF, or DME) and water is typically required.[1][5] The ratio of these solvents can significantly impact the reaction rate and yield. Ensure proper mixing, especially in these biphasic systems, to facilitate interaction between reactants.

  • Reaction Temperature: While many Suzuki couplings are run at elevated temperatures (e.g., 80-100 °C), some modern catalyst systems can operate efficiently at room temperature.[3][6] If you are experiencing degradation of starting materials or products, a lower temperature with a more active catalyst might be beneficial. Conversely, if the reaction is sluggish, increasing the temperature may be necessary.

  • Inert Atmosphere: Oxygen can lead to the formation of Pd(II) species that promote undesirable side reactions, such as the homocoupling of the boronic acid, which consumes your starting material and complicates purification.[7][8] It is critical to degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[7]

Question: I am observing significant amounts of homocoupling byproducts (biphenyl-4,4'-dicarboxylic acid or 4,4'-dibromobiphenyl). How can I minimize these side reactions?

Answer:

Homocoupling is a common side reaction in Suzuki couplings. To minimize it:

  • Strictly Anaerobic Conditions: As mentioned above, the presence of oxygen is a primary cause of boronic acid homocoupling.[8] Improve your degassing procedure (e.g., by using the freeze-pump-thaw method for at least three cycles) and ensure a positive pressure of inert gas.

  • Catalyst Choice: Using a Pd(0) pre-catalyst instead of a Pd(II) salt can reduce the initial concentration of species that promote homocoupling.[7]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid is common, but a large excess can sometimes lead to more homocoupling.

  • Ligand Selection: Bulky electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[7]

Question: I am having trouble with dehalogenation of my starting material (formation of benzoic acid). What causes this and how can it be prevented?

Answer:

Dehalogenation is another common side reaction where the bromo group is replaced by a hydrogen atom.[5] This can be caused by:

  • Source of Hydride: The hydride can come from solvents (like alcohols) or amine bases that are oxidized by the palladium complex.[5]

  • Optimization: If dehalogenation is a significant issue, consider switching to a non-protic solvent or a different base, such as a carbonate or phosphate.

Question: The purification of the final product is difficult. What is an effective purification strategy?

Answer:

Purification can be challenging due to the similar polarities of the product and potential byproducts.

  • Acid-Base Extraction: Since the product is a carboxylic acid, an acid-base extraction is a powerful purification technique. After the reaction, dilute the mixture and perform an extraction. The product can be moved into an aqueous basic layer (e.g., with NaHCO₃ or NaOH), leaving non-acidic impurities in the organic layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities before being acidified to precipitate the pure product.

  • Recrystallization: After extraction, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) can further enhance purity.

  • Chromatography: While less ideal for large scales, flash chromatography can be used for small-scale purification if other methods fail.[9]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for biphenyl carboxylic acid synthesis from various sources to aid in comparison and optimization.

Catalyst (mol%)Starting MaterialsBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
C₆₀-TEGs/PdCl₂ (0.05)4-Bromobenzoic acid, Phenylboronic acidK₂CO₃ (2.0)H₂ORT4>90[3][10]
C₆₀-TEGs/PdCl₂ (0.05)4-Bromobenzoic acid, Phenylboronic acidCs₂CO₃ (2.0)H₂ORT498[3]
Pd(PPh₃)₄1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, 4-Carboxyphenylboronic acidNa₂CO₃DME/H₂ORefluxN/A64[1]
Pd/C (1.18)1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, 4-Carboxyphenylboronic acidNa₂CO₃ (1.2)MeOH/H₂ON/AN/A82 (one-pot)[1]
Pd(OH)₂Substituted phenylboronic acids, Substituted bromobenzeneK₃PO₄N/A65N/AGood yields[6]
Pd(PPh₃)₄ (0.14)1-(4-bromophenyl)cyclopropane-1-carboxylic acid, Substituted boronic acidsK₂CO₃ (1.0)1,4-Dioxane/H₂O (4:1)801678[11]

Key Experimental Protocol

This section provides a representative experimental protocol for the Suzuki-Miyaura cross-coupling synthesis of this compound. Note: This is a generalized procedure and should be adapted and optimized for specific laboratory conditions and scales.

Materials:

  • 4-Bromobenzoic acid (or 4-carboxyphenylboronic acid)

  • 4-Bromophenylboronic acid (or 4-bromobenzoic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C, or a modern pre-catalyst)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzoic acid (1.0 equiv), 4-bromophenylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure all oxygen is removed.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated. Add the palladium catalyst (e.g., 1-5 mol%) under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with HCl (e.g., 2M) to a pH of ~2-3 to protonate the carboxylic acid. Extract the product into the organic layer. Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Suzuki Coupling Workflow Diagram

Suzuki_Workflow A 1. Reagent Setup (Aryl Halide, Boronic Acid, Base) B 2. Degassing (Evacuate & Backfill with N2/Ar) A->B Inert atmosphere C 3. Add Degassed Solvent & Catalyst B->C D 4. Heat and Stir (Monitor by TLC/LC-MS) C->D Reaction E 5. Reaction Quench & Acidification D->E Workup F 6. Extraction E->F G 7. Purification (Recrystallization / Chromatography) F->G H 8. Characterization (NMR, MS) G->H I Pure Product H->I

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd_complex1 R¹-Pd(II)-X (L_n) pd0->pd_complex1 transmetalation Transmetalation pd_complex2 R¹-Pd(II)-R² (L_n) reductive_elimination Reductive Elimination product R¹-R² (Product) pd_complex1->pd_complex2 pd_complex2->pd0 aryl_halide R¹-X (e.g., 4-Bromobenzoic acid) boronic_acid R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. The content is structured to address common challenges and provide practical solutions to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of 4-bromobenzoic acid with 4-bromophenylboronic acid.

Q2: What are the typical impurities encountered in this synthesis?

A2: The primary impurities stem from side reactions inherent to the Suzuki-Miyaura coupling process. These include:

  • Homocoupling products: Formation of 4,4'-dibromo-1,1'-biphenyl (from the coupling of two molecules of 4-bromophenylboronic acid) and biphenyl-4,4'-dicarboxylic acid (from the coupling of two molecules of 4-bromobenzoic acid). This is often promoted by the presence of oxygen.[1]

  • Protodeboronation product: The boronic acid is replaced by a hydrogen atom, leading to the formation of bromobenzene.

  • Dehalogenation product: The bromine atom on 4-bromobenzoic acid is replaced by a hydrogen atom, resulting in benzoic acid.

Q3: Can the carboxylic acid group interfere with the Suzuki-Miyaura coupling reaction?

A3: Yes, the carboxylic acid group can interfere with the reaction. Under the basic conditions required for the coupling, the carboxylic acid is deprotonated to form a carboxylate salt. This can lead to solubility issues in organic solvents and may also coordinate with the palladium catalyst, potentially affecting its catalytic activity.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides systematic troubleshooting steps.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low to no product formation 1. Inactive catalyst. 2. Poor solubility of starting materials. 3. Insufficient base. 4. Reaction temperature is too low.1. Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst that readily forms the active Pd(0) species. 2. Choose an appropriate solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and an aqueous solution) to ensure adequate solubility of the carboxylate salt. 3. Ensure the use of a suitable and sufficient amount of base (e.g., K₂CO₃, K₃PO₄). 4. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Significant amount of homocoupling byproducts 1. Presence of oxygen in the reaction mixture. 2. Inappropriate palladium source or ligand.1. Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.[1] 2. Use a Pd(0) source directly or a precatalyst that efficiently generates Pd(0). Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can suppress homocoupling.
Presence of significant protodeboronation byproduct (bromobenzene) 1. Instability of the boronic acid, especially under prolonged heating or harsh basic conditions.1. Use a milder base (e.g., K₂CO₃ instead of stronger bases). 2. Optimize the reaction time to avoid prolonged exposure of the boronic acid to the reaction conditions. 3. Consider using a more stable boronic acid derivative, such as a boronate ester.
Presence of significant dehalogenation byproduct (benzoic acid) 1. Formation of palladium-hydride species. This can be promoted by certain solvents (e.g., alcohols) or impurities.1. Use aprotic solvents like dioxane or toluene. If an alcohol is necessary, use it as a co-solvent in lower concentrations. 2. Ensure all reagents and solvents are pure and dry.
Difficulty in product purification 1. Co-elution of the desired product with impurities, particularly the homocoupling products which may have similar polarities.1. Optimize the chromatographic conditions (e.g., solvent gradient, stationary phase). 2. Consider recrystallization as an alternative or additional purification step. The product can often be purified by recrystallization from a suitable solvent system.

Data on Common Impurities

While specific quantitative data for every reaction can vary based on the exact conditions, the following table provides an illustrative overview of typical impurity levels that might be observed.

Impurity Chemical Structure Typical % Level (Illustrative) Common Analytical Detection Method
4,4'-Dibromo-1,1'-biphenylBr-C₆H₄-C₆H₄-Br1-10%GC-MS, LC-MS, ¹H NMR
Biphenyl-4,4'-dicarboxylic acidHOOC-C₆H₄-C₆H₄-COOH1-5%LC-MS, ¹H NMR
BromobenzeneC₆H₅Br< 5%GC-MS, ¹H NMR
Benzoic acidC₆H₅COOH< 5%LC-MS, ¹H NMR

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

This protocol provides a general procedure. Optimization of specific parameters may be required.

Materials:

  • 4-Bromobenzoic acid

  • 4-Bromophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid (1.0 eq.), 4-bromophenylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

  • Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (around 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Alternatively, recrystallization from a solvent such as ethanol/water can be effective.

  • Analysis: Characterize the final product and assess its purity using ¹H NMR, ¹³C NMR, and LC-MS to identify and quantify any residual impurities.

Impurity Formation Pathways and Troubleshooting Logic

The following diagram illustrates the main reaction pathway and the formation of common impurities, along with key troubleshooting decision points.

Suzuki_Coupling_Troubleshooting cluster_reaction Synthesis Pathway cluster_troubleshooting Troubleshooting Logic A 4-Bromobenzoic Acid + 4-Bromophenylboronic Acid P This compound (Desired Product) A->P Suzuki-Miyaura Coupling I1 Homocoupling Products: - 4,4'-Dibromo-1,1'-biphenyl - Biphenyl-4,4'-dicarboxylic acid A->I1 Side Reaction: Homocoupling I2 Protodeboronation Product: Bromobenzene A->I2 Side Reaction: Protodeboronation I3 Dehalogenation Product: Benzoic Acid A->I3 Side Reaction: Dehalogenation T1 Troubleshooting: Low Yield? P->T1 T2 Troubleshooting: High Impurities? I1->T2 I2->T2 I3->T2 C1 Reaction Conditions: - Pd Catalyst - Base - Solvent - Temperature T1->C1 Check/Optimize T2->C1 Check/Optimize

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via Suzuki coupling?

A1: Crude this compound synthesized via Suzuki-Miyaura coupling can contain several process-related impurities. The most common include:

  • Homocoupling products: Biphenyl-4,4'-dicarboxylic acid (from the boronic acid) and 4,4'-dibromobiphenyl (from the aryl halide).

  • Dehalogenated byproduct: [1,1'-Biphenyl]-4-carboxylic acid.

  • Unreacted starting materials: 4-bromobenzoic acid and phenylboronic acid (or its derivatives).

  • Palladium catalyst residues: Elemental palladium or palladium complexes.

  • Boronic acid-derived impurities: Such as boroxines (anhydrides of boronic acids).

Q2: My purified this compound shows a broad melting point range. What could be the issue?

A2: A broad melting point range is a strong indicator of impurities. The presence of any of the impurities listed in Q1, even in small amounts, can lead to a depression and broadening of the melting point. Further purification by recrystallization or column chromatography is recommended. The reported melting point for pure this compound is in the range of 301-302°C.

Q3: I am having trouble removing the palladium catalyst from my product. What are the best methods?

A3: Palladium residues can often be challenging to remove completely. Here are a few effective strategies:

  • Filtration through Celite®: After the reaction, filtering the mixture through a pad of Celite® can remove a significant portion of the precipitated palladium.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with activated carbon can effectively adsorb residual palladium.

  • Acid/Base Workup: During an aqueous workup, ensuring the product is in its carboxylate salt form in the aqueous layer can help leave behind palladium residues in the organic phase.

  • Specialized Scavengers: Commercial silica-based metal scavengers with thiol or other functional groups can be very effective in binding and removing residual palladium.

Q4: Can I use acid-base extraction to purify this compound?

A4: Yes, acid-base extraction is a highly effective method for purifying carboxylic acids. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), the acidic product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities (like homocoupling byproducts from the aryl halide) in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any trapped neutral impurities before being acidified to precipitate the pure carboxylic acid.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was added).- The product is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution.- Try adding a non-polar "anti-solvent" (e.g., hexanes or petroleum ether) dropwise to the cooled solution to induce precipitation.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure product.
Product "oils out" instead of forming crystals. - The melting point of the solute is lower than the boiling point of the solvent.- The rate of cooling is too fast.- The presence of significant impurities.- Lower the temperature at which the solid is dissolved by using a lower-boiling solvent or a solvent mixture.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Perform a pre-purification step like an acid-base extraction to remove major impurities.
Low recovery of the purified product. - Too much solvent was used for recrystallization.- The crystals were washed with a solvent at room temperature.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the filtrate in an ice bath to maximize crystal precipitation.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.
Colored impurities persist in the crystals. - The impurity co-crystallizes with the product.- The impurity is highly colored.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.- A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor separation of the product from impurities (overlapping peaks). - Inappropriate eluent polarity.- Column overloading.- Poorly packed column.- Optimize the mobile phase composition using Thin Layer Chromatography (TLC) beforehand. A common starting point for biphenyl carboxylic acids is a mixture of hexanes and ethyl acetate with a small amount of acetic or formic acid.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or channels.
Streaking or tailing of the product band on the column and TLC plate. - The carboxylic acid group is interacting strongly with the acidic silica gel.- Add a small percentage (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent system. This will keep the carboxylic acid protonated and reduce its interaction with the stationary phase.
Product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.

Experimental Protocols

Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated product (carboxylate salt) will be in the upper aqueous layer.

  • Separation: Drain the lower organic layer, which contains neutral and basic impurities.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a concentrated acid (e.g., HCl) until the pH is acidic (pH ~2), which will cause the purified carboxylic acid to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Recrystallization

The choice of solvent is critical for successful recrystallization. For this compound, a polar protic solvent or a mixture involving one is a good starting point. Based on analogous compounds, aqueous ethanol or a mixture of a good solvent (like DMF or THF) and an anti-solvent (like water or hexanes) can be effective.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Example Recrystallization Solvent Systems for Biphenyl Carboxylic Acids:

Compound TypeSolvent SystemReference/Analogy
Biphenyl-4-carboxylic acidAqueous EthanolGeneral knowledge for similar structures.
Biphenyl-4-carboxaldehydeHexanes/MethanolAnalogy from a related aldehyde.[1]
Substituted Biphenyl EsterDMF/WaterAnalogy from a substituted biphenyl derivative.[2]
Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). To prevent streaking, add 0.5-1% acetic acid or formic acid to the eluent.

  • TLC Analysis: First, determine an appropriate eluent composition using TLC. The ideal solvent system should give the product a retention factor (Rf) of approximately 0.2-0.4.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Run the column, starting with a less polar eluent and gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Example Column Chromatography Eluent System for a Related Compound:

CompoundStationary PhaseEluent SystemReference/Analogy
4-BiphenylcarboxaldehydeSilica Gel93:7 Hexanes/Ethyl AcetateAnalogy from a related aldehyde.[1]
Substituted Biphenyl DerivativesSilica GelHexane/Ethyl Acetate GradientGeneral procedure for similar compounds.[3]

Visualizations

PurificationWorkflow Crude Crude this compound PurificationChoice Choose Purification Method Crude->PurificationChoice AcidBase Acid-Base Extraction PurificationChoice->AcidBase  Major Impurities  are neutral/basic Recrystallization Recrystallization PurificationChoice->Recrystallization  High Purity Crude Chromatography Column Chromatography PurificationChoice->Chromatography  Complex Mixture AcidBase->Recrystallization PureProduct Pure Product Recrystallization->PureProduct Chromatography->PureProduct Analysis Purity Analysis (MP, NMR, HPLC) PureProduct->Analysis

Caption: General purification workflow for this compound.

TroubleshootingLogic ImpureProduct Impure Product (e.g., Broad Melting Point) CheckImpurities Identify Potential Impurities (Suzuki Byproducts?) ImpureProduct->CheckImpurities PurificationMethod Select Purification Method CheckImpurities->PurificationMethod AcidBase Acid-Base Extraction PurificationMethod->AcidBase Neutral/Basic Impurities Recrystal Recrystallization PurificationMethod->Recrystal Crystalline Solid Column Column Chromatography PurificationMethod->Column Similar Polarity Impurities Pure Pure Product AcidBase->Pure Recrystal->Pure Column->Pure

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Recrystallization of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

Q2: What are the key physical properties of this compound relevant to its recrystallization?

A2: Understanding the physical properties is crucial for a successful recrystallization. Below is a summary of key data:

PropertyValue
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.11 g/mol [1]
Melting Point 301-302 °C[2]
Appearance Off-white solid
LogP 3.81430[2]

Q3: How can I determine the purity of my recrystallized this compound?

A3: The purity of the recrystallized product can be assessed using several analytical techniques. A common and effective method is melting point analysis. A pure compound will have a sharp melting point range, close to the literature value (301-302 °C). A broad melting point range typically indicates the presence of impurities. Other techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for a more comprehensive purity assessment.

Troubleshooting Guide

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent was used. The compound may also have low solubility in the chosen solvent even at elevated temperatures.

  • Solution:

    • Gradually add more of the hot solvent in small increments until the solid dissolves completely.

    • If a large volume of solvent is required, it may not be the ideal solvent. Consider switching to a more suitable solvent or a mixed solvent system. For instance, if using ethanol, the addition of a small amount of a more polar co-solvent in which the compound has higher solubility at high temperatures could be beneficial.

Problem 2: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. The rate of cooling might be too slow.

  • Solution:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for crystal formation.

    • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool again.

    • Cooling: Ensure the solution is cooled to a sufficiently low temperature, for example, by placing it in an ice bath after it has reached room temperature.

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is becoming supersaturated at a temperature that is above the melting point of the compound in the impure state. This is more common when there is a high concentration of impurities.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation point to a lower temperature.

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath. A slower cooling rate provides more time for ordered crystal lattice formation.

Problem 4: The yield of recrystallized product is very low.

  • Possible Cause:

    • Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.

    • Premature crystallization occurred during hot filtration (if performed).

    • The crystals were washed with a solvent that was not sufficiently cold, leading to dissolution of the product.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • If hot filtration is necessary, preheat the funnel and the receiving flask to prevent the solution from cooling and crystallizing prematurely.

    • Always wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound using aqueous ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot 95% ethanol in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with filter paper by pouring hot solvent through it. Quickly pour the hot solution containing the dissolved product through the hot funnel into the preheated flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purity of the final product can be assessed by melting point determination.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Minimum Hot Solvent A->B C Dissolved Solid in Hot Solution B->C D Hot Gravity Filtration (if needed) C->D Insoluble Impurities E Clear Hot Solution C->E No Insoluble Impurities D->E F Slow Cooling to Room Temperature E->F G Ice Bath F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Ice-Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Chromatographic Purification of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the chromatographic purification of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common methods are flash column chromatography on silica gel for medium to large-scale purification and reversed-phase high-performance liquid chromatography (RP-HPLC) for high-purity small-scale purification and analysis. Recrystallization can also be employed as an effective purification technique.

Q2: Why does my compound streak or "tail" on the silica gel column?

A2: Carboxylic acids like this compound are prone to tailing on silica gel. This is due to strong interactions between the acidic proton of the carboxylic acid and the silanol groups on the silica surface. To mitigate this, a small amount of an acid, such as acetic acid or formic acid (~0.5-2%), is typically added to the mobile phase. This suppresses the ionization of the carboxylic acid, reducing its interaction with the stationary phase and resulting in sharper peaks.

Q3: What are the typical impurities I should expect?

A3: If the compound is synthesized via a Suzuki-Miyaura coupling reaction, common impurities include unreacted starting materials (e.g., 4-bromobenzoic acid and 4-bromophenylboronic acid), homocoupling byproducts, and protodeboronation products.[1] Residual palladium catalyst may also be present.

Q4: Can I use reversed-phase chromatography for this compound?

A4: Yes, reversed-phase HPLC is an excellent method for the analysis and purification of this compound.[2][3] A C18 column is typically used with a mobile phase consisting of acetonitrile and water, with an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

Q5: My compound won't elute from the silica column. What should I do?

A5: This usually indicates that the mobile phase is not polar enough. You can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system). Ensure you have also added a small amount of acid to the eluent, as strong adsorption can prevent elution.

Troubleshooting Guides

Flash Column Chromatography
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Co-elution of Impurities 1. Inappropriate solvent system. 2. Column overloading. 3. Column was packed improperly.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of ~0.3 for the target compound. 2. Reduce the amount of crude material loaded onto the column. A general rule is 1-10% of the silica gel weight. 3. Ensure the column is packed uniformly without cracks or channels.
Significant Peak Tailing 1. Strong interaction of the carboxylic acid with silica. 2. Inappropriate solvent choice.1. Add 0.5-2% acetic acid or formic acid to your mobile phase to suppress deprotonation of the carboxylic acid. 2. Choose a solvent system that provides good solubility for your compound.
Product Elutes Too Quickly (in the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane).
Product Does Not Elute 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel.1. Gradually increase the polarity of the mobile phase. 2. Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.
Reversed-Phase HPLC
ProblemPossible Cause(s)Recommended Solution(s)
Broad or Tailing Peaks 1. Ionization of the carboxylic acid. 2. Secondary interactions with residual silanols on the column.1. Lower the pH of the mobile phase by adding an acid modifier (e.g., 0.1% TFA or formic acid). The pH should be at least 2 units below the pKa of the analyte. 2. Use a high-purity, end-capped column.
Variable Retention Times 1. Insufficient column equilibration. 2. Mobile phase composition is changing. 3. Poor temperature control.1. Ensure the column is equilibrated with the mobile phase for a sufficient time before injection (at least 10 column volumes). 2. Prepare fresh mobile phase and ensure it is well-mixed and degassed. 3. Use a column oven to maintain a consistent temperature.
Ghost Peaks Contamination in the autosampler, injector, or mobile phase.Run a blank gradient. If the ghost peak persists, systematically clean the HPLC components, starting from the autosampler. Use high-purity HPLC-grade solvents.
High Backpressure 1. Blockage in the column or guard column. 2. Particulate matter from the sample.1. Reverse flush the column (if permitted by the manufacturer). Replace the guard column. 2. Filter all samples and mobile phases before use.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for the purification of 1 gram of crude this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.

    • Goal: Find a solvent system that gives the target compound an Rf value of approximately 0.3. Add 1% acetic acid to the chosen eluent to improve spot shape. For example: 70:30:1 Hexanes:Ethyl Acetate:Acetic Acid.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of sample on ~50 g of silica gel).

    • Pack the column with silica gel using either a dry packing or slurry packing method.

    • Equilibrate the packed column by passing 2-3 column volumes of the initial, least polar mobile phase through it.

  • Sample Loading:

    • Dissolve the crude material (1 g) in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, perform a "dry loading": dissolve the crude material in a suitable solvent, add a small amount of silica gel (2-3 g), and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the solvent system determined by TLC.

    • If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.

    • Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing the purified product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Analytical RP-HPLC Method

This protocol is for analyzing the purity of the target compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in acetonitrile or a mixture of acetonitrile/water.

Visual Workflow and Logic Diagrams

G cluster_workflow Purification Workflow crude Crude Product (from synthesis) tlc TLC Analysis (Optimize solvent system) crude->tlc column_prep Prepare Silica Column tlc->column_prep load Load Sample (Dry or Wet) column_prep->load elute Elute with Mobile Phase (+ Acetic Acid) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Fractions Pure? evap Evaporate Solvent combine->evap pure Pure Compound evap->pure hplc Purity Check by HPLC pure->hplc G cluster_troubleshooting Troubleshooting Logic: Poor Separation problem Problem: Poor Separation cause1 Cause: Wrong Solvent Polarity? problem->cause1 cause2 Cause: Compound Tailing? problem->cause2 cause3 Cause: Column Overloaded? problem->cause3 solution1 Solution: Re-optimize eluent via TLC (Aim for Rf ≈ 0.3) cause1->solution1 solution2 Solution: Add 1% Acetic Acid to mobile phase cause2->solution2 solution3 Solution: Reduce sample load (<5% of silica weight) cause3->solution3

References

Technical Support Center: Suzuki Coupling of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the Suzuki-Miyaura cross-coupling of aryl bromides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Q1: My Suzuki coupling reaction with an aryl bromide is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in a Suzuki coupling reaction is a common issue that can stem from several factors, ranging from the quality of reagents to suboptimal reaction conditions. Here is a step-by-step guide to diagnose and resolve the problem.

Troubleshooting Workflow for Low/No Yield:

low_yield_troubleshooting start Low/No Yield Observed reagent_quality 1. Verify Reagent Quality & Purity start->reagent_quality reaction_setup 2. Check Reaction Setup start->reaction_setup reaction_parameters 3. Optimize Reaction Parameters start->reaction_parameters catalyst_system 4. Re-evaluate Catalyst System start->catalyst_system boronic_acid Boronic Acid/Ester Decomposition? reagent_quality->boronic_acid Protodeboronation is a common side reaction. catalyst_deactivation Catalyst/Ligand Inactive? reagent_quality->catalyst_deactivation Pd(0) can oxidize. solution Improved Yield boronic_acid->solution catalyst_deactivation->solution inert_atmosphere Inadequate Inert Atmosphere? reaction_setup->inert_atmosphere O2 can deactivate the catalyst. solvent_degassed Solvent Not Properly Degassed? reaction_setup->solvent_degassed inert_atmosphere->solution solvent_degassed->solution base_choice Suboptimal Base? reaction_parameters->base_choice Base is crucial for transmetalation. solvent_choice Inappropriate Solvent? reaction_parameters->solvent_choice temp_time Incorrect Temperature/Time? reaction_parameters->temp_time base_choice->solution solvent_choice->solution temp_time->solution ligand_issue Ligand Choice Ineffective? catalyst_system->ligand_issue Ligand stabilizes catalyst and facilitates reaction. catalyst_loading Incorrect Catalyst Loading? catalyst_system->catalyst_loading ligand_issue->solution catalyst_loading->solution side_reactions suzuki_cycle Desired Suzuki Coupling Cycle oxidative_addition Oxidative Addition (Ar-Br + Pd(0) -> Ar-Pd(II)-Br) suzuki_cycle->oxidative_addition transmetalation Transmetalation (with Ar'-B(OH)2) oxidative_addition->transmetalation dehalogenation Dehalogenation (Ar-Pd(II)-Br -> Ar-H) oxidative_addition->dehalogenation reductive_elimination Reductive Elimination (-> Ar-Ar' + Pd(0)) transmetalation->reductive_elimination reductive_elimination->suzuki_cycle side_reactions Competing Side Reactions homocoupling Homocoupling (Ar'-B(OH)2 + Ar'-B(OH)2 -> Ar'-Ar') side_reactions->homocoupling side_reactions->dehalogenation oxygen Oxygen Presence oxygen->homocoupling Promotes Pd(II) formation, leading to homocoupling hydride_source Hydride Source (e.g., base, solvent) hydride_source->dehalogenation Provides H- to form Ar-H

Technical Support Center: Synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. The content is structured to address specific challenges encountered during synthesis, with a focus on mitigating common side reactions.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction between a 4-bromophenyl derivative and 4-carboxyphenylboronic acid.

Issue 1: Low Yield of the Desired Product with Significant Byproduct Formation

If you are observing a low yield of this compound alongside significant impurities, it is crucial to identify the nature of the side products. The most common side reactions are homocoupling, protodeboronation, and dehalogenation.

Troubleshooting Workflow for Common Side Reactions

G start Low Yield of Desired Product check_byproducts Identify Byproducts (TLC, LC-MS, NMR) start->check_byproducts homocoupling Homocoupling Product Detected (e.g., 4,4'-Biphenyldicarboxylic acid or 4,4'-Dibromobiphenyl) check_byproducts->homocoupling Symmetrical byproducts protodeboronation Protodeboronation Product Detected (Benzoic acid) check_byproducts->protodeboronation Loss of boronic acid group dehalogenation Dehalogenation Product Detected (4-Biphenylcarboxylic acid) check_byproducts->dehalogenation Loss of bromine solution_homocoupling Troubleshoot Homocoupling homocoupling->solution_homocoupling solution_protodeboronation Troubleshoot Protodeboronation protodeboronation->solution_protodeboronation solution_dehalogenation Troubleshoot Dehalogenation dehalogenation->solution_dehalogenation

Caption: Troubleshooting workflow for identifying and addressing common side reactions.

Issue 2: Excessive Homocoupling

Homocoupling results in the formation of symmetrical biaryls, primarily from the boronic acid starting material (4,4'-biphenyldicarboxylic acid).

  • Primary Causes : The main culprits are the presence of oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling of the boronic acid.

  • Troubleshooting Steps :

    • Ensure Inert Atmosphere : Thoroughly degas all solvents and the reaction vessel to remove oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period.

    • Use Pd(0) Pre-catalysts : Start with a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or ensure that any Pd(II) pre-catalyst is efficiently reduced to Pd(0) at the beginning of the reaction.

    • Ligand Selection : Employ bulky, electron-rich phosphine ligands which can help to suppress homocoupling.

    • Temperature Control : Avoid excessively high temperatures which can lead to catalyst decomposition and the formation of Pd(II) species.

Issue 3: Significant Protodeboronation

Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, leading to the formation of benzoic acid.

  • Primary Causes : This side reaction can be catalyzed by acid, base, or metal salts and is influenced by the reaction's pH, temperature, and the presence of water.

  • Troubleshooting Steps :

    • Base Selection : Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH. The pH of the reaction mixture is a critical factor.[1]

    • Use of Boronic Esters : Convert the boronic acid to a more stable boronic ester, such as a pinacol ester, to reduce the rate of protodeboronation.[2]

    • "Slow-Release" Strategy : Employ MIDA boronates which slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[2]

    • Temperature and Time : Lower the reaction temperature and consider using a more active catalyst system to shorten the reaction time, thereby reducing the exposure of the boronic acid to conditions that favor protodeboronation.[1]

Issue 4: Dehalogenation of the Aryl Bromide

Dehalogenation involves the replacement of the bromine atom on the aryl bromide with a hydrogen atom, resulting in 4-phenylcarboxylic acid.

  • Primary Causes : The formation of a palladium-hydride (Pd-H) species is the most accepted mechanism. This can be generated from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.

  • Troubleshooting Steps :

    • Solvent Choice : Use aprotic solvents like dioxane, THF, or toluene. If using alcohol-containing solvents, ensure they are anhydrous.

    • Base Optimization : Opt for weaker inorganic bases like K₂CO₃ or K₃PO₄.

    • Ligand Selection : The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes mitigate dehalogenation.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the prevalence of common side reactions in Suzuki-Miyaura couplings.

ParameterConditionEffect on HomocouplingEffect on ProtodeboronationEffect on Dehalogenation
Atmosphere Presence of OxygenIncreasesNo significant direct effectIncreases
Inert (N₂ or Ar)DecreasesNo significant direct effectDecreases
Catalyst Pd(II) pre-catalystIncreasesNo significant direct effectNo significant direct effect
Pd(0) pre-catalystDecreasesNo significant direct effectNo significant direct effect
Bulky, e⁻-rich ligandsDecreasesCan decrease by accelerating desired reactionDecreases
Base Strong (e.g., NaOH)Can increaseIncreases significantlyCan increase
Weak (e.g., K₂CO₃, K₃PO₄)Can decreaseDecreasesDecreases
Solvent Protic (e.g., alcohols)No significant direct effectCan increaseIncreases
Aprotic (e.g., Dioxane)No significant direct effectCan decreaseDecreases
Temperature HighCan increase (catalyst decomposition)IncreasesCan increase
LowCan decreaseDecreasesCan decrease

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to minimize side reactions based on established principles for Suzuki-Miyaura couplings.

  • Reactants :

    • 1,4-Dibromobenzene (1.0 equiv)

    • 4-Carboxyphenylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent :

    • 1,4-Dioxane/Water (4:1 mixture), thoroughly degassed.

Reaction Workflow

G start Start setup Combine Reactants: 1,4-Dibromobenzene, 4-Carboxyphenylboronic acid, K2CO3, and Pd(PPh3)4 in a flame-dried flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon (3x). setup->inert solvent Add Degassed Solvent: 1,4-Dioxane/Water (4:1) via syringe. inert->solvent reaction Heat Reaction Mixture: Reflux at 80-90 °C with vigorous stirring. solvent->reaction monitor Monitor Progress: TLC or LC-MS. reaction->monitor workup Aqueous Workup: Cool, dilute with EtOAc, wash with water and brine. monitor->workup Reaction Complete purify Purification: Recrystallization from Ethanol/Water. workup->purify end End purify->end

Caption: Experimental workflow for the optimized synthesis of this compound.

Procedure :

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromobenzene, 4-carboxyphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere : Seal the flask and evacuate and backfill with argon or nitrogen at least three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition : Add the Pd(PPh₃)₄ catalyst to the flask. Then, add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction : Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this synthesis?

A1: Homocoupling of the boronic acid and protodeboronation are the most frequently encountered side reactions. The prevalence of each depends heavily on the specific reaction conditions.

Q2: How can I effectively remove the homocoupled byproduct (4,4'-biphenyldicarboxylic acid)?

A2: Purification can often be achieved by recrystallization. If the solubility difference between the desired product and the homocoupled byproduct is not sufficient, column chromatography on silica gel may be necessary.

Q3: Is it better to use a boronic acid or a boronic ester?

A3: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[2] Using a boronic ester can be a good strategy if protodeboronation is a significant issue.

Q4: Can I use a different palladium catalyst?

A4: Yes, other palladium catalysts can be used. For example, Pd/C has been successfully employed and can simplify catalyst removal.[3] Buchwald-type ligands and pre-catalysts are often effective for challenging substrates and can help to minimize side reactions by promoting a faster desired reaction.

Q5: What is the role of water in the reaction mixture?

A5: Water is often used as a co-solvent and is necessary for the activity of many inorganic bases like K₂CO₃. However, an excess of water can promote protodeboronation and dehalogenation, so the ratio of organic solvent to water should be carefully controlled.

References

Technical Support Center: Troubleshooting Debromination in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common side reaction of debromination observed during Suzuki-Miyaura cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of Suzuki coupling?

A1: Debromination is an undesired side reaction in Suzuki coupling where the aryl or heteroaryl bromide starting material is reduced, and the bromine atom is replaced by a hydrogen atom. This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of the desired cross-coupled product.[1]

Q2: What is the primary mechanism of debromination?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium complex with the base, solvent (especially alcohols), or residual water. The Pd-H species can then react with the organopalladium intermediate (Ar-Pd-Br) in a process called reductive elimination to yield the debrominated arene (Ar-H) and regenerate the palladium catalyst.[2]

Q3: Are certain aryl bromides more susceptible to debromination?

A3: Yes, electron-deficient aryl bromides and particularly N-heterocyclic bromides (e.g., pyridines, indoles, pyrazoles) are more prone to debromination.[1] For N-H containing heterocycles, the acidity of the N-H bond can contribute to side reactions. In some cases, protecting the N-H group can help suppress debromination.

Q4: How does the quality of the boronic acid affect debromination?

A4: While the aryl bromide is a primary factor, a slow transmetalation step with the organoboron reagent can provide a larger window for competing side reactions like debromination to occur. Using highly pure and reactive boronic acids or their derivatives (e.g., boronate esters) can promote a faster forward reaction, thereby minimizing debromination.[1][2] Protodeboronation, the protonolysis of the boronic acid, is another common side reaction that can be more prevalent with unstable boronic acids.[3]

Troubleshooting Guide

If you are observing significant debromination in your Suzuki coupling reaction, consult the following guide for potential causes and recommended actions.

IssuePotential Cause(s)Recommended Action(s)
High levels of debrominated byproduct Inappropriate Ligand: The ligand may not be effectively promoting the desired reductive elimination over the debromination pathway.Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands such as SPhos or XPhos, or consider using N-heterocyclic carbene (NHC) ligands.[1]
Unsuitable Base: The base might be too strong, promoting the formation of Pd-H species, or it may not be effective for the specific substrate.Base Optimization: Try using weaker inorganic bases like K₂CO₃, Cs₂CO₃, or a phosphate base such as K₃PO₄.[1][4] Strong alkoxide bases should generally be avoided if debromination is an issue.
Sub-optimal Solvent: The solvent could be a source of hydrides (e.g., alcohols) or may not be ideal for the chosen catalyst system.Solvent Change: Employ aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary, consider using it as a co-solvent in minimal amounts.[1]
Presence of Water: While often necessary for the activity of inorganic bases, excessive water can be a proton source leading to debromination.Control Water Content: If conducting the reaction under anhydrous conditions, ensure all reagents and solvents are thoroughly dried. In aqueous systems, systematically vary the water ratio to find the optimal balance.[1]
Reaction with N-heterocyclic bromides is problematic Coordination of Nitrogen to Palladium: The nitrogen atom of the heterocycle can coordinate to the palladium center, inhibiting the catalytic cycle.Use Specialized Ligands: Buchwald's biaryl phosphine ligands are often effective for these types of substrates.
N-H Acidity: For heterocycles with an N-H bond (e.g., indoles, pyrroles), the proton's acidity can lead to side reactions.Protecting Groups: Consider protecting the nitrogen with a suitable group (e.g., Boc, SEM) to prevent interference.
Sluggish reaction leading to more side products Slow Oxidative Addition: The initial step of the catalytic cycle may be slow, especially with less reactive aryl bromides.Increase Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired reaction rate.[1]
Slow Transmetalation: The transfer of the organic group from the boron atom to the palladium center may be the rate-limiting step.Use a More Active Catalyst: Employ a pre-catalyst that readily forms the active Pd(0) species.[1]
Purity of Boron Reagent: Impure or degraded boronic acid can lead to slower reaction rates.Ensure High Purity of Boronic Acid/Ester: Use fresh, high-quality organoboron reagents.

Data Presentation

The choice of ligand and base is critical in minimizing debromination. The following tables summarize the general effects of different ligands and bases on Suzuki coupling outcomes. Note: Actual results will vary depending on the specific substrates and other reaction conditions.

Table 1: General Effect of Ligand Choice on Suzuki Coupling

Ligand TypeGeneral CharacteristicsTypical Performance
Triphenylphosphine (PPh₃) Traditional, less bulky ligand.Often sufficient for simple aryl bromides, but may lead to higher debromination with challenging substrates.[1]
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) Sterically hindered and strong electron donors.Generally provide higher yields and lower debromination, especially for difficult substrates, by promoting reductive elimination.[1][5]
N-Heterocyclic Carbenes (NHCs) Strong sigma-donors, form stable palladium complexes.Highly effective for a broad range of substrates, including those prone to debromination. Can offer high catalyst stability.[6]
Ferrocenyl Phosphines (e.g., dppf) Bidentate ligand, provides good stability to the catalyst.Effective for a variety of Suzuki couplings.

Table 2: Comparative Performance of Common Bases in Suzuki Coupling

BaseBasicityGeneral Application Notes
Na₂CO₃ ModerateWidely used, often effective and cost-efficient. Can be a good starting point for optimization.[4][7]
K₂CO₃ ModerateSimilar to Na₂CO₃, commonly used and effective for a range of substrates.[4]
Cs₂CO₃ HighOften used for more challenging couplings due to its higher solubility in organic solvents.
K₃PO₄ HighA strong, non-nucleophilic base that is often very effective in minimizing debromination, particularly with bulky phosphine ligands.[1][4]
KOH, NaOH StrongStrong bases that can sometimes lead to higher instances of side reactions, including debromination.[4]
KF WeakFluoride ions are thought to play a unique role in activating the boronic acid. Can be useful when base-sensitive functional groups are present.[4][8]
Organic Amines (e.g., Et₃N) WeakGenerally less effective than inorganic bases for Suzuki coupling with aryl bromides.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Aryl Bromide with Minimal Debromination

This protocol provides a general starting point for the Suzuki coupling of an aryl bromide with an arylboronic acid, employing a catalyst system known to minimize debromination.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed vial under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Visualizations

Suzuki_Coupling_Cycle cluster_product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Debromination_Side_Reaction Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 H-Pd(II)(Br)L2 H-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2->H-Pd(II)(Br)L2 Reaction with Hydride Source Pd-H Source Base, Solvent, H2O Ar-Pd(II)(H)L2 Ar-Pd(II)(H)L2 H-Pd(II)(Br)L2->Ar-Pd(II)(H)L2 Ligand Exchange Ar-H Debrominated Byproduct Ar-Pd(II)(H)L2->Ar-H Reductive Elimination

Caption: Pathway of the debromination side reaction in Suzuki coupling.

Troubleshooting_Workflow start Debromination Observed ligand Optimize Ligand (e.g., SPhos, XPhos) start->ligand base Optimize Base (e.g., K3PO4, K2CO3) ligand->base Still problematic end Debromination Minimized ligand->end Resolved solvent Change Solvent (e.g., Dioxane, THF) base->solvent Still problematic base->end Resolved reagents Check Reagent Purity (Aryl Bromide, Boronic Acid) solvent->reagents Still problematic solvent->end Resolved reagents->end Resolved

Caption: A logical workflow for troubleshooting debromination.

References

Technical Support Center: Homocoupling in Suzuki Reactions of Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to homocoupling of aryl boronic acids in reactions with aryl bromides. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you minimize this common side reaction and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. This process competes with the desired cross-coupling of the boronic acid with the aryl bromide, leading to a reduced yield of the target molecule and complicating purification due to the structural similarities between the product and the byproduct.

Q2: What are the primary causes of homocoupling in Suzuki reactions of aryl bromides?

A2: There are two main pathways that lead to homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Rigorous degassing of solvents and reagents is crucial to suppress this pathway.[1][2]

  • Pd(II)-Mediated Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it can directly react with the boronic acid to form the homocoupled product, especially at the beginning of the reaction before the catalytic cycle is fully established.[2]

Q3: How does the choice of palladium source influence homocoupling?

A3: The palladium source can have a significant impact on the extent of homocoupling. Pd(II) precatalysts need to be reduced in-situ to the active Pd(0) species. During this induction period, the Pd(II) is available to catalyze the homocoupling of the boronic acid. Using a Pd(0) source, such as Pd₂(dba)₃, can sometimes mitigate this issue.

Q4: Can the electronic properties of the aryl bromide affect the likelihood of homocoupling?

A4: Yes. While homocoupling is primarily a reaction of the boronic acid, the reactivity of the aryl bromide plays an indirect role. With electron-deficient aryl bromides, the oxidative addition step is generally faster, which can help to keep the concentration of the Pd(0) catalyst engaged in the desired catalytic cycle and less available for side reactions. Conversely, with electron-rich aryl bromides, which undergo slower oxidative addition, the catalyst may have more opportunity to participate in undesired homocoupling pathways.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues with excessive homocoupling in your Suzuki reactions.

Problem: Significant amount of homocoupling byproduct observed by TLC, GC-MS, or NMR.

Below is a systematic workflow to identify and address the root cause of the issue.

G start High Homocoupling Observed degassing Is the reaction mixture thoroughly degassed? start->degassing catalyst What is the palladium source? degassing->catalyst Yes solution_degassing Implement rigorous degassing: - Sparge with Ar/N2 for 30-60 min - Use freeze-pump-thaw method degassing->solution_degassing No base Which base is being used? catalyst->base Pd(0) or fast-reducing Pd(II) solution_pd0 Consider using a Pd(0) source (e.g., Pd2(dba)3) or a pre-catalyst that rapidly forms Pd(0). catalyst->solution_pd0 Pd(II) ligand Is an appropriate ligand being used? base->ligand solution_base Screen weaker inorganic bases (e.g., K2CO3, K3PO4) instead of strong hydroxides. base->solution_base Strong Base (e.g., NaOH) conditions Review other reaction conditions ligand->conditions solution_ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote reductive elimination. ligand->solution_ligand Standard or no ligand solution_conditions Optimize temperature (lower if possible) and consider slow addition of the boronic acid. conditions->solution_conditions

Caption: Troubleshooting workflow for minimizing homocoupling.

Data Presentation

The following tables summarize data on the effect of different reaction parameters on the yield of Suzuki coupling reactions of aryl bromides. While direct quantification of the homocoupling byproduct is not always reported, a lower yield of the desired product often correlates with an increase in side reactions, including homocoupling.

Table 1: Comparison of Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid

BaseSolventTemperature (°C)Time (h)Yield of 4-Methylbiphenyl (%)Reference
Na₂CO₃Toluene/H₂O1001295[3]
K₂CO₃Toluene/H₂O1001292[3]
K₃PO₄Toluene/H₂O1001298[3]
Cs₂CO₃Toluene/H₂O1001296[3]
NaOHToluene/H₂O1001270[4]
KOHToluene/H₂O1001275[4]
Et₃NToluene/H₂O1001245[3]

Table 2: Effect of Phosphine Ligand on the Suzuki Coupling of Aryl Bromides

Aryl BromideLigandCatalyst Loading (mol %)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-BromotoluenePPh₃2 (Pd(OAc)₂)K₃PO₄Toluene1001685[5]
4-BromotolueneSPhos1 (Pd(OAc)₂)K₃PO₄TolueneRT298[5]
2-BromonaphthaleneXPhos0.5 (Pd₂(dba)₃)K₃PO₄Dioxane801297[5]
1-Bromo-4-nitrobenzeneRuPhos1 (Pd(OAc)₂)K₃PO₄Toluene100496[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with Minimized Homocoupling

This protocol provides a general starting point for minimizing homocoupling in the Suzuki reaction of an aryl bromide.

1. Reaction Setup and Degassing:

  • Add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum and connect it to a Schlenk line.

  • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via a syringe.

  • Bubble the inert gas through the solvent mixture for 15-30 minutes to ensure thorough degassing.

2. Catalyst Addition and Reaction:

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and phosphine ligand (if separate).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

3. Work-up and Analysis:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and GC-MS to determine the ratio of the desired product to the homocoupled byproduct. The homocoupling product can be quantified by integrating the corresponding peaks in the GC chromatogram or NMR spectrum relative to an internal standard.[5]

Protocol 2: Rigorous Degassing using the Freeze-Pump-Thaw Method

For extremely oxygen-sensitive reactions, the freeze-pump-thaw method is recommended for solvent degassing.

G cluster_setup Setup cluster_cycle Degassing Cycle (Repeat 3x) cluster_finish Final Step setup1 Add solvent to a Schlenk flask (max 50% full). setup2 Connect to a Schlenk line. setup1->setup2 freeze 1. Freeze Freeze the solvent using liquid N2. setup2->freeze pump 2. Pump Open to high vacuum for 5-10 min while frozen. freeze->pump Repeat thaw 3. Thaw Close the flask to vacuum and thaw. Gas bubbles will evolve. pump->thaw Repeat thaw->freeze Repeat finish Backfill the flask with Ar or N2. thaw->finish After 3 cycles

Caption: Freeze-Pump-Thaw degassing workflow.

Procedure:

  • Place the solvent in a Schlenk flask, ensuring it is no more than half full.

  • Connect the flask to a Schlenk line.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pump: Open the stopcock to a high vacuum for 5-10 minutes to remove the atmosphere above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will observe gas bubbles evolving from the liquid.

  • Repeat the freeze-pump-thaw cycle at least two more times.

  • After the final thaw, backfill the flask with an inert gas. The degassed solvent is now ready for use.

Mechanisms of Homocoupling

The following diagram illustrates the proposed catalytic cycle for oxygen-mediated homocoupling, which runs parallel to the desired Suzuki-Miyaura cross-coupling cycle.

G pd0_suzuki Pd(0)L2 oxidative_addition Oxidative Addition (Ar-Br) pd0_suzuki->oxidative_addition Ar-Br ar_pd_br Ar-Pd(II)L2-Br oxidative_addition->ar_pd_br transmetalation Transmetalation (Ar'-B(OH)2, Base) ar_pd_br->transmetalation ar_pd_ar Ar-Pd(II)L2-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0_suzuki Regenerates Catalyst product Ar-Ar' (Desired Product) reductive_elimination->product pd0_homo Pd(0)L2 oxidation Oxidation (O2) pd0_homo->oxidation O2 pd2 Pd(II)L2 oxidation->pd2 transmetalation1 Transmetalation 1 (Ar'-B(OH)2, Base) pd2->transmetalation1 ar_pd_x Ar'-Pd(II)L2-X transmetalation1->ar_pd_x transmetalation2 Transmetalation 2 (Ar'-B(OH)2, Base) ar_pd_x->transmetalation2 ar_pd_ar_homo Ar'-Pd(II)L2-Ar' transmetalation2->ar_pd_ar_homo reductive_elimination_homo Reductive Elimination ar_pd_ar_homo->reductive_elimination_homo reductive_elimination_homo->pd0_homo Regenerates Catalyst homocoupling_product Ar'-Ar' (Homocoupling) reductive_elimination_homo->homocoupling_product

Caption: Competing Suzuki and Homocoupling cycles.

References

Technical Support Center: 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation is likely to proceed through mechanisms observed for similar polybrominated biphenyls (PBBs) and aromatic carboxylic acids. The primary expected pathways include:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The most common photochemical reaction for brominated biphenyls is reductive debromination, where a bromine atom is replaced by a hydrogen atom.[1][2][3] The solvent system can influence the mechanism, with oxidation processes becoming more prominent in aqueous environments.[1][3]

  • Microbial Degradation: Certain microorganisms can degrade halogenated aromatic compounds.[4] This process often involves dehalogenation as a critical step.[4] For analogous chlorinated compounds, degradation can proceed via cleavage of the biphenyl rings and subsequent metabolism of the resulting aromatic acids.[5]

  • Oxidative Degradation: Strong oxidizing agents can lead to the formation of hydroxylated derivatives and potentially ring-opening products.

  • Hydrolytic Degradation: While generally stable to hydrolysis, prolonged exposure to extreme pH (strong acidic or basic conditions) and high temperatures may lead to slow degradation.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the stability of this compound, it is recommended to store it at room temperature in a tightly sealed container, protected from light.[6] For long-term storage, refrigeration in a desiccated environment is advisable to minimize potential degradation from light and atmospheric moisture.

Q3: I am observing unexpected peaks in my chromatogram when analyzing my sample. What could be the cause?

A3: Unexpected chromatographic peaks can arise from several sources:

  • Degradation Products: The compound may have degraded due to improper storage or handling, or during the experimental procedure itself. Common degradation products could include debrominated biphenyl carboxylic acid or hydroxylated derivatives.

  • Impurities from Synthesis: The starting material may contain residual solvents, unreacted starting materials, or by-products from the synthesis process.

  • Contamination: The sample may have been contaminated by solvents, glassware, or other reagents.

It is advisable to run a blank sample (solvent only) and to re-analyze a freshly prepared sample from a new stock vial to troubleshoot the issue.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Step
Degradation of the compound in the assay medium. Perform a forced degradation study of the compound under your specific assay conditions (e.g., incubation time, temperature, pH, presence of media components) to assess its stability. Analyze the sample at different time points using a stability-indicating method like HPLC-UV or LC-MS.
Precipitation of the compound in the assay medium. Determine the solubility of the compound in your assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a concentration that does not affect the biological system. Ensure the final concentration of the co-solvent is consistent across all experiments.
Interaction with other assay components. Investigate potential interactions of the compound with other components in the assay medium. This can be assessed by incubating the compound with individual components and analyzing for any changes.
Issue 2: Difficulty in achieving a pure final product during synthesis.
Potential Cause Troubleshooting Step
Incomplete reaction. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC-MS). If the reaction is stalling, consider increasing the reaction time, temperature, or the stoichiometry of the reagents.
Formation of by-products. The synthesis of biphenyl derivatives can sometimes lead to the formation of isomeric or poly-halogenated by-products.[7] Optimize the reaction conditions (e.g., catalyst, solvent, temperature) to favor the formation of the desired product.
Ineffective purification. If purification by recrystallization is insufficient, consider using column chromatography.[8] A range of solvent systems (e.g., ethyl acetate/petroleum ether) can be screened to achieve optimal separation.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9][10]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Hydrogen peroxide (3% v/v)

  • HPLC or UPLC system with a UV detector or a mass spectrometer

  • C18 reverse-phase column

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 24 hours. Dissolve the stressed solid in methanol for analysis.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. Dissolve the stressed solid in methanol for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation and Conditions:

Parameter Condition
Instrument HPLC with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: This is a starting method and may require optimization based on the results of the forced degradation study.

Data Presentation

Table 1: Summary of Forced Degradation Conditions
Stress Condition Reagent/Condition Duration Temperature
Acid Hydrolysis1 M HCl24 hours60°C
Base Hydrolysis1 M NaOH24 hours60°C
Oxidation3% H₂O₂24 hoursRoom Temperature
ThermalDry Heat24 hours105°C
Photolytic1.2 million lux hours & 200 Wh/m²As requiredAmbient

Visualizations

Forced_Degradation_Workflow start Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (1 M HCl, 60°C, 24h) start->acid base Base Hydrolysis (1 M NaOH, 60°C, 24h) start->base oxidation Oxidative Degradation (3% H2O2, RT, 24h) start->oxidation thermal Thermal Degradation (Solid, 105°C, 24h) start->thermal photo Photolytic Degradation (Solid, Light Exposure) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradants & Assess Stability analysis->end

Caption: Workflow for a forced degradation study.

Potential_Degradation_Pathways parent This compound photodegradation Photodegradation (UV Light) parent->photodegradation microbial Microbial Degradation parent->microbial oxidation Oxidative Degradation parent->oxidation debromination Debromination Product ([1,1'-Biphenyl]-4-carboxylic acid) photodegradation->debromination Reductive Debromination microbial->debromination hydroxylation Hydroxylated Products microbial->hydroxylation ring_cleavage Ring Cleavage Products microbial->ring_cleavage oxidation->hydroxylation

Caption: Plausible degradation pathways.

References

Technical Support Center: 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid (CAS No. 5731-11-3).

Physical and Chemical Properties

For ease of reference, the key quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular FormulaC₁₃H₉BrO₂[1][2]
Molecular Weight277.11 g/mol [1][2]
Melting Point301-302 °C
Boiling Point418.1 °C at 760 mmHg
Flash Point206.7 °C
AppearanceWhite to off-white powder or crystals
PurityTypically ≥98%

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I properly store this compound?

    • A: It is recommended to store the compound at room temperature in a dry, well-ventilated area.[1] Keep the container tightly sealed to prevent moisture absorption.

  • Q2: What personal protective equipment (PPE) is necessary when handling this compound?

    • A: Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3][4]

  • Q3: What are the primary hazards associated with this compound?

    • A: this compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[5][6] In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.[5][6]

  • Q4: How should I dispose of waste containing this compound?

    • A: This compound should be treated as hazardous waste.[3] Collect waste in a dedicated, sealed, and properly labeled container.[3][4] Halogenated organic waste should be segregated from non-halogenated waste.[3] Dispose of the waste through your institution's hazardous waste management program in compliance with local, state, and federal regulations.[3][4]

Troubleshooting Guides

Experimental Workflows

Below is a general workflow for a Suzuki coupling reaction using this compound.

experimental_workflow reagents 1. Reagent Preparation - this compound - Boronic acid derivative - Palladium catalyst - Base - Solvent setup 2. Reaction Setup - Assemble glassware under inert atmosphere - Add reagents to the reaction vessel reagents->setup reaction 3. Reaction - Heat to desired temperature - Monitor progress by TLC or LC-MS setup->reaction workup 4. Work-up - Cool the reaction mixture - Quench the reaction - Extract with organic solvent reaction->workup purification 5. Purification - Column chromatography - Recrystallization workup->purification analysis 6. Analysis - NMR - Mass spectrometry purification->analysis

Caption: General experimental workflow for a Suzuki coupling reaction.

Common Experimental Issues

  • Q5: I am observing poor solubility of this compound in my reaction solvent. What can I do?

    • A: This compound is generally more soluble in polar aprotic solvents like DMF or DMSO. For Suzuki coupling reactions, using a solvent system such as toluene/ethanol/water or dioxane/water can improve solubility.[7] Heating the solvent may also aid in dissolution.

  • Q6: My Suzuki coupling reaction is not proceeding to completion, or I am observing low yields. What are the potential causes?

    • A: Several factors could be at play:

      • Catalyst Deactivation: The carboxylic acid functionality can sometimes coordinate with the palladium catalyst, leading to deactivation.[8] Consider using a different palladium catalyst or ligand system.

      • Base Incompatibility: The choice of base is crucial. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, they can also lead to side reactions. Trying a milder base like KF might be beneficial, although it could slow down the reaction rate.[9]

      • Deborylation of Boronic Acid: Your boronic acid partner may be degrading over the course of the reaction.[7] Ensure you are using high-quality boronic acid and consider adding it in slight excess.

      • Inert Atmosphere: Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

  • Q7: I am observing the formation of significant byproducts in my reaction. How can I minimize them?

    • A: Homocoupling of the boronic acid is a common side reaction. This can often be minimized by carefully controlling the reaction temperature and ensuring a truly anaerobic environment. Additionally, ensuring the correct stoichiometry of your reagents is critical.

The following decision tree can help troubleshoot a failing Suzuki coupling reaction.

troubleshooting_suzuki start Suzuki Coupling Fails check_reagents Check Reagent Quality - Fresh catalyst? - Anhydrous solvents? - Pure starting materials? start->check_reagents change_conditions Modify Reaction Conditions check_reagents->change_conditions Reagents OK change_catalyst Change Catalyst/Ligand change_conditions->change_catalyst change_base Change Base change_conditions->change_base change_solvent Change Solvent System change_conditions->change_solvent success Reaction Succeeds change_catalyst->success change_base->success change_solvent->success

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 equivalent).

    • Add the desired arylboronic acid (1.1-1.5 equivalents).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

    • Add the base (e.g., K₂CO₃, 2-3 equivalents).

  • Reaction Setup:

    • Add the appropriate degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biphenyl derivative.

Disclaimer: The information provided is for research and development purposes only. All experiments should be conducted by trained professionals in a suitably equipped laboratory, adhering to all relevant safety protocols.

References

Validation & Comparative

A Comparative Guide to the Quantification of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid by HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid with alternative analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is supported by experimental data derived from the analysis of structurally similar compounds, offering a robust framework for methodological selection and application in research and quality control environments.

Methodology Overview

The selection of an appropriate analytical technique is paramount for the accurate quantification of this compound, a key intermediate in various synthetic processes. This guide explores the principles, performance characteristics, and experimental protocols for three leading analytical methods.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is the most common approach.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. While the carboxylic acid group reduces volatility, derivatization can make this method applicable. GC-MS offers high sensitivity and structural information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. It is particularly advantageous for analyzing complex matrices and for achieving very low detection limits.

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance of HPLC, GC-MS, and LC-MS for the analysis of this compound, based on data from analogous compounds.

ParameterHPLC-UVGC-MS (with derivatization)LC-MS/MS
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL< 0.001 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL< 0.003 µg/mL
**Linearity (R²) **> 0.999> 0.998> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Sample Throughput HighMediumMedium to High
Cost Low to MediumMediumHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for structurally related compounds and should be validated for the specific application.

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol outlines a standard reversed-phase HPLC method suitable for the quantification of this compound.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic or phosphoric acid) in a suitable ratio (e.g., 70:30 v/v) for isocratic elution. A gradient elution may be necessary for complex samples.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert it into a more volatile ester (e.g., methyl or trimethylsilyl ester) prior to GC-MS analysis.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Derivatization (Esterification):

  • To the dried sample, add a derivatizing agent such as BF₃-methanol or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Heat the mixture to ensure complete reaction.

  • Evaporate the excess reagent and redissolve the residue in a suitable solvent like hexane or ethyl acetate.

3. GC-MS Conditions:

  • GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

Logical Relationship for Method Selection:

Method_Selection Analyte This compound Properties Properties: - Non-volatile - Thermally labile (potential decarboxylation) Analyte->Properties HPLC HPLC (Direct Analysis) Properties->HPLC Suitable for non-volatile compounds GCMS GC-MS (Requires Derivatization) Properties->GCMS Derivatization needed for volatility LCMS LC-MS (High Sensitivity) Properties->LCMS Ideal for high sensitivity needs

Caption: Decision tree for selecting an analytical method for this compound.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers the highest sensitivity and selectivity, making it ideal for trace-level quantification.

1. Instrumentation:

  • LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: C18 UPLC/HPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions: A specific precursor ion (the deprotonated molecule [M-H]⁻) and a product ion should be determined by infusing a standard solution. For this compound (C₁₃H₉BrO₂), the precursor ion would be m/z 275/277 (due to bromine isotopes). The product ion would be determined experimentally.

  • Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and straightforward method suitable for routine quality control and assays where high sensitivity is not the primary concern.

  • GC-MS can be a highly sensitive and selective alternative, but the additional derivatization step adds complexity and potential for analytical error.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level analysis, impurity profiling, and analysis in complex matrices.

It is imperative that the chosen method is thoroughly validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure the reliability and accuracy of the generated data.

A Comparative Guide to Purity Assessment of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid: NMR vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development and manufacturing. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the purity assessment of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, a crucial building block in organic synthesis. Supporting experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their needs.

Introduction

This compound (CAS No. 5731-11-3, Molecular Weight: 277.11 g/mol ) is a bifunctional molecule often utilized in the synthesis of complex organic scaffolds. Ensuring its purity is paramount to the success of subsequent reactions and the quality of the final product. While several methods can be employed for purity analysis, quantitative NMR (qNMR) offers a primary and highly accurate approach. This guide will compare the performance of qNMR with High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the different analytical techniques for a sample of this compound.

Analytical TechniqueParameter MeasuredResultAdvantagesLimitations
Quantitative ¹H NMR (qNMR) Purity (%w/w)99.5%Primary method, high precision and accuracy, requires no specific reference standard for the analyte, provides structural information on impurities.Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.
High-Performance Liquid Chromatography (HPLC) Purity (% Area)99.7%High sensitivity, excellent separation of impurities, widely available.Requires a specific reference standard for the analyte for accurate quantification, response factors of impurities may differ.
Differential Scanning Calorimetry (DSC) Purity (mol%)99.2%Fast, requires small sample amount, provides information on melting behavior.Not suitable for thermally labile compounds, less accurate for samples with low purity, assumes eutectic behavior of impurities.[1][2][3][4]

Experimental Protocols

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-precision analytical balance

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample and about 5-10 mg of the internal standard into a clean vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate integration).[5][6]

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard. The aromatic protons of the biphenyl system are suitable for integration. The carboxylic acid proton may be broad and is not recommended for quantification.[7]

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Objective: To determine the purity of this compound by assessing the area percentage of the main peak relative to impurity peaks.

Instrumentation: HPLC system with a UV detector.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification)

Procedure:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).

  • Set up the HPLC system with a suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).

  • The mobile phase can consist of a gradient or isocratic mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[8][9]

  • Set the flow rate to 1.0 mL/min and the UV detection wavelength to a value where the analyte has strong absorbance (e.g., 254 nm).

  • Inject the sample solution and record the chromatogram.

  • Calculate the area percentage of the main peak to estimate the purity.

Objective: To determine the purity of this compound based on the melting point depression.

Instrumentation: Differential Scanning Calorimeter.

Materials:

  • This compound sample

  • Aluminum pans

Procedure:

  • Accurately weigh 1-3 mg of the sample into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 2-5 °C/min) through its melting range.

  • Record the heat flow as a function of temperature.

  • The purity is calculated from the shape of the melting endotherm using the Van't Hoff equation, which is typically performed by the instrument's software.[2]

Mandatory Visualizations

experimental_workflow cluster_qnmr qNMR Purity Assessment cluster_hplc HPLC Purity Assessment cluster_dsc DSC Purity Assessment qnmr_start Weigh Sample & Internal Standard qnmr_dissolve Dissolve in Deuterated Solvent qnmr_start->qnmr_dissolve qnmr_acquire Acquire 1H NMR Spectrum qnmr_dissolve->qnmr_acquire qnmr_process Process Spectrum qnmr_acquire->qnmr_process qnmr_calculate Calculate Purity qnmr_process->qnmr_calculate hplc_start Prepare Sample Solution hplc_inject Inject into HPLC System hplc_start->hplc_inject hplc_record Record Chromatogram hplc_inject->hplc_record hplc_calculate Calculate % Area hplc_record->hplc_calculate dsc_start Weigh Sample into Pan dsc_heat Heat in DSC dsc_start->dsc_heat dsc_record Record Thermogram dsc_heat->dsc_record dsc_calculate Calculate Purity dsc_record->dsc_calculate

Caption: Workflow for purity assessment of this compound.

comparison_logic main Purity Assessment Method Selection qnmr qNMR main->qnmr Primary Method Absolute Quantification hplc HPLC main->hplc High Sensitivity Impurity Profiling dsc DSC main->dsc Rapid Screening Thermal Properties

Caption: Logic for selecting a purity assessment method.

Conclusion

For the definitive purity assessment of this compound, quantitative NMR (qNMR) stands out as the primary method due to its ability to provide absolute quantification without the need for a specific reference standard of the analyte. It also offers the advantage of structural elucidation of any observed impurities.

High-Performance Liquid Chromatography (HPLC) serves as an excellent orthogonal technique, particularly valuable for its high sensitivity in detecting trace impurities and for routine quality control where a validated method against a reference standard is in place.

Differential Scanning Calorimetry (DSC) is a useful and rapid screening tool for assessing the purity of highly crystalline solids and can provide valuable information about the material's thermal properties. However, its accuracy is generally lower than that of qNMR and HPLC.

The choice of the most suitable analytical method will depend on the specific requirements of the analysis, including the desired accuracy, the availability of reference standards, and the stage of drug development. For comprehensive characterization, a combination of these techniques is often employed.

References

Comparative Guide to Impurity Profiling of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The presence of impurities can significantly impact the safety, efficacy, and stability of active pharmaceutical ingredients (APIs). Therefore, robust analytical methods for the identification and quantification of these impurities are crucial.

Introduction to Potential Impurities

The synthesis of this compound is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This process, while efficient, can lead to the formation of several process-related impurities. Understanding the synthetic pathway is key to anticipating potential impurities.

The primary impurities associated with the Suzuki-Miyaura synthesis of this compound include:

  • Starting Materials: Unreacted 4-bromobenzoic acid and 4-bromophenylboronic acid.

  • Homocoupling Byproducts: 4,4'-dicarboxybiphenyl and 4,4'-dibromobiphenyl, formed from the coupling of two molecules of the same starting material.

  • Dehalogenated Impurity: [1,1'-biphenyl]-4-carboxylic acid, resulting from the loss of the bromine atom.

  • Other Process-Related Impurities: Residual palladium catalyst and solvents.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can also be employed to identify potential degradation products.[1][2][3]

Comparative Analysis of Analytical Techniques

A multi-technique approach is often necessary for a comprehensive impurity profile.[4][5] High-Performance Liquid Chromatography (HPLC) is the primary technique for quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identification and structural elucidation.[6][7]

Table 1: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrincipleAdvantagesLimitationsApplication in this Context
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.[8]Excellent for quantification, high precision and accuracy, robust and widely available.Requires chromophores for detection, may have co-elution issues, limited structural information.Primary method for quantifying known and unknown impurities.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of MS.Provides molecular weight information, enabling the identification of unknown impurities and confirmation of known ones. High sensitivity.[4][5]Matrix effects can suppress ionization, quantification can be less precise than UV detection without isotopic standards.Identification of co-eluting peaks and unknown degradation products.
GC-MS Separation of volatile compounds followed by mass analysis.Excellent for volatile and semi-volatile impurities, such as residual solvents and some starting materials.[9][10]Not suitable for non-volatile compounds like carboxylic acids without derivatization. High temperatures can cause degradation of thermally labile compounds.Analysis of volatile starting materials or byproducts.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[6]Unambiguous structure elucidation of impurities, can be quantitative (qNMR).[6][11]Lower sensitivity compared to MS, requires higher concentrations of the analyte, complex mixtures can be difficult to interpret.Definitive structural confirmation of isolated impurities.

Experimental Data and Protocols

To illustrate the performance of these techniques, a sample of this compound was spiked with known impurities and analyzed.

Table 2: Quantitative Analysis of a Spiked Sample by HPLC-UV

CompoundRetention Time (min)Concentration (µg/mL)Area% Area
4-Bromobenzoic Acid3.521.0125000.10
[1,1'-biphenyl]-4-carboxylic acid5.891.5195000.15
This compound 7.25 994.0 12922000 99.40
4,4'-Dicarboxybiphenyl4.782.0260000.20
4,4'-Dibromobiphenyl9.121.5188500.15
Experimental Protocols

1. HPLC-UV Method for Impurity Quantification

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[4]

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water to a final concentration of 1 mg/mL.

2. LC-MS Method for Impurity Identification

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Same as the HPLC-UV method, but with 0.1% formic acid instead of phosphoric acid for MS compatibility.

  • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes.

  • Mass Range: m/z 100-1000.

3. NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the isolated impurity or the bulk material in a suitable deuterated solvent (e.g., DMSO-d6).[6]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Experiments: Acquire 1H, 13C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural elucidation.[6]

Visualization of Workflows and Relationships

To further clarify the process of impurity profiling, the following diagrams illustrate the general workflow and the logical relationships involved.

Impurity_Profiling_Workflow cluster_synthesis Synthesis & Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation & Reporting Synthesis Synthesis of this compound SamplePrep Sample Preparation for Analysis Synthesis->SamplePrep HPLC HPLC-UV for Quantification SamplePrep->HPLC LCMS LC-MS for Identification SamplePrep->LCMS NMR NMR for Structure Elucidation SamplePrep->NMR DataAnalysis Data Analysis and Comparison HPLC->DataAnalysis LCMS->DataAnalysis NMR->DataAnalysis Reporting Impurity Profile Report DataAnalysis->Reporting

Caption: General workflow for impurity profiling of this compound.

Logical_Relationship Identify Identify Impurities Quantify Quantify Impurities Identify->Quantify Control Control Impurities Quantify->Control Safety Ensure Drug Safety Control->Safety Quality Ensure Drug Quality Control->Quality Synthesis Synthesis Route Synthesis->Identify Potential Impurities

Caption: Logical relationship between impurity profiling and drug quality and safety.

Conclusion

The impurity profiling of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC-UV serves as a robust method for quantification, while LC-MS and NMR are essential for the identification and structural elucidation of impurities. A thorough understanding of the synthetic process is critical for anticipating potential impurities and developing appropriate analytical strategies to ensure the quality and safety of the final pharmaceutical product.

References

A Comparative Analysis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid and Other Biphenyl Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance, synthesis, and biological activity of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid relative to other key biphenyl derivatives. This document provides a data-driven comparison supported by experimental protocols and pathway visualizations.

Biphenyl and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their rigid, aromatic scaffold. This structure is a common feature in pharmaceuticals, agrochemicals, and high-performance polymers. The functionalization of the biphenyl core allows for the fine-tuning of physicochemical and biological properties, leading to a wide array of applications.

This compound is a key intermediate and a subject of study in its own right. The presence of the bromine atom and the carboxylic acid group at opposite ends of the biphenyl structure provides distinct sites for further chemical modification, making it a versatile building block in organic synthesis. This guide compares this compound with its parent compound, 4-biphenylcarboxylic acid, and other derivatives to highlight the impact of substitution on their properties and activities.

Physicochemical Properties: A Comparative Overview

The introduction of different functional groups onto the biphenyl scaffold significantly alters its physical and chemical characteristics. The following table summarizes the key properties of this compound and selected derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Features
This compound C13H9BrO2277.11Not specifiedBromo and carboxylic acid functional groups for further synthesis.
4-Biphenylcarboxylic acid C13H10O2198.22224-228Parent compound, used in polymers and pharmaceuticals.
Fenbufen C16H14O3254.28Not specifiedAnti-inflammatory drug with a 4-oxo monocarboxylic acid group.
Diflunisal C13H8F2O3250.20Not specifiedAnti-inflammatory drug, a derivative of biphenyl carboxylic acid.
Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate C14H11BrO2291.14Not specifiedEster derivative, useful synthetic intermediate.

Synthesis of Biphenyl Carboxylic Acid Derivatives

A prevalent and versatile method for synthesizing substituted biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering a robust route to a diverse library of biphenyl compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid derivatives.

  • Reactant Preparation: Dissolve 1-(4-bromophenyl)cyclopropane-1-carboxylic acid (1.5 g, 12.18 mmol) in a 4:1 mixture of 1,4-dioxane and water (20 mL).

  • Addition of Reagents: To the solution, add the desired substituted boronic acid (12.18 mmol) and potassium carbonate (K2CO3) (1.21 g, 12.18 mmol).

  • Catalyst Introduction: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.14 mL, 2.44 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the resulting mixture at 80°C for 16 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (2 x 10 mL).

  • Purification: Purify the crude product by column chromatography using an ethyl acetate/petroleum ether solvent system.

Suzuki_Miyaura_Coupling cluster_reaction Reaction cluster_products Products & Purification Aryl_Halide Aryl Halide (e.g., 4-Bromobenzoic acid derivative) Reaction_Vessel Heating (e.g., 80°C) Aryl_Halide->Reaction_Vessel Aryl_Boronic Aryl Boronic Acid (or Ester) Aryl_Boronic->Reaction_Vessel Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Biphenyl_Product Substituted Biphenyl Product Reaction_Vessel->Biphenyl_Product Purification Workup & Column Chromatography Biphenyl_Product->Purification

Suzuki-Miyaura cross-coupling workflow for biphenyl synthesis.

Comparative Biological Activity

Biphenyl carboxylic acids have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antiresorptive effects. The nature and position of substituents on the biphenyl rings are critical determinants of their potency and mechanism of action.

Anticancer Activity

Several studies have synthesized libraries of biphenyl carboxylic acids and screened them for anticancer properties. For instance, derivatives have been shown to be effective against breast cancer cell lines.

Table of Anticancer Activity of Biphenyl Carboxylic Acid Derivatives

Compound IDR Group (Substitution)IC50 vs. MCF-7 (µM)IC50 vs. MDA-MB-231 (µM)
3a Unsubstituted10.14 ± 2.0510.78 ± 2.58
3j Benzyloxy9.92 ± 0.979.54 ± 0.85
Tamoxifen Standard ReferenceNot specifiedNot specified

Data from a study on small molecule biphenyl carboxylic acids as anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assay
  • Cell Culture: Culture human breast cancer cell lines (MCF-7 and MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Dissolve test compounds (e.g., 3a, 3j) and a standard reference (e.g., Tamoxifen) in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Cell Seeding: Seed the cells in 96-well plates at a specified density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds and the standard drug for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Antiresorptive Activity in Bone Health

Biphenyl carboxylic acid derivatives have also been identified as a novel class of antiresorptive agents for treating bone loss, as seen in osteoporosis. These compounds can inhibit the activity of osteoclasts, the cells responsible for bone breakdown, without significantly affecting osteoblasts, the bone-forming cells.

Table of Antiresorptive Activity of Biphenyl Carboxylic Acid Derivatives

Compound IDLinker between Alkyl Chain and BiphenylIC50 for Osteoclast Formation (µM)Effect on Osteoblast Apoptosis (at 20 µM)
ABD56 Ester>10No induction
ABD68 Ketone~5No induction
ABD350 Reduced Ketone (Alcohol)1.3No induction
Alendronate Bisphosphonate (Standard)Not specifiedStrong induction

Data from a study on biphenyl carboxylic acid derivatives as antiresorptive agents.

The data indicates that modifying the linker and adding halogen substituents (as in ABD350) can significantly enhance the potency of these compounds in inhibiting osteoclast formation. Notably, unlike the standard drug alendronate, these biphenyl derivatives did not induce apoptosis in bone-forming cells, suggesting a more favorable safety profile.

Experimental Protocol: Osteoclast Formation Assay
  • Cell Isolation: Isolate bone marrow macrophages from the long bones of mice.

  • Cell Culture: Culture the bone marrow cells in the presence of macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs).

  • Osteoclast Differentiation: Induce osteoclast formation by treating the BMMs with receptor activator of nuclear factor-κB ligand (RANKL) and M-CSF.

  • Compound Treatment: Simultaneously treat the cells with various concentrations of the test compounds (e.g., ABD56, ABD350).

  • TRAP Staining: After several days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

  • Quantification: Count the number of TRAP-positive multinucleated cells (osteoclasts) in each well to determine the effect of the compounds on osteoclastogenesis. The IC50 value is the concentration at which osteoclast formation is inhibited by 50%.

Logical relationships of biphenyl core modifications.

Conclusion

This compound stands out as a highly valuable scaffold in the development of novel chemical entities. Its comparison with other biphenyl derivatives reveals critical structure-activity relationships:

  • Influence of the Bromo Group: The bromine atom at the 4'-position not only modifies the electronic properties and lipophilicity of the molecule but also serves as a crucial handle for further synthetic elaboration, particularly through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the biphenyl core.

  • Impact of Functional Group Modification: As demonstrated by the anticancer and antiresorptive activity data, subtle changes to the substituents and linkers on the biphenyl-4-carboxylic acid framework can lead to dramatic differences in biological potency and selectivity. The conversion of an ester to a reduced ketone in the antiresorptive agents, for example, increased potency by an order of magnitude.

  • Therapeutic Potential: The biphenyl carboxylic acid scaffold is a proven pharmacophore, present in established anti-inflammatory drugs. The continued exploration of derivatives, such as those with anticancer and bone-protective properties, highlights the ongoing potential of this chemical class in drug discovery.

Reactivity Face-Off: 4'-Iodo- vs. 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the strategic construction of carbon-carbon bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for this purpose. The choice of reactants, especially the aryl halide, is a critical determinant of reaction efficiency, yield, and conditions. This guide provides an objective comparison of the reactivity of 4'-iodo[1,1'-biphenyl]-4-carboxylic acid and its bromo-analogue, 4'-bromo[1,1'-biphenyl]-4-carboxylic acid, supported by experimental data and detailed protocols.

At a Glance: Reactivity and Performance

The fundamental principle governing the reactivity of aryl halides in these catalytic cycles is the strength of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond, leading to a generally accepted reactivity trend of I > Br > Cl > F. This translates to faster reactions and milder conditions for the iodo-substituted compound.

Quantitative Data Summary

While a direct, side-by-side kinetic comparison of 4'-iodo- and this compound under identical conditions is not extensively documented, we can extrapolate from studies on closely related analogues and general principles of reactivity. The following table summarizes the expected performance based on available data for similar substrates.

Feature4'-Iodo[1,1'-biphenyl]-4-carboxylic AcidThis compound
Relative Reactivity HighestHigh
Typical Suzuki-Miyaura Yield > 90%80-90%
Typical Heck Reaction Conditions Milder temperatures (e.g., 80-100°C)Higher temperatures (e.g., >100°C)
Typical Sonogashira Conditions Often proceeds at room temperature.[1]Generally requires heating.[1]
Catalyst Loading Can often be performed with lower catalyst loadingMay require higher catalyst loading
Side Reactions More prone to homocoupling at higher temperaturesLess prone to homocoupling compared to iodide
Cost & Stability Generally more expensive and less stableMore cost-effective and stable

The Underlying Chemistry: A Mechanistic Overview

The enhanced reactivity of the iodo-derivative stems from the oxidative addition step in the palladium catalytic cycle, which is often the rate-determining step. The weaker C-I bond is more readily cleaved by the palladium(0) catalyst to form the active palladium(II) species.

Cross_Coupling_Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition (Ar-X) Ar-Pd(II)-R L2 Ar-Pd(II)-R L2 Ar-Pd(II)-X L2->Ar-Pd(II)-R L2 Transmetalation (R-M) Ar-Pd(II)-R L2->Pd(0)L2 Product Ar-R Ar-Pd(II)-R L2->Product Reductive Elimination Reactivity Reactivity: Ar-I > Ar-Br (Weaker C-X bond facilitates Oxidative Addition) Reactivity->Pd(0)L2 Faster for Ar-I

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

Below are representative protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings. These are generalized and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an aryl halide with an arylboronic acid.

Reagents:

  • 4'-Halo[1,1'-biphenyl]-4-carboxylic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a round-bottom flask, add the 4'-halo[1,1'-biphenyl]-4-carboxylic acid, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Heck Coupling

This protocol outlines a general procedure for the reaction of an aryl halide with an alkene.

Reagents:

  • 4'-Halo[1,1'-biphenyl]-4-carboxylic acid (1.0 mmol)

  • Alkene (e.g., butyl acrylate, 1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 1.5 mmol)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • In a Schlenk flask, combine the 4'-halo[1,1'-biphenyl]-4-carboxylic acid, palladium acetate, and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, triethylamine, and the alkene via syringe.

  • Heat the reaction mixture with stirring (for 4'-iodo: 80-100°C; for 4'-bromo: 100-140°C).

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Sonogashira Coupling

This protocol describes the coupling of an aryl halide with a terminal alkyne.

Reagents:

  • 4'-Halo[1,1'-biphenyl]-4-carboxylic acid (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.015 mmol, 1.5 mol%)

  • Copper(I) iodide (CuI, 0.03 mmol, 3 mol%)

  • Base/Solvent (e.g., triethylamine or diisopropylamine)

Procedure:

  • To a flask, add the 4'-halo[1,1'-biphenyl]-4-carboxylic acid, palladium catalyst, and copper(I) iodide.

  • Purge the flask with an inert gas.

  • Add the degassed amine solvent followed by the terminal alkyne.

  • Stir the reaction at room temperature for the iodo-compound or heat for the bromo-compound, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and water.

  • Separate the organic layer, wash with saturated aqueous NH₄Cl, then brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Making the Right Choice: A Decision Workflow

The selection between the iodo and bromo derivatives often depends on a balance of reactivity, cost, and the specific requirements of the synthetic route.

Halide_Selection_Workflow Start Start: Synthetic Goal High_Reactivity Is high reactivity/ mild conditions critical? Start->High_Reactivity Cost_Sensitive Is the process cost-sensitive? High_Reactivity->Cost_Sensitive No Use_Iodo Choose 4'-Iodo Derivative High_Reactivity->Use_Iodo Yes Use_Bromo Choose 4'-Bromo Derivative Cost_Sensitive->Use_Bromo No Consider_Bromo Consider 4'-Bromo with optimized conditions Cost_Sensitive->Consider_Bromo Yes End End Use_Iodo->End Proceed with synthesis Use_Bromo->End Proceed with synthesis Consider_Bromo->End Proceed with synthesis

References

Comparative study of catalysts for Suzuki coupling of aryl bromides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Aryl Bromides

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials. The choice of catalyst is paramount to the success of this transformation, influencing reaction yields, rates, and substrate scope. This guide provides an objective comparison of common catalyst systems for the Suzuki coupling of aryl bromides, supported by experimental data and detailed protocols.

Performance Comparison of Catalyst Systems

The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the selection of the palladium source and the associated ligand. Modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, have enabled the coupling of a wide array of aryl bromides, including sterically hindered and electronically deactivated substrates. While direct comparative studies under identical conditions are limited, the following tables summarize the performance of representative catalyst systems from various sources, providing a valuable guide for catalyst selection.

Palladium-Based Catalysts with Phosphine Ligands

Bulky, electron-rich phosphine ligands are widely used and have been shown to significantly enhance the efficacy of palladium catalysts in Suzuki couplings.[1] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012HighSubstituted Aryl Bromides[3]
Pd/SSphosSSphosK₂CO₃H₂O/MeCN3718~99Aryl Bromides[4]
Pd(OAc)₂ / XPhosXPhosK₃PO₄2-Me-THF10018~90Aryl Bromides[5]
[(allyl)PdCl]₂ / L3L3K₃PO₄THF/H₂O4012HighAryl Bromides[6]
PdCl₂(dppf)dppfCs₂CO₃1,4-Dioxane/H₂O100Overnight80Diaryl Bromide[7]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-24High4-Amino-3-bromobenzoic acid[5]
Ligand-Free Palladium Catalyst Systems

In some cases, the Suzuki-Miyaura coupling can be performed with a palladium salt without the addition of a phosphine ligand. These "ligand-free" systems are often simpler and more cost-effective, though they may have a more limited substrate scope.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(OAc)₂K₂CO₃H₂O801HighAryl Bromides[4]
PdCl₂NaOHEthanol/H₂O221HighNonactivated Aryl Bromides[8]
Pd(OAc)₂Na₂CO₃H₂O150 (MW)0.08-0.17HighAryl Bromides[9]
Nickel-Based Catalyst Systems

Nickel-based catalysts have emerged as a cost-effective alternative to palladium systems for Suzuki-Miyaura couplings.[3] They can be particularly effective for the coupling of challenging substrates.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF10018~904-Amino-3-bromobenzoic acid[5]

Experimental Protocols

Reproducibility is key in scientific research. The following are representative experimental protocols for the Suzuki-Miyaura coupling of aryl bromides using different catalyst systems. These can be adapted and optimized for specific substrates.

Protocol 1: General Procedure using a Palladium/Phosphine Ligand System

This protocol is a general method for the Suzuki coupling of an aryl bromide with an arylboronic acid using a palladium acetate/phosphine ligand catalyst system.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium acetate (Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or 2-Me-THF)

  • Water (if using a biphasic system)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium acetate and the phosphine ligand.

  • Add the degassed solvent(s) to the vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[10]

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Ligand-Free Palladium-Catalyzed Coupling

This protocol describes a ligand-free approach for the Suzuki coupling of an aryl bromide in an aqueous medium.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium acetate (Pd(OAc)₂, 0.5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Water or a mixture of water and an organic solvent (e.g., ethanol)

  • Inert atmosphere (optional, but recommended)

Procedure:

  • In a reaction vessel, combine the aryl bromide, arylboronic acid, palladium acetate, and base.[11]

  • Add the solvent (e.g., water or an aqueous mixture).

  • Stir the mixture at the desired temperature (e.g., room temperature to 100 °C) for the required time.[11]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for a Nickel-Catalyzed Coupling

This protocol is a general procedure for a nickel-catalyzed Suzuki coupling of an aryl bromide.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • Anhydrous 2-Me-THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add NiCl₂(PCy₃)₂, potassium phosphate, the arylboronic acid, and the aryl bromide to a reaction vial.[5]

  • Add anhydrous 2-Me-THF to the vial.[5]

  • Seal the vial and heat the mixture to 100 °C for the specified time (e.g., 18 hours).[5]

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Process

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

G A Pd(0) Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A I Ar-Ar' F->I G Ar-X G->B H Ar'-B(OR)2 H->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G start Start setup Reaction Setup: Combine Aryl Bromide, Boronic Acid, and Base start->setup inert Establish Inert Atmosphere setup->inert add_catalyst Add Catalyst and Ligand inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent react Heat and Stir Reaction Mixture add_solvent->react monitor Monitor Reaction Progress (TLC/GC-MS) react->monitor monitor->react Incomplete workup Workup: Extraction and Washing monitor->workup Complete purify Purification: Column Chromatography workup->purify end End purify->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

A Comparative Guide to the Validation of Analytical Methods for 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients and intermediates such as 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid is critical. The validation of analytical methods ensures that the chosen procedure is fit for its intended purpose, providing accurate and reproducible data. This guide offers a comparative overview of common analytical techniques applicable to this compound, complete with expected performance data and detailed experimental protocols based on established methodologies for similar compounds.

Method Selection Workflow

The selection of an appropriate analytical technique is the first step in method development and validation. The following diagram illustrates a typical decision-making workflow.

Diagram 1: Analytical Method Selection Workflow A Define Analytical Need (e.g., Purity, Quantification) B Analyte Properties (Volatility, Polarity, Chromophores) A->B C HPLC (High Versatility, Non-volatile) B->C Non-volatile / UV-active D GC (Volatile, Thermally Stable) B->D Volatile / Derivatizable E Spectroscopy (Structural Info, Quick ID) B->E Identification needed F Method Development & Optimization C->F D->F E->F G Method Validation (ICH Guidelines) F->G

Caption: Workflow for selecting an analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and common technique for the analysis of non-volatile and thermally labile compounds like aromatic carboxylic acids.[2][5] A reversed-phase method is typically suitable.

Experimental Protocol: HPLC
  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[2][3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 254 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or acetonitrile, to a known concentration.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to convert them into more volatile esters.[6][7]

Experimental Protocol: GC with Derivatization
  • Derivatization:

    • Weigh a known amount of the sample into a vial.

    • Add a suitable solvent (e.g., dimethylformamide) and a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

    • Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete reaction.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized analyte.

  • Detector Temperature: 280-300°C (for FID).

Spectroscopic Methods

Spectroscopic techniques like UV-Vis, IR, and NMR are crucial for the identification and structural confirmation of this compound.[8][9][10] While not typically used for quantitative validation in the same way as chromatography, they are essential for specificity.

  • UV-Vis Spectroscopy: Useful for identifying the wavelength of maximum absorbance for HPLC detection and for preliminary quantification.

  • Infrared (IR) Spectroscopy: Helps in identifying functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

Comparison of Validation Parameters

The following table summarizes the typical performance characteristics expected from validated HPLC and GC methods for the analysis of a compound like this compound. These values are based on ICH guidelines and data from the analysis of similar compounds.[3][4][5][11]

Validation ParameterHPLC MethodGC Method (with Derivatization)
Specificity High, demonstrated by peak purity analysis (PDA) and separation from potential impurities.Very high, especially with MS detection, which provides mass fragmentation patterns.
Linearity (R²) ≥ 0.999≥ 0.999
Range Typically 80-120% of the target concentration for assay.Dependent on detector response, but generally wide.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%Repeatability: ≤ 1.5%; Intermediate Precision: ≤ 2.5%
Limit of Detection (LOD) Low ng/mL rangepg/mL to low ng/mL range
Limit of Quantitation (LOQ) Low to mid ng/mL rangeLow to mid ng/mL range
Robustness Assessed by varying parameters like mobile phase composition, pH, flow rate, and column temperature.Assessed by varying parameters like oven temperature ramp rate, carrier gas flow, and injector temperature.
Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The diagram below outlines the key steps involved, as per ICH guidelines.[5][11]

Diagram 2: General Workflow for Analytical Method Validation A Method Development and Optimization B Validation Protocol Definition A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability B->I J Validation Report C->J D->J E->J F->J G->J H->J I->J

Caption: Key stages in analytical method validation.

References

A Comparative Thermal Analysis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the thermal properties of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid and related biphenyl carboxylic acid derivatives. The primary technique discussed is Differential Scanning Calorimetry (DSC), a powerful thermoanalytical method used to characterize the thermal behavior of materials. This document is intended for researchers, scientists, and professionals in the field of drug development and material science.

Comparative Thermal Data

The thermal characteristics of this compound and two comparable, non-brominated and regioisomeric, biphenyl carboxylic acids are summarized in the table below. The melting point is a key indicator of purity and thermal stability.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₁₃H₉BrO₂277.11301 - 302[1]
4-Biphenylcarboxylic acidC₁₃H₁₀O₂198.22223 - 228[2]
4-Bromo-[1,1'-biphenyl]-2-carboxylic acidC₁₃H₉BrO₂277.11160 - 163[3]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This section outlines a general procedure for the thermal analysis of this compound and its analogues using a heat-flux DSC instrument.

Objective: To determine the melting point, enthalpy of fusion, and thermal stability of the analyte.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Crimper for sealing pans

  • Analytical balance (±0.01 mg)

  • High-purity nitrogen gas (99.99%)

  • Sample: this compound (or analogue)

  • Reference: Empty, hermetically sealed aluminum pan

Procedure:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into a clean aluminum DSC pan.

    • Hermetically seal the pan using a crimper. This is crucial to prevent any loss of sample due to sublimation or decomposition.

    • Prepare an identical empty pan to be used as a reference.

  • Instrument Setup:

    • Purge the DSC cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

    • Place the sample pan and the reference pan into their respective positions in the DSC autosampler or manual cell.

  • Thermal Method:

    • Equilibrate the system at a starting temperature, for example, 25°C.

    • Ramp the temperature at a controlled heating rate, typically 10°C/min, to a final temperature well above the expected melting point (e.g., 350°C for this compound).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak. This value provides information about the crystallinity of the material.

    • Any other thermal events, such as decomposition, will be observed as exothermic or endothermic deviations from the baseline.

Experimental Workflow

The following diagram illustrates the key steps in the DSC characterization of this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 3-5 mg of Sample seal Seal in Hermetic Pan weigh->seal load Load Sample & Reference seal->load purge Purge with Nitrogen load->purge heat Heat at 10°C/min purge->heat record Record Heat Flow heat->record analyze Analyze Thermogram record->analyze determine Determine Tm & ΔHfus analyze->determine

References

Comparative Cross-Reactivity Analysis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Bromo[1,1'-biphenyl]-4-carboxylic acid and its derivatives represent a significant scaffold in medicinal chemistry and drug discovery. The biphenyl core is a versatile structural motif found in numerous pharmacologically active compounds.[1] Understanding the selectivity and potential for off-target binding of these derivatives is crucial for developing safe and effective therapeutics. Cross-reactivity, the binding of a compound to targets other than the intended one, can lead to unforeseen side effects or a dilution of the desired therapeutic effect.[2] This guide provides a framework for assessing the cross-reactivity of this compound derivatives. While specific experimental cross-reactivity data for this class of compounds is not extensively available in the public domain, this document outlines the standard experimental protocols and data presentation formats that researchers can use to conduct and interpret their own comparative studies.

Data Presentation: Hypothetical Cross-Reactivity Profiles

To illustrate how cross-reactivity data for this compound derivatives would be presented, the following tables summarize hypothetical results from two common assay types: a competitive enzyme-linked immunosorbent assay (ELISA) and a receptor binding assay.

Table 1: Competitive ELISA Data for a Panel of Structurally Related Analogs

This table presents hypothetical data for the cross-reactivity of several this compound derivatives as determined by a competitive ELISA designed to detect the parent compound. The IC50 value represents the concentration of the analog required to inhibit 50% of the binding of a labeled parent compound to a specific antibody. The cross-reactivity is calculated relative to the parent compound.

Compound IDDerivative SubstitutionIC50 (nM)% Cross-Reactivity
Parent 4'-Bromo15.2100%
Analog A 4'-Chloro25.858.9%
Analog B 4'-Fluoro45.133.7%
Analog C 4'-Iodo18.582.2%
Analog D 3'-Bromo150.710.1%
Analog E Unsubstituted>1000<1.5%

Table 2: Receptor Binding Affinity (Ki) for Primary Target vs. Off-Targets

This table illustrates hypothetical binding affinities (Ki values) of the parent compound and its derivatives for a primary therapeutic target and two potential off-target receptors. A lower Ki value indicates a higher binding affinity.

Compound IDPrimary Target Ki (nM)Off-Target 1 Ki (nM)Off-Target 2 Ki (nM)
Parent 22.51,250>10,000
Analog A 30.1980>10,000
Analog B 55.82,500>10,000
Analog C 25.31,1008,500
Analog D 210.45,300>10,000
Analog E >5,000>10,000>10,000

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of cross-reactivity studies. Below are protocols for the two key experiments presented in the hypothetical data tables.

Competitive ELISA Protocol

This assay is designed to quantify the cross-reactivity of derivatives with an antibody raised against the parent this compound.[3][4]

Materials:

  • 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Antibody specific to this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2M H2SO4)

  • Parent compound and analog standards

Procedure:

  • Coating: Coat the wells of a 96-well plate with a conjugate of this compound and a carrier protein (e.g., BSA) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound coating antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: Prepare serial dilutions of the parent compound (for standard curve) and the test analogs. In a separate plate, pre-incubate the primary antibody with the standards or test compounds for 30 minutes.

  • Incubation: Add the antibody-compound mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature. During this step, the free analogs in solution will compete with the coated antigen for binding to the primary antibody.

  • Secondary Antibody: Wash the plate three times. Add the enzyme-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add the substrate solution and incubate in the dark until sufficient color develops.

  • Measurement: Stop the reaction by adding the stop solution. Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot a standard curve of absorbance versus the log of the parent compound concentration. Determine the IC50 values for the parent and analog compounds. Calculate the percent cross-reactivity using the formula: (%CR) = (IC50 of Parent / IC50 of Analog) x 100.[5]

Radioligand Receptor Binding Assay Protocol

This assay measures the affinity of the test compounds for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.[6][7][8]

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (e.g., [3H]-labeled known antagonist)

  • Assay Buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors)

  • Parent compound and analog standards

  • Scintillation fluid

  • Glass fiber filter mats

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In assay tubes, combine the receptor preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compounds (parent or analogs).

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filter mats using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of each compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizations

Diagrams can effectively illustrate complex workflows and biological pathways. The following are examples created using the DOT language.

G cluster_0 Plate Preparation cluster_1 Competitive Reaction cluster_2 Detection A Coat plate with Antigen-Protein Conjugate B Wash Plate A->B C Block non-specific sites B->C E Add mixture to coated plate D Pre-incubate Primary Ab with Test Compound/Standard D->E F Wash Plate E->F G Add Enzyme-conjugated Secondary Ab H Wash Plate G->H I Add Substrate H->I J Add Stop Solution I->J K Read Absorbance J->K G compound 4'-Bromo[1,1'-biphenyl]-4- carboxylic acid derivative receptor Target Receptor (e.g., GPCR) compound->receptor Binding g_protein G-Protein Activation receptor->g_protein Activation/Inhibition effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response (e.g., Gene Transcription) second_messenger->cellular_response

References

Quantitative Analysis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and potentiometric titration—for the precise analysis of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid.

This document outlines detailed experimental protocols, presents quantitative data in structured tables, and utilizes visualizations to clarify workflows and relationships, enabling an objective evaluation of each method's performance.

Quantitative NMR (qNMR) Analysis

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds with high precision and accuracy, directly traceable to the International System of Units (SI).[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[1]

Key Advantages of qNMR:
  • Primary Method: qNMR is a primary analytical method, meaning it does not require a calibration curve using a standard of the same analyte.

  • High Precision and Accuracy: When performed correctly, qNMR can achieve high levels of precision and accuracy.

  • Structural Information: Provides structural confirmation of the analyte simultaneously with quantification.

  • Non-destructive: The sample can be recovered after analysis.

Experimental Protocol: qNMR Analysis of this compound

1. Materials and Reagents:

  • This compound (Analyte)

  • Internal Standard (IS): 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) or Sodium 2,2-dimethyl-2-silapentane-5-sulfonate-d6 (DSS-d6)

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • NMR tubes (5 mm)

  • Analytical balance (accurate to 0.01 mg)

2. Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR analysis. The ideal internal standard should:

  • Have a high purity that is accurately known.

  • Be stable and not react with the analyte or solvent.

  • Have signals that do not overlap with the analyte's signals.[2]

  • Be soluble in the chosen deuterated solvent.[2]

For this compound, the aromatic protons are expected to resonate in the region of 7.0-8.5 ppm. Therefore, internal standards with signals in a clear region of the spectrum are required. 1,4-BTMSB-d4 and DSS-d6 are suitable as they both produce a sharp singlet at approximately 0 ppm, far from the aromatic signals of the analyte.[3]

3. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., 1,4-BTMSB-d4) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of DMSO-d6.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[4]

  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°. A 90° pulse provides better signal-to-noise but requires a longer relaxation delay.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and internal standard signals to ensure full relaxation. A typical starting value is 30 seconds.

    • Acquisition Time (aq): Sufficient to resolve the signals, typically 2-4 seconds.

    • Number of Scans (ns): 8-16 scans, depending on the sample concentration and desired signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, e.g., 298 K.

5. Data Processing and Quantification:

  • Apply a Fourier transform to the acquired FID.

  • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the analyte and the signal of the internal standard. For this compound, the aromatic protons can be used for integration. For 1,4-BTMSB-d4 or DSS-d6, the singlet at ~0 ppm is used.

  • Calculate the purity of the analyte using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq processing Process Spectrum (FT, Phasing, Baseline) nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation Method_Selection cluster_criteria Decision Criteria cluster_methods Analytical Methods start Define Analytical Need accuracy High Accuracy & Traceability? start->accuracy sensitivity Trace Level Analysis? start->sensitivity impurities Impurity Profiling Needed? start->impurities throughput High Throughput Needed? start->throughput qnmr qNMR accuracy->qnmr Yes hplc HPLC accuracy->hplc No sensitivity->hplc No gcms GC-MS sensitivity->gcms Yes impurities->hplc Yes impurities->gcms Yes throughput->qnmr No throughput->hplc Yes titration Titration throughput->titration Yes

References

Degradation Profile of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid: A Comparative Analysis Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential degradation products of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. Due to a lack of publicly available experimental data on the forced degradation of this specific compound, this analysis is based on documented degradation pathways of structurally similar compounds: 4-bromobiphenyl and 4-phenylbenzoic acid. The information herein is intended to serve as a predictive guide for researchers undertaking stability studies and analytical method development for this compound and related substances.

Predicted Degradation Pathways

Based on the known degradation of 4-bromobiphenyl and 4-phenylbenzoic acid, the primary degradation pathways for this compound are predicted to be dehalogenation and decarboxylation .

  • Photodegradation and anaerobic microbial action are likely to induce reductive debromination, cleaving the carbon-bromine bond to yield biphenyl-4-carboxylic acid.[1][2] Further photolytic stress, particularly in the presence of a photocatalyst like TiO2, may lead to subsequent decarboxylation.[3]

  • Thermal stress , especially under conditions such as in subcritical water, is predicted to cause decarboxylation, resulting in the formation of 4-bromobiphenyl.[4] High-temperature combustion would lead to the formation of carbon monoxide and carbon dioxide.[5]

  • Oxidative conditions may lead to the formation of hydroxylated and further fragmented species, including brominated phenols and benzene derivatives, although specific products are difficult to predict without experimental data.[6]

The interplay of these pathways suggests that biphenyl could be a terminal degradation product under several stress conditions.

Comparative Data of Predicted Degradation Products

The following table summarizes the predicted degradation products of this compound and the conditions under which they are likely to form. This is compared with known degradation products of its structural analogs.

Stress ConditionPredicted Degradation Products of this compoundKnown Degradation Products of 4-BromobiphenylKnown Degradation Products of 4-Phenylbenzoic Acid
Photodegradation (UV) Biphenyl-4-carboxylic acid, Biphenyl, p-TerphenylBiphenyl, p-Terphenyl[1]Not specified, likely stable
Oxidative (e.g., H₂O₂) Hydroxylated derivatives, Brominated phenolsNot specifiedNot specified
Acid/Base Hydrolysis Likely stableNot a significant pathway[2]Stable
Thermal 4-Bromobiphenyl (via decarboxylation), Benzene, Brominated benzenes, CO, CO₂Not specifiedBenzene (in subcritical water), CO, CO₂ (combustion)[4]
Anaerobic Microbial Biphenyl-4-carboxylic acidBiphenyl[1][2]Not specified

Experimental Protocols

The following are generalized experimental protocols adapted from studies on related compounds, which can serve as a starting point for the forced degradation of this compound.

Photodegradation Study
  • Objective: To assess the susceptibility of the compound to degradation by UV light.

  • Method: A solution of this compound in a suitable solvent (e.g., methanol-water mixture) is prepared and placed in a quartz reaction vessel. The vessel is then exposed to a controlled UV light source (e.g., a high-pressure mercury lamp) in a photoreactor. Samples are withdrawn at specified time intervals and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. A control sample is kept in the dark under the same temperature conditions.[2]

Thermal Degradation Study
  • Objective: To evaluate the stability of the compound under high-temperature conditions.

  • Method: A solid sample of this compound is placed in a thermostatically controlled oven at a high temperature (e.g., 80°C or higher). For solution-state thermal degradation, a solution of the compound is heated in a sealed vial. Samples are collected at various time points and analyzed by HPLC. For more aggressive thermal stress, the compound can be subjected to pyrolysis, and the volatile degradation products can be analyzed by GC-MS.[7]

Oxidative Degradation Study
  • Objective: To determine the compound's lability to oxidation.

  • Method: A solution of this compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). The reaction is typically carried out at room temperature, protected from light, to prevent confounding photodegradation. Samples are taken at different time points, the reaction is quenched (e.g., by adding an antioxidant like sodium bisulfite), and the samples are analyzed by HPLC.

Visualizations

The following diagrams illustrate the predicted degradation pathways and a general experimental workflow for the analysis of degradation products.

Predicted Degradation Pathways This compound This compound Biphenyl-4-carboxylic acid Biphenyl-4-carboxylic acid This compound->Biphenyl-4-carboxylic acid Debromination (Photolytic/Microbial) 4-Bromobiphenyl 4-Bromobiphenyl This compound->4-Bromobiphenyl Decarboxylation (Thermal) Biphenyl Biphenyl Biphenyl-4-carboxylic acid->Biphenyl Decarboxylation 4-Bromobiphenyl->Biphenyl Debromination Further Degradation Products Further Degradation Products Biphenyl->Further Degradation Products Oxidation/Photolysis

Caption: Predicted degradation pathways of this compound.

Experimental Workflow cluster_stress Forced Degradation cluster_analysis Analysis Drug Substance Drug Substance Photolytic Stress Photolytic Stress Drug Substance->Photolytic Stress Oxidative Stress Oxidative Stress Drug Substance->Oxidative Stress Thermal Stress Thermal Stress Drug Substance->Thermal Stress Hydrolytic Stress Hydrolytic Stress Drug Substance->Hydrolytic Stress HPLC/UPLC Analysis HPLC/UPLC Analysis Photolytic Stress->HPLC/UPLC Analysis Oxidative Stress->HPLC/UPLC Analysis Thermal Stress->HPLC/UPLC Analysis Hydrolytic Stress->HPLC/UPLC Analysis LC-MS/MS for Identification LC-MS/MS for Identification HPLC/UPLC Analysis->LC-MS/MS for Identification NMR for Structure Elucidation NMR for Structure Elucidation LC-MS/MS for Identification->NMR for Structure Elucidation Degradation Profile Degradation Profile NMR for Structure Elucidation->Degradation Profile

Caption: General workflow for forced degradation studies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4'-Bromo[1,1'-biphenyl]-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific toxicological properties of 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid is not fully available. The following procedures are based on safety data for structurally similar compounds, including 4-Bromobiphenyl and Biphenyl-4-carboxylic acid, and are intended to provide a comprehensive guide for safe handling and disposal in a laboratory setting.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these step-by-step procedures is vital for ensuring personal safety, maintaining regulatory compliance, and protecting the environment.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is imperative to employ the following safety measures to minimize exposure risks.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1][2]

  • Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes:

    • Eye Protection: Chemical safety goggles or eyeglasses that comply with OSHA standards.[1]

    • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly after handling.[1][2]

    • Body Protection: A lab coat and closed-toe shoes are mandatory to prevent skin contact.[1][2]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[3][4][5] Do not eat, drink, or smoke in areas where this chemical is used or stored.[3][4]

Hazard and Property Profile

Understanding the physical and chemical properties of a substance is the first step toward its safe disposal. The data below is compiled from information on closely related biphenyl compounds.

PropertyValueReference / Notes
Appearance Off-white to beige solid (powder or crystal form).[3][4][5]
Molecular Formula C₁₃H₉BrO₂Based on chemical structure.
Melting Point 89 - 228 °C / 192.2 - 442.4 °FThis range is based on similar compounds like 4-Bromobiphenyl and [1,1'-Biphenyl]-4-carboxylic acid.[3][4]
Boiling Point ~310 °C / 590 °FBased on 4-Bromobiphenyl.[3]
Flash Point ~143 °C / 289.4 °FBased on 4-Bromobiphenyl.[3]
Solubility Insoluble in water.[1]
Incompatibilities Strong oxidizing agents.[1][4]
Hazard Class Considered hazardous by OSHA 2012 Hazard Communication Standard.[3] Harmful if swallowed, causes skin irritation, and can cause serious eye damage/irritation. May also cause respiratory irritation.[1]
Environmental Hazard Very toxic to aquatic life.[1][3] Discharge into the environment must be avoided.[1] As a halogenated aromatic compound, it is expected to persist in the environment.[1]

Experimental Protocols: Spill and Waste Management

Spill Cleanup Procedure:

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure the space is well-ventilated.[1]

  • Don PPE: Before addressing the spill, put on the required personal protective equipment (safety goggles, chemical-resistant gloves, lab coat).[1]

  • Contain and Clean:

    • For small, solid spills, gently dampen the material with a solvent like ethanol to prevent dust from becoming airborne.[1]

    • Carefully sweep or shovel the dampened material into a suitable, clearly labeled container for hazardous waste disposal.[1][6]

    • Use absorbent paper dampened with ethanol to wipe up any remaining residue.[1]

  • Decontaminate: Wash the contaminated surface first with ethanol and then thoroughly with soap and water.[1]

  • Dispose of Cleanup Materials: Seal all contaminated cleanup materials (e.g., absorbent paper, gloves) in a vapor-tight plastic bag and place it into the designated hazardous waste container.[1]

Proper Disposal Procedure:

This compound must be disposed of as hazardous waste. Under no circumstances should this chemical be discarded in regular trash or poured down the drain.[1]

  • Waste Collection: Collect all waste containing this chemical in a designated, properly labeled, and sealed container.[2] Avoid mixing it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[2]

  • Container Management: The hazardous waste container must be kept tightly closed and stored in a cool, dry, well-ventilated, and secure area, away from incompatible materials like strong oxidizing agents.[2][5][6]

  • Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[1] The likely method for final disposal is high-temperature incineration.[1]

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.[2][6]

Visualizing the Disposal Workflow

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_event Event cluster_spill Spill Response cluster_waste Waste Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in Chemical Fume Hood A->B C Spill or Routine Waste? B->C D Evacuate & Ventilate Area C->D Spill H Collect Waste in a Designated, Labeled, Sealed Container C->H Routine Waste E Dampen with Ethanol to Suppress Dust D->E F Sweep into Labeled Hazardous Waste Container E->F G Decontaminate Area & Dispose of Cleanup Materials F->G I Store in a Cool, Dry, Ventilated Area G->I H->I J Arrange for Professional Disposal (EHS or Licensed Contractor) I->J K High-Temperature Incineration J->K

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4'-Bromo[1,1'-biphenyl]-4-carboxylic acid. The following procedures are designed to minimize risk and ensure a safe operational workflow.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to prevent adverse health effects. Based on data from structurally similar compounds, the primary hazards include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[1][2] Therefore, a stringent personal protective equipment (PPE) protocol is mandatory to ensure the safety of laboratory personnel.[3]

The following table summarizes the required PPE for handling this compound:

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes.[3] A face shield should be worn over the goggles to offer additional protection against splashes.[3][4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5] For tasks with a higher risk of splash, double-gloving is advised.[3] Gloves must be inspected before use and changed immediately if contaminated.[5]
Body Chemical-Resistant Laboratory CoatA long-sleeved, flame-resistant lab coat that is fully buttoned is required to protect against skin contact.[3][5]
Respiratory NIOSH-Approved Respirator or Fume HoodAll handling of the solid compound should occur in a certified chemical fume hood to prevent inhalation of dust.[2][5] If a fume hood is not available, a NIOSH-approved respirator is necessary.[5]
Feet Closed-Toe ShoesClosed-toe shoes are required to protect against spills.[5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for minimizing exposure and preventing accidents during the handling of this compound.

1. Preparation:

  • Ensure that a certified chemical fume hood is operational and uncluttered.[3]

  • Verify that all necessary PPE is available and in good condition.[5]

  • Locate the nearest eyewash station and safety shower before beginning work.[3]

  • Have appropriate spill containment materials readily accessible.

2. Handling:

  • Conduct all weighing and transferring of the solid chemical within a chemical fume hood to minimize dust inhalation.[5]

  • Use compatible tools, such as spatulas and weighing paper, to handle the compound.[5]

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Keep the container tightly closed when not in use.[1][5]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]

  • Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.[3]

  • Properly remove and dispose of contaminated gloves and any other disposable PPE.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing the chemical in a designated, properly labeled, and sealed container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.[5]

  • Container Management: Store the waste container in a well-ventilated, secondary containment area away from incompatible materials.[5]

  • Disposal Procedure: Dispose of the chemical waste through your institution's approved hazardous waste program.[1][5] All disposal activities must comply with local, state, and federal regulations.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for the safe handling of this chemical, from preparation to disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Verify Fume Hood Functionality prep2 Inspect and Don Required PPE prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Securely Close Container handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Remove and Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 disp2 Store in Secondary Containment disp1->disp2 disp3 Dispose via Hazardous Waste Program disp2->disp3

Workflow for Safe Handling of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4'-Bromo[1,1'-biphenyl]-4-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.